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1,3,5-Trimethyl-2-nitrosobenzene Documentation Hub

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  • Product: 1,3,5-Trimethyl-2-nitrosobenzene
  • CAS: 1196-12-9

Core Science & Biosynthesis

Foundational

Synthesis and Purification of 1,3,5-Trimethyl-2-nitrosobenzene: A Comprehensive Technical Guide

Executive Summary 1,3,5-Trimethyl-2-nitrosobenzene, commonly known as nitrosomesitylene, is a sterically hindered aromatic C-nitroso compound. In organic synthesis and physical chemistry, it is highly valued as a stable...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3,5-Trimethyl-2-nitrosobenzene, commonly known as nitrosomesitylene, is a sterically hindered aromatic C-nitroso compound. In organic synthesis and physical chemistry, it is highly valued as a stable spin trap for free radicals and as a critical intermediate in the synthesis of complex azo compounds and functionalized amines. Unlike most nitrosoarenes, which rapidly dimerize into unreactive azodioxy compounds, nitrosomesitylene’s unique structural topology allows it to be easily manipulated as a highly reactive monomer. This whitepaper details the mechanistic rationale, comparative synthetic methodologies, and self-validating purification protocols required to isolate analytical-grade nitrosomesitylene.

Mechanistic Rationale & Structural Dynamics

The defining characteristic of nitrosomesitylene is its thermodynamic preference regarding the monomer-dimer equilibrium. Unhindered nitrosoarenes (e.g., nitrosobenzene) rapidly dimerize in the solid state to form colorless trans-azodioxy dimers (Ar–N(O)=N(O)–Ar). However, in nitrosomesitylene, the presence of bulky methyl groups at the 2- and 6-positions (ortho to the nitroso group) induces severe 1[1].

Because of this steric clash, dimerization is significantly inhibited. While it can crystallize as a dimer under specific conditions—exhibiting a melting point typically observed around 2[2]—it easily dissociates upon dissolution or mild heating, existing predominantly as a deep blue or emerald green monomer in solution[1].

G Nitroso Nitrosoarene (Ar-N=O) Unobstructed Unobstructed Ortho Positions (e.g., Nitrosobenzene) Nitroso->Unobstructed Steric Sterically Hindered Ortho Positions (e.g., Nitrosomesitylene) Nitroso->Steric Dimer Azodioxy Dimer (Colorless Solid) Unobstructed->Dimer Dimerization (Thermodynamically Favorable) Monomer Stable Monomer (Blue/Green Liquid or Solid) Steric->Monomer Steric Clash Inhibits Dimerization Dimer->Monomer Heat / Dissolution Monomer->Dimer Cooling / Crystallization

Diagram 1: Mechanistic logic of the monomer-dimer equilibrium dictated by ortho-position steric hindrance.

Synthetic Strategies

Synthesizing nitrosomesitylene requires precise control to prevent over-oxidation to nitromesitylene. Two primary, highly effective pathways are utilized in modern laboratories:

Pathway A: Biphasic Oxidation of Mesidine

This method utilizes Oxone (potassium peroxymonosulfate) to oxidize 2,4,6-trimethylaniline (mesidine). The causality behind the experimental design relies on a biphasic solvent system (CH₂Cl₂/H₂O). If the reaction were homogeneous, the intermediate hydroxylamine would rapidly over-oxidize to the nitro derivative. By employing a biphasic system, the highly lipophilic nitroso product partitions into the organic layer immediately upon formation at the phase boundary, physically isolating it from the 3[3].

Pathway B: Electrophilic Nitrosation of Organotrifluoroborates

An alternative, transition-metal-free approach involves the nitrosation of potassium trifluoro(mesityl)borate using nitrosonium tetrafluoroborate (NOBF₄). The electrophilic NO⁺ ion attacks the ipso-carbon of the arylborate. The trifluoroborate group acts as an excellent leaving group, driving an ultrafast substitution that completely2[2].

Quantitative Data Comparison
ParameterPathway A: Oxone OxidationPathway B: NOBF₄ Nitrosation
Starting Material 2,4,6-Trimethylaniline (Mesidine)Potassium trifluoro(mesityl)borate
Reagents Oxone, CH₂Cl₂, H₂ONOBF₄, CH₂Cl₂ (Anhydrous)
Reaction Time 2–4 hours< 1 minute (approx. 30 seconds)
Typical Yield 75% – 85%92%
Key Advantage Highly scalable, inexpensive reagentsUltrafast, oxidant-free, high purity
Key Limitation Risk of over-oxidation if poorly stirredRequires inert atmosphere and dry solvents

Experimental Protocols

Protocol A: Biphasic Oxidation of Mesidine

This protocol is a self-validating system; the visual transition of the organic layer serves as an intrinsic progress indicator.

  • Preparation of the Organic Phase : Dissolve 10.0 mmol of 2,4,6-trimethylaniline in 50 mL of dichloromethane (CH₂Cl₂). Transfer the solution to a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Preparation of the Aqueous Oxidant : In a separate vessel, completely dissolve 20.0 mmol of Oxone in 50 mL of deionized water.

  • Biphasic Reaction : Add the aqueous Oxone solution to the organic phase. Stir vigorously (≥ 800 rpm) at room temperature (20–25 °C). Causality Check: High-shear stirring maximizes the interfacial surface area, which is critical for efficient oxidation at the boundary without allowing the product to linger in the aqueous phase.

  • Monitoring : Observe the reaction over 2–4 hours. The organic layer will progressively transition from colorless to a deep emerald green/blue, visually validating the formation of the monomeric nitroso species.

  • Phase Separation : Transfer the mixture to a separatory funnel. Isolate the lower organic layer. Extract the remaining aqueous layer with an additional 20 mL of CH₂Cl₂.

  • Washing & Drying : Wash the combined organic layers sequentially with 30 mL of saturated aqueous NaHCO₃ (to neutralize residual acid), 30 mL of distilled water, and 30 mL of brine. Dry over anhydrous Na₂SO₄.

  • Concentration : Filter the drying agent and concentrate the filtrate under reduced pressure. Critical Parameter: Maintain the rotary evaporator water bath below 30 °C to prevent thermal degradation of the nitroso product.

G Start Mesidine (Organic Phase) Biphasic Biphasic Reaction (Vigorous Stirring) Start->Biphasic OxonePrep Oxone Solution (Aqueous Phase) OxonePrep->Biphasic PhaseSep Phase Separation (Extract Organic Layer) Biphasic->PhaseSep 2-4 hours at RT Wash Wash & Dry (H2O, Brine, Na2SO4) PhaseSep->Wash Evap Solvent Evaporation (< 30 °C) Wash->Evap Purify Purified Nitrosomesitylene (Recrystallization) Evap->Purify

Diagram 2: Step-by-step workflow for the biphasic oxidation of mesidine using Oxone.

Protocol B: Electrophilic Nitrosation of Organotrifluoroborates
  • Substrate Suspension : In an oven-dried Schlenk flask under an argon atmosphere, suspend 1.0 mmol of potassium trifluoro(mesityl)borate in 10 mL of anhydrous CH₂Cl₂.

  • Nitrosation : Add 1.03 mmol of solid nitrosonium tetrafluoroborate (NOBF₄) in a single portion.

  • Reaction : Stir the mixture at room temperature. The reaction is exceptionally rapid, typically reaching 2[2].

  • Quenching & Extraction : Quench by adding 20 mL of distilled water. Add 10 mL of ethyl acetate (EtOAc) to facilitate extraction.

  • Phase Separation : Separate the layers and extract the aqueous phase with EtOAc (3 × 10 mL).

  • Drying & Concentration : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purification & Isolation

Crude nitrosomesitylene obtained from either method must be purified to remove trace unreacted amines or over-oxidized nitro species.

  • Sublimation : Subject the crude solid to vacuum sublimation (e.g., 40–50 °C at 0.1 Torr). The sterically hindered nature of the molecule enhances its volatility compared to unhindered azodioxy dimers, allowing it to sublime efficiently as a pristine white or pale-blue solid.

  • Recrystallization : Dissolve the crude product in a minimal amount of warm ethanol. Upon slow cooling to 0 °C, nitrosomesitylene crystallizes. While the monomer is blue in solution, the crystallized solid often appears white or pale yellow due to the formation of the trans-azodioxy dimer in the solid-state lattice. The reported melting point of the pure2[2].

References

  • [4] Takahashi, T., Minato, H., & Kobayashi, M. (1976). Origin of the Oxygen Atom in the Nitrosomesitylene Formed by the Oxidation of Mesidine with Fremy's Salt. Bulletin of the Chemical Society of Japan. 4

  • [3] Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid. ACS Omega (2019). 3

  • [2] Nitrosation of Aryl and Heteroaryltrifluoroborates with Nitrosonium Tetrafluoroborate. PMC / NIH (2012). 2

  • [1] Gowenlock, B. G., & Richter-Addo, G. B. (2004). Preparations of C-Nitroso Compounds. Chemical Reviews, ACS Publications. 1

Sources

Exploratory

Physicochemical Dynamics and Synthetic Utility of 1,3,5-Trimethyl-2-nitrosobenzene

An In-Depth Technical Guide for Researchers and Application Scientists Introduction: The Causality of Steric Hindrance In the realm of physical organic chemistry and radical trapping, 1,3,5-trimethyl-2-nitrosobenzene (co...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Application Scientists

Introduction: The Causality of Steric Hindrance

In the realm of physical organic chemistry and radical trapping, 1,3,5-trimethyl-2-nitrosobenzene (commonly known as nitrosomesitylene ) occupies a highly specialized niche. Unlike unhindered nitrosoarenes (e.g., nitrosobenzene), which rapidly dimerize into stable azodioxy compounds, nitrosomesitylene exhibits profound steric congestion. The presence of two bulky methyl groups at the ortho positions (C1 and C3) forces the nitroso (-N=O) group out of coplanarity with the aromatic


-system.

As a Senior Application Scientist, I emphasize that this structural deviation is not merely a geometric curiosity—it is the causal root of the molecule's unique physicochemical behavior. The steric shielding destabilizes the planar trans-azodioxy dimer, shifting the thermodynamic equilibrium heavily toward the exceptionally stable monomeric form in solution, and rendering it an elite, redox-resistant spin trap for transition metal photochemistry 1.

Quantitative Physicochemical Profile

To facilitate comparative analysis for drug development and synthetic modeling, the core physicochemical properties of nitrosomesitylene are summarized in Table 1.

Table 1: Physicochemical Properties of Nitrosomesitylene

PropertyValue / DescriptionMechanistic Implication
Molecular Formula C₉H₁₁NOBase aromatic framework with tri-methyl substitution.
Molecular Weight 149.19 g/mol Low molecular weight ensures high solubility in non-polar solvents.
Melting Point 122.0 °C 2Denotes the thermal threshold for solid-state dimer lattice collapse.
Physical State (Solid) Colorless to pale yellow crystalsIndicates the diamagnetic trans-azodioxy dimeric state 3.
Physical State (Solution) Emerald green/blue solutionIndicates dissociation into the paramagnetic-receptive monomer 3.
Dipole Moment (Dimer) ~1.37 - 1.63 D (in Benzene)Reveals significant atom polarization and N-O bond bending 4.
The Dipole Moment Anomaly

A perfectly symmetrical trans-azodioxy dimer should theoretically possess a dipole moment of 0 Debye due to centrosymmetry. However, dielectric constant measurements of nitrosomesitylene in benzene reveal a finite dipole moment of approximately 1.5 D [[5]](). This is not caused by free rotation around the N=N bond; rather, the steric clash of the mesityl rings forces a rigid bending of the polar N-O bonds, resulting in high atom polarization. This is a critical parameter for researchers conducting DFT modeling of sterically hindered nitrogenous compounds.

Monomer-Dimer Equilibrium Dynamics

The transition between the monomer and dimer is a highly visual, thermochromic process. In the solid state, the molecules pack as a colorless trans-dimer to minimize free energy. Upon dissolution or heating, the lattice energy is overcome, and the steric repulsion between the ortho-methyl groups and the azodioxy core drives rapid dissociation into the emerald-green monomer [[3]]().

MonomerDimer Monomer Nitrosomesitylene (Monomer) Blue/Green Solution Dimer Azodioxy Dimer (Trans-Dimer) Colorless Crystals Monomer->Dimer Crystallization Dimer->Monomer Dissolution

Fig 1: Thermochromic monomer-dimer equilibrium of nitrosomesitylene.

Synthetic Methodologies: Controlled Oxidation

Synthesizing highly hindered nitrosoarenes requires precision. Direct nitration/nitrosation of electron-rich arenes often leads to over-oxidation (yielding nitro compounds) or complex radical mixtures. Therefore, the controlled oxidation of 2,4,6-trimethylaniline (mesidine) is the gold standard.

Two primary oxidants are utilized:

  • Caro's Acid (

    
    ) : Selectively oxidizes the primary amine to a transient hydroxylamine, which rapidly dehydrates to the nitroso compound without cleaving the aromatic ring 6.
    
  • Fremy's Salt (Potassium nitrosodisulfonate) : Isotopic labeling studies (

    
    ) prove that the oxygen atom in the resulting nitroso group originates directly from both the nitroxide and sulfonate oxygens of Fremy's salt, bypassing aqueous solvent exchange and providing a highly controlled O-transfer mechanism 7.
    

SynthesisWorkflow Mesidine Mesidine (2,4,6-Trimethylaniline) Intermediate N-Mesitylhydroxylamine (Transient Intermediate) Mesidine->Intermediate Step 1: N-Oxidation Oxidant Caro's Acid (H2SO5) (Oxidizing Agent) Oxidant->Intermediate O-Transfer Product Nitrosomesitylene (Target Compound) Intermediate->Product Step 2: Dehydration (-H2O)

Fig 2: Controlled oxidative synthesis of nitrosomesitylene from mesidine.

Self-Validating Protocol 1: Synthesis via Caro's Acid Oxidation

Causality Focus: Maintaining low temperatures prevents the highly exothermic over-oxidation of the nitroso product into nitromesitylene.

  • Reagent Preparation : Slowly add potassium persulfate (

    
    ) to concentrated sulfuric acid at 0 °C to generate Caro's acid in situ.
    
  • Biphasic Oxidation : Dissolve mesidine in a biphasic mixture of dichloromethane (DCM) and water. Slowly add the cold Caro's acid dropwise while maintaining the reaction vessel at 0–5 °C.

  • In-Process Validation : The organic (DCM) layer will rapidly turn a deep emerald green. This color change is the definitive self-validating signal that the monomeric nitrosomesitylene is successfully forming and dissolving into the organic phase.

  • Workup & Purification : Separate the organic layer, wash with cold saturated

    
     to neutralize residual acid, and dry over anhydrous 
    
    
    
    .
  • Final Validation : Evaporate the solvent under reduced pressure. As the concentration increases and temperature drops, the green color will fade, yielding pale yellow/colorless crystals of the azodioxy dimer. Melting point verification should yield ~122 °C.

Advanced Application: Photochemical Spin Trapping

In the photochemistry of coordination compounds (e.g., Cobalt or Molybdenum complexes), traditional spin traps like PBN or DMPO often fail. They undergo unwanted thermal redox reactions with the highly oxidizing metal centers, creating false-positive aroxyl radicals 1.

Nitrosomesitylene solves this. The steric bulk of the ortho-methyl groups acts as a physical shield, preventing the trap from interacting directly with the metal's coordination sphere. It selectively reacts only with the short-lived free radicals (such as


 or 

) generated upon photolysis, forming highly persistent, EPR-active nitroxide spin adducts 1.

SpinTrapping MetalComplex Metal Complex (Precursor) Radical Transient Radical (e.g., •OCH3) MetalComplex->Radical Photolysis (hv) SpinAdduct Nitroxide Spin Adduct (EPR Active) Radical->SpinAdduct Radical Addition SpinTrap Nitrosomesitylene (Spin Trap) SpinTrap->SpinAdduct Trapping

Fig 3: Photochemical spin-trapping workflow using nitrosomesitylene.

Self-Validating Protocol 2: EPR Spin Trapping of Photochemical Radicals

Causality Focus: Degassing prevents dissolved oxygen from quenching the excited state of the metal complex or forming confounding superoxide radicals.

  • Sample Preparation : Dissolve the target transition metal complex and a 5-fold molar excess of nitrosomesitylene in a non-polar solvent (e.g., toluene).

  • Degassing : Subject the solution to three freeze-pump-thaw cycles on a Schlenk line to remove dissolved

    
    . Transfer to a quartz EPR tube under an argon atmosphere.
    
  • Baseline Validation : Insert the tube into the Electron Paramagnetic Resonance (EPR) cavity and run a scan in the dark. Self-Validation: The spectrum must be a flat line. If a signal appears, the spin trap has undergone an unwanted thermal redox reaction with the metal.

  • Photolysis : Irradiate the sample directly in the EPR cavity using a high-pressure mercury or xenon lamp equipped with appropriate cut-off filters.

  • Adduct Validation : A multi-line EPR spectrum will emerge. The primary splitting will be a distinct triplet (due to the

    
     nucleus of the trap, 
    
    
    
    ), which is further split by the magnetic nuclei of the trapped radical, confirming successful capture.

References

  • Spin trapping in photochemistry of coordination compounds Canadian Science Publishing
  • The Electric Dipole Moments of Nitromesitylene, etc. RSC Publishing
  • The Structures and Stabilities of the Dimeric Forms of Nitroso-compounds RSC Publishing
  • Preparations of C-Nitroso Compounds Chemical Reviews - ACS Public
  • Origin of the Oxygen Atom in the Nitrosomesitylene Formed by the Oxidation of Mesidine with Fremy's Salt SciSpace
  • R'N2O2R" RSC Publishing
  • Proceeding Of The National Academy Of Sciences Internet Archive

Sources

Foundational

1,3,5-trimethyl-2-nitrosobenzene CAS number and molecular structure

This guide details the chemical identity, structural dynamics, synthesis, and applications of 1,3,5-trimethyl-2-nitrosobenzene (Nitrosomesitylene). Chemical Identity & Core Properties 1,3,5-trimethyl-2-nitrosobenzene , c...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical identity, structural dynamics, synthesis, and applications of 1,3,5-trimethyl-2-nitrosobenzene (Nitrosomesitylene).

Chemical Identity & Core Properties

1,3,5-trimethyl-2-nitrosobenzene , commonly known as Nitrosomesitylene , is a sterically hindered aromatic C-nitroso compound. It serves as a pivotal model system for studying monomer-dimer equilibria and as a spin trap in electron paramagnetic resonance (EPR) spectroscopy.

Property Data
CAS Number 1196-12-9
IUPAC Name 1,3,5-trimethyl-2-nitrosobenzene
Common Name Nitrosomesitylene
Molecular Formula C₉H₁₁NO (Monomer) / C₁₈H₂₂N₂O₂ (Dimer)
Molecular Weight 149.19 g/mol (Monomer)
Appearance Solid: Colorless to pale yellow crystals (Dimer).Solution: Deep green or blue (Monomer).[1]
Melting Point ~122–123 °C (Dimer decomposition)
Solubility Soluble in organic solvents (DCM, chloroform, ether); insoluble in water.
Structural Conformation

Unlike unsubstituted nitrosobenzene, nitrosomesitylene exhibits significant steric hindrance due to the two ortho-methyl groups (positions 1 and 3).

  • Monomer: The nitroso (-N=O) group is forced out of planarity with the benzene ring to minimize steric clash with the methyl groups. This orthogonality stabilizes the monomeric radical character in solution.

  • Dimer: In the solid state, it crystallizes as an azodioxy dimer (Ar–N(O)=N(O)–Ar), utilizing a nitrogen-nitrogen double bond to relieve strain, typically adopting a trans configuration.

Synthesis & Preparation Protocols

The most reliable laboratory synthesis involves the oxidation of Mesidine (2,4,6-trimethylaniline) using Oxone® (potassium peroxymonosulfate). This method avoids the over-oxidation to the nitro compound (Nitromesitylene, CAS 603-71-4) often seen with stronger oxidants.

Protocol: Oxone-Mediated Oxidation[2][3][4]

Reagents:

  • 2,4,6-Trimethylaniline (Mesidine) [CAS: 88-05-1][2]

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

  • Dichloromethane (DCM)

  • Water[1][3]

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 2,4,6-trimethylaniline in 50 mL of DCM.

  • Oxidant Solution: Dissolve 20 mmol of Oxone in 50 mL of distilled water.

  • Biphasic Reaction: Add the Oxone solution to the DCM solution under vigorous stirring.

  • Reaction Monitoring: The organic layer will turn deep green (indicative of monomer formation). Stir at room temperature for 1–3 hours. Monitor by TLC (silica, hexane/EtOAc) until the amine is consumed.

  • Work-up: Separate the organic layer. Wash with water (2x) and brine (1x). Dry over anhydrous Na₂SO₄.

  • Isolation: Evaporate the solvent under reduced pressure. The residue typically solidifies into pale yellow crystals (dimer) upon standing or cooling.

  • Purification: Recrystallize from ethanol or sublime under vacuum if high purity is required for spectroscopic use.

Synthesis Workflow Diagram

Synthesis Mesidine 2,4,6-Trimethylaniline (Mesidine) Intermediate Biphasic Reaction (DCM / H2O) Mesidine->Intermediate Dissolve in DCM Oxone Oxone® (KHSO5) Oxone->Intermediate Aqueous Soln Monomer Monomer (Green) Solution Phase Intermediate->Monomer Oxidation (RT, 1-3 hrs) Dimer Dimer (Yellow) Solid State Monomer->Dimer Solvent Removal Crystallization

Caption: Synthesis of Nitrosomesitylene via Oxone oxidation of Mesidine.

Reactivity & Applications

A. Monomer-Dimer Equilibrium

Nitrosomesitylene serves as a textbook example of the thermo- and photochromic equilibrium characteristic of C-nitroso compounds.

  • Equilibrium:

    
    
    
  • Thermodynamics: The dimerization is exothermic. Heating a solution of the dimer causes dissociation to the green monomer.

  • Steric Effect: The equilibrium constant (

    
    ) for nitrosomesitylene is significantly lower than that of nitrosobenzene due to the ortho-methyl groups destabilizing the planar dimer structure.
    
B. Spin Trapping (EPR Spectroscopy)

Nitrosomesitylene is an effective Spin Trap for identifying short-lived free radicals (


). The bulky mesityl group stabilizes the resulting nitroxide radical, simplifying the EPR spectrum by reducing hyperfine splitting from the aromatic ring protons.

Mechanism:



(Where "Mes" = 2,4,6-trimethylphenyl)
  • Carbon-Centered Radicals: Traps alkyl radicals efficiently.

  • Stability: The resulting nitroxide adducts are often more stable than those formed with Nitrosobenzene, preventing rapid decay before detection.

Spin Trapping Logic Diagram

SpinTrap Radical Unstable Radical (R•) (Short half-life) Adduct Nitroxide Radical Adduct (Stable, Paramagnetic) Radical->Adduct Addition Reaction Trap Nitrosomesitylene (Spin Trap) Trap->Adduct Addition Reaction EPR EPR Signal (Detectable) Adduct->EPR Magnetic Field

Caption: Mechanism of radical stabilization by Nitrosomesitylene for EPR detection.

Safety & Handling (MSDS Highlights)

  • Hazards: C-nitroso compounds are generally potential irritants and suspected mutagens.

  • Inhalation: May cause respiratory irritation. The high vapor pressure of the monomer (sublimes easily) requires handling in a fume hood.

  • Skin/Eye: Causes irritation. Wear nitrile gloves and safety glasses.

  • Storage: Store at -20°C to maintain the stable dimer form and prevent slow decomposition or oxidation to the nitro analogue.

References

  • Priewisch, B., & Rück-Braun, K. (2005). Efficient preparation of nitrosoarenes for the synthesis of azobenzenes.[4] Journal of Organic Chemistry, 70(6), 2350–2352. Link

  • Beaudoin, D., & Wuest, J. D. (2016). Dimerization of Aromatic C-Nitroso Compounds. Chemical Reviews, 116(1), 258–286. Link

  • Gowenlock, B. G., & Richter-Addo, G. B. (2004). Preparations of C-Nitroso Compounds. Chemical Reviews, 104(7), 3353–3396. Link

  • Sielc Technologies. (2018). Separation of Benzene, 1,3,5-trimethyl-2-nitro- on Newcrom R1 HPLC column. Link(Note: Reference for precursor/analog analysis).

Sources

Exploratory

Spectroscopic Characterization of 1,3,5-Trimethyl-2-Nitrosobenzene: A Technical Guide

Introduction Aromatic C-nitroso compounds are a fascinating class of molecules with diverse applications, including their use as spin traps for radical detection and as intermediates in organic synthesis.[1] Their electr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Aromatic C-nitroso compounds are a fascinating class of molecules with diverse applications, including their use as spin traps for radical detection and as intermediates in organic synthesis.[1] Their electronic structure and potential for monomer-dimer equilibria in solution necessitate careful spectroscopic analysis for unambiguous identification and characterization.[1]

Molecular Structure and Spectroscopic Implications

The structure of 1,3,5-trimethyl-2-nitrosobenzene features a benzene ring with three methyl groups in a meta-relationship to each other and a nitroso group ortho to two of the methyl groups. This substitution pattern has profound implications for its spectral properties.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in 0.6 mL of deuterated solvent transfer Transfer to NMR tube dissolve->transfer insert Insert sample into spectrometer transfer->insert lock_shim Lock and shim insert->lock_shim acquire Acquire ¹H NMR spectrum lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase and baseline correction ft->phase_baseline integrate Integrate and reference phase_baseline->integrate

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. Due to the symmetry of the molecule, fewer than nine carbon signals are expected. The chemical shift of the carbon attached to the nitroso group is particularly diagnostic.

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-NO160 - 170The carbon atom directly bonded to the nitroso group is expected to be significantly deshielded.
C-ortho135 - 140The two carbon atoms bearing the ortho-methyl groups are equivalent.
C-meta128 - 132The two meta-carbons (bearing the aromatic protons) are equivalent.
C-para138 - 142The carbon atom bearing the para-methyl group.
ortho-CH₃20 - 23The two equivalent ortho-methyl carbons.
para-CH₃18 - 21The para-methyl carbon.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. [2]2. Instrumentation: A high-field NMR spectrometer with a broadband probe is recommended.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence is used to obtain a spectrum with singlet signals for each carbon.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically necessary to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A longer relaxation delay (2-5 seconds) may be needed for quaternary carbons to be observed reliably.

  • Processing: Similar to ¹H NMR, the data is processed by Fourier transformation, phasing, and baseline correction. The solvent signals are used for chemical shift referencing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For 1,3,5-trimethyl-2-nitrosobenzene, the key absorption will be that of the N=O stretching vibration.

Predicted IR Data

Functional GroupPredicted Absorption (cm⁻¹)IntensityRationale
N=O Stretch1500 - 1550StrongThis absorption is characteristic of the nitroso group in aromatic compounds. Its exact position can be influenced by the electronic environment.
C-H Stretch (Aromatic)3000 - 3100MediumCharacteristic of C-H bonds on the benzene ring.
C-H Stretch (Alkyl)2850 - 3000StrongDue to the C-H bonds of the three methyl groups.
C=C Stretch (Aromatic)1600 & 1475MediumThese two bands are characteristic of the benzene ring.
C-H Bend (out-of-plane)800 - 900StrongThe position of this band can be indicative of the substitution pattern on the benzene ring.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a thin film between two salt plates (NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Acquisition: A background spectrum of the empty sample holder (or solvent) is first recorded. Then, the sample spectrum is acquired.

  • Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrometry Data

  • Molecular Ion (M⁺): The molecular weight of 1,3,5-trimethyl-2-nitrosobenzene (C₉H₁₁NO) is 149.08 g/mol . A prominent molecular ion peak is expected at m/z = 149.

  • Key Fragmentation Pathways:

    • Loss of NO: A common fragmentation pathway for nitroso compounds is the loss of the nitroso group (NO•, 30 Da). This would result in a fragment ion at m/z = 119.

    • Loss of a methyl group: Loss of a methyl radical (CH₃•, 15 Da) from the molecular ion would give a fragment at m/z = 134.

    • Further Fragmentation: The fragment at m/z = 119 could further lose a methyl group to give a fragment at m/z = 104.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct insertion probe (for solids or low-volatility liquids) or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis. [3][4]2. Ionization: Electron Ionization (EI) is a common method for volatile compounds and typically provides detailed fragmentation patterns. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to enhance the observation of the molecular ion.

  • Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion and major fragment ions are identified and used to confirm the structure of the compound.

M [M]⁺˙ m/z = 149 M_minus_NO [M - NO]⁺ m/z = 119 M->M_minus_NO - NO (30 Da) M_minus_CH3 [M - CH₃]⁺ m/z = 134 M->M_minus_CH3 - CH₃ (15 Da) M_minus_NO_minus_CH3 [M - NO - CH₃]⁺ m/z = 104 M_minus_NO->M_minus_NO_minus_CH3 - CH₃ (15 Da)

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Conclusion

The comprehensive spectroscopic analysis of 1,3,5-trimethyl-2-nitrosobenzene requires a multi-technique approach. While experimental data for this specific molecule is not widely published, a detailed prediction of its NMR, IR, and mass spectra can be made based on the well-established principles of spectroscopy and by drawing comparisons with structurally related compounds. This technical guide provides a solid foundation for researchers and scientists involved in the synthesis and characterization of this and similar aromatic nitroso compounds, outlining the expected spectral features and the experimental protocols necessary for their acquisition and interpretation. The unique electronic environment created by the sterically hindered nitroso group on the mesitylene core makes its detailed spectroscopic investigation a valuable endeavor for advancing our understanding of this class of molecules.

References

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Foundational

A Technical Guide to the Applications of 1,3,5-Trimethyl-2-Nitrosobenzene in Modern Organic Synthesis

Abstract 1,3,5-Trimethyl-2-nitrosobenzene, also known as 2-nitrosomesitylene, is an aromatic nitroso compound characterized by a sterically hindered yet highly reactive nitroso moiety. This unique structural feature gove...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1,3,5-Trimethyl-2-nitrosobenzene, also known as 2-nitrosomesitylene, is an aromatic nitroso compound characterized by a sterically hindered yet highly reactive nitroso moiety. This unique structural feature governs its participation in a diverse array of organic transformations, rendering it a valuable reagent and intermediate for synthetic chemists. This in-depth technical guide explores the synthesis, key reactive properties, and significant applications of 1,3,5-trimethyl-2-nitrosobenzene in organic synthesis. We will delve into its role as a potent dienophile in hetero-Diels-Alder reactions for the construction of complex heterocyclic scaffolds, its utility in ene reactions, and its application as a spin trap for the detection and characterization of transient radical species. The narrative emphasizes the mechanistic underpinnings of its reactivity and provides field-proven insights into experimental design and execution for researchers, scientists, and professionals in drug development.

Introduction: The Unique Profile of a Sterically Hindered Nitrosoarene

Aromatic C-nitroso compounds (nitrosoarenes) are a fascinating class of molecules where a nitroso (-N=O) group is directly attached to an aromatic ring.[1] The strong polarity and the sp2-hybridized nitrogen of the N=O bond make these compounds highly versatile reactants.[1][2] They can function as electrophiles, nucleophiles, and radical scavengers, opening avenues to a wide range of chemical transformations.[1][3]

1,3,5-Trimethyl-2-nitrosobenzene distinguishes itself through the presence of three methyl groups on the benzene ring, which flank the nitroso group. This steric hindrance imparts notable stability and influences its reactivity in a predictable manner. Unlike many simpler nitrosoalkanes that are prone to tautomerization to oximes, aromatic nitroso compounds like 2-nitrosomesitylene are more stable.[1] However, they often exist in a temperature and concentration-dependent equilibrium between a blue or green monomeric form and a colorless or pale yellow dimeric azodioxy form in solution and the solid state, respectively.[1][2] The monomer is the reactive species in most synthetic applications. The steric bulk of the mesityl group in 1,3,5-trimethyl-2-nitrosobenzene is expected to shift this equilibrium towards the monomeric form, enhancing its availability for chemical reactions.

This guide will illuminate the practical applications of this powerful synthetic tool, moving from its preparation to its deployment in the synthesis of complex molecular architectures.

Synthesis of 1,3,5-Trimethyl-2-Nitrosobenzene

The preparation of 1,3,5-trimethyl-2-nitrosobenzene typically follows a two-step sequence starting from the readily available 1,3,5-trimethylbenzene (mesitylene). The first step is the nitration of mesitylene to yield 1,3,5-trimethyl-2-nitrobenzene (2-nitromesitylene), followed by the reduction of the nitro group to a hydroxylamine and subsequent mild oxidation to the desired nitroso compound.

Step 1: Nitration of Mesitylene

The direct nitration of mesitylene provides 1,3,5-trimethyl-2-nitrobenzene. A common laboratory-scale procedure involves the use of a nitrating mixture, such as fuming nitric acid in acetic anhydride.[4] More advanced and scalable continuous flow methods using microreactors have also been developed, offering improved safety, efficiency, and purity.[5]

Experimental Protocol: Synthesis of 1,3,5-Trimethyl-2-nitrobenzene [4][5]

  • Materials: Mesitylene, acetic anhydride, fuming nitric acid, glacial acetic acid.

  • Procedure (Batch):

    • A mixture of mesitylene and acetic anhydride is prepared and cooled to below 10 °C in an ice bath.

    • A solution of fuming nitric acid in glacial acetic acid and acetic anhydride is added dropwise to the cooled mesitylene mixture while maintaining the temperature between 15-20 °C.

    • After the addition is complete, the reaction mixture is stirred at this temperature for a specified time to ensure complete conversion.

    • The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.

    • The solid product is collected by filtration, washed with cold water until the washings are neutral, and then dried.

    • Purification can be achieved by recrystallization from ethanol to afford light yellow prismatic crystals of 1,3,5-trimethyl-2-nitrobenzene.[4]

Step 2: Conversion to 1,3,5-Trimethyl-2-Nitrosobenzene

The conversion of the nitro group to a nitroso group is typically achieved via a two-step process: reduction to the corresponding N-arylhydroxylamine, followed by selective oxidation. This approach avoids over-oxidation back to the nitro compound. A general and effective method involves the reduction of the nitroarene with zinc dust in the presence of ammonium chloride, followed by oxidation of the resulting hydroxylamine with a mild oxidizing agent like sodium dichromate.[6]

Experimental Protocol: Synthesis of 1,3,5-Trimethyl-2-Nitrosobenzene (Adapted from Nitrosobenzene Synthesis) [6]

  • Materials: 1,3,5-trimethyl-2-nitrobenzene, zinc dust, ammonium chloride, sulfuric acid, sodium dichromate dihydrate, ice.

  • Procedure:

    • Reduction to N-(2,4,6-trimethylphenyl)hydroxylamine: A vigorously stirred aqueous solution of ammonium chloride is treated with 1,3,5-trimethyl-2-nitrobenzene. Zinc dust is added in portions, causing an exotherm. The temperature is maintained between 50-55 °C with the addition of ice. After stirring for approximately 20 minutes, the mixture is filtered to remove zinc oxide.

    • Oxidation to 1,3,5-Trimethyl-2-Nitrosobenzene: The filtrate containing the hydroxylamine is immediately cooled to 0 to -2 °C with ice. A cold solution of sulfuric acid is added, followed by the rapid addition of an ice-cold aqueous solution of sodium dichromate dihydrate with vigorous stirring.

    • The precipitated product is collected by filtration, washed with cold water, and can be further purified by steam distillation or recrystallization.

The workflow for the synthesis of 1,3,5-trimethyl-2-nitrosobenzene is depicted below.

Mesitylene 1,3,5-Trimethylbenzene (Mesitylene) Nitromesitylene 1,3,5-Trimethyl-2-nitrobenzene Mesitylene->Nitromesitylene Nitration (HNO3/Ac2O) Hydroxylamine N-(2,4,6-trimethylphenyl)hydroxylamine Nitromesitylene->Hydroxylamine Reduction (Zn/NH4Cl) Nitrosomesitylene 1,3,5-Trimethyl-2-nitrosobenzene Hydroxylamine->Nitrosomesitylene Oxidation (Na2Cr2O7/H2SO4)

Caption: Synthesis of 1,3,5-trimethyl-2-nitrosobenzene from mesitylene.

Key Applications in Organic Synthesis

The unique electronic and steric properties of 1,3,5-trimethyl-2-nitrosobenzene make it a valuable reagent in several key areas of organic synthesis.

Hetero-Diels-Alder Reactions

The Diels-Alder reaction is a cornerstone of organic chemistry for the synthesis of six-membered rings.[7][8] In the hetero-Diels-Alder variant, one or more atoms in the diene or dienophile is a heteroatom.[7] Nitroso compounds are exceptionally reactive dienophiles (heterodienophiles) in [4+2] cycloaddition reactions with conjugated dienes, yielding 3,6-dihydro-2H-1,2-oxazine derivatives.[9] These oxazines are versatile synthetic intermediates, which can be further transformed into valuable products like 1,4-amino alcohols.[3]

The reaction of 1,3,5-trimethyl-2-nitrosobenzene with an unsymmetrical diene is expected to proceed with high regio- and stereoselectivity, influenced by both electronic and steric factors.[9] The bulky mesityl group can direct the approach of the diene, leading to a preference for a specific isomer.

Causality in Experimental Choices:

  • Solvent: The choice of solvent can influence the monomer-dimer equilibrium and reaction rates. Less polar solvents like chloroform or toluene are often employed.[10]

  • Temperature: These reactions are often carried out at room temperature or below, as the cycloaddition is typically facile and reversible at higher temperatures.[9]

  • Diene Selection: Electron-rich dienes generally react faster with the electron-deficient nitroso dienophile.

cluster_0 Hetero-Diels-Alder Reaction Diene Conjugated Diene TS [4+2] Transition State Diene->TS Nitroso 1,3,5-Trimethyl-2-nitrosobenzene (Dienophile) Nitroso->TS Oxazine 3,6-Dihydro-1,2-oxazine (Cycloadduct) TS->Oxazine Concerted Cycloaddition

Caption: Schematic of the hetero-Diels-Alder reaction.

Representative Protocol: Diels-Alder Reaction with a Diene

  • To a solution of the conjugated diene in a suitable solvent (e.g., chloroform), add an equimolar amount of 1,3,5-trimethyl-2-nitrosobenzene.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or NMR spectroscopy.

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude 1,2-oxazine adduct can be purified by column chromatography on silica gel.

Ene Reactions

The nitroso ene reaction is another powerful C-C and C-N bond-forming reaction where a nitroso compound (the "enophile") reacts with an alkene containing an allylic hydrogen (the "ene").[2] This reaction results in the formation of an N-allyl-N-arylhydroxylamine. The high electrophilicity of the nitroso nitrogen atom drives this transformation.[2]

The steric hindrance in 1,3,5-trimethyl-2-nitrosobenzene can enhance the selectivity of the ene reaction, particularly in complex substrates with multiple potential reaction sites. The resulting hydroxylamines are valuable intermediates for the synthesis of nitrones via subsequent oxidation, which can then undergo 1,3-dipolar cycloaddition reactions.[2][11][12]

Mechanistic Insight:

The reaction proceeds through a concerted, pericyclic six-membered transition state, leading to a high degree of stereochemical control.

cluster_1 Nitroso Ene Reaction Alkene Alkene with Allylic H (Ene) TS Pericyclic Transition State Alkene->TS Nitroso 1,3,5-Trimethyl-2-nitrosobenzene (Enophile) Nitroso->TS Hydroxylamine N-Allyl-N-arylhydroxylamine TS->Hydroxylamine Concerted [1,5]-H shift

Caption: The concerted mechanism of the nitroso ene reaction.

Spin Trapping of Radical Species

Spin trapping is an invaluable technique for detecting and identifying short-lived free radicals. It involves the use of a "spin trap" molecule that reacts with the transient radical to form a more stable, persistent radical adduct that can be detected by electron paramagnetic resonance (EPR) spectroscopy.[13][14]

Sterically hindered nitrosoarenes, such as nitrosodurene (2,3,5,6-tetramethylnitrosobenzene), are highly effective spin traps.[13] 1,3,5-Trimethyl-2-nitrosobenzene, with its similar steric environment, is also expected to be an excellent spin trap. The bulky methyl groups prevent self-dimerization and side reactions of the resulting nitroxide radical adduct, leading to simpler and more easily interpretable EPR spectra.[13] It can be used to trap a wide variety of carbon-centered, oxygen-centered, and other radicals.

Table 1: Comparison of Common Nitroso Spin Traps

Spin TrapStructureKey Features
2-Methyl-2-nitrosopropane (MNP)(CH₃)₃C-N=OCommonly used, but photolytically unstable.
Nitrosobenzene (NOB)C₆H₅-N=OSimple aromatic trap, but can lead to complex spectra.
2,4,6-Tri-tert-butylnitrosobenzene (TTBNB)(t-Bu)₃C₆H₂-N=OVery high stability, but may have lower trapping rates due to steric bulk.
1,3,5-Trimethyl-2-nitrosobenzene (CH₃)₃C₆H₂-N=OGood balance of stability and reactivity; provides simpler EPR spectra than NOB.[13]

Application in Mechanistic Studies:

The use of 1,3,5-trimethyl-2-nitrosobenzene as a spin trap can provide crucial evidence for radical-mediated reaction mechanisms in various chemical and biological systems. By identifying the specific radicals formed during a reaction, researchers can gain a deeper understanding of the underlying pathways.

Synthesis of N-Heterocycles

The products derived from the reactions of 1,3,5-trimethyl-2-nitrosobenzene are often nitrogen-containing heterocyclic compounds, which are privileged scaffolds in medicinal chemistry and materials science.[15]

  • From Diels-Alder Adducts: The 1,2-oxazine rings formed in hetero-Diels-Alder reactions can be cleaved reductively (e.g., with Zn/AcOH or SmI₂) to yield highly functionalized 1,4-amino alcohols.[3][10] These can then be cyclized to form other heterocyclic systems like pyrroles or piperidines.

  • From Ene Adducts: The N-allylhydroxylamines from ene reactions can be cyclized under various conditions to generate five- or six-membered N-heterocycles.[2]

  • As a Directing Group: The nitroso group has emerged as a powerful directing group in transition-metal-catalyzed C-H activation reactions, enabling the regioselective synthesis of complex benzo-fused N-heterocycles.[3]

Conclusion and Future Outlook

1,3,5-Trimethyl-2-nitrosobenzene is a versatile and powerful reagent in the arsenal of the modern synthetic chemist. Its sterically encumbered yet reactive nitroso group allows for highly selective transformations that are often difficult to achieve with other reagents. From the construction of complex heterocycles via cycloaddition reactions to the subtle art of trapping fleeting radical intermediates, its applications are both broad and impactful. As the demand for stereochemically complex and functionally dense molecules continues to grow, particularly in the pharmaceutical and materials science sectors, the strategic use of tailored reagents like 1,3,5-trimethyl-2-nitrosobenzene will undoubtedly play an increasingly important role in enabling innovative synthetic strategies.

References

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Exploratory

Theoretical Studies on the Electronic Structure of 1,3,5-Trimethyl-2-nitrosobenzene: A Comprehensive Technical Guide

Executive Summary The study of aromatic C-nitroso compounds is a cornerstone of physical organic chemistry, particularly concerning their unique electronic structures and dynamic phase behaviors. Among these, 1,3,5-trime...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The study of aromatic C-nitroso compounds is a cornerstone of physical organic chemistry, particularly concerning their unique electronic structures and dynamic phase behaviors. Among these, 1,3,5-trimethyl-2-nitrosobenzene (commonly known as nitrosomesitylene) serves as a premier model for investigating steric encumbrance and its profound effects on


-conjugation, monomer-dimer equilibrium, and chemical reactivity.

As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with an authoritative, field-proven framework for computationally modeling and understanding the electronic behavior of nitrosomesitylene. By dissecting the causality behind its structural anomalies, this guide establishes a self-validating protocol for predicting the reactivity of sterically hindered nitrosoarenes in complex catalytic cycles.

The Electronic Structure and Steric Decoupling

In unhindered nitrosoarenes (e.g., nitrosobenzene), the nitroso group (–N=O) is coplanar with the aromatic ring, allowing for extended


-conjugation. This coplanarity delocalizes the nitrogen lone pair into the aromatic system, stabilizing the molecule.

However, in 1,3,5-trimethyl-2-nitrosobenzene, the presence of two bulky ortho-methyl groups creates severe steric repulsion. To minimize this steric clash, the –N=O group is forced to rotate out of the aromatic plane.

The Causality of Reactivity

This forced orthogonal geometry has two critical electronic consequences:

  • Loss of

    
    -Conjugation:  The nitrogen lone pair is localized, significantly altering the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.
    
  • Site-Selective Electrophilicity: The steric shielding of the nitrogen atom by the ortho-methyl groups physically blocks nucleophilic attack at the nitrogen center. Consequently, the oxygen atom becomes the kinetically favored site for nucleophilic engagement.

This electronic and steric interplay perfectly explains the behavior of nitrosomesitylene in reductive C–N coupling reactions. For instance, computational studies on P(III)/P(V) catalyzed deoxygenation reveal that biphilic phosphetanes selectively attack the oxygen atom of nitrosomesitylene, bypassing the nitrogen entirely due to steric gating[1].

G Nitroso Nitrosomesitylene (Sterically Hindered Nitrogen) O_Attack Nucleophilic Attack at Oxygen (Kinetically Favored) Nitroso->O_Attack N_Attack Nucleophilic Attack at Nitrogen (Sterically Blocked) Nitroso->N_Attack High Energy Barrier Phosphetane Phosphetane Nucleophile (PIII Species) Phosphetane->O_Attack Phosphetane->N_Attack Intermediate Spiro-bicyclic Dioxazaphosphetane (Int-1) O_Attack->Intermediate (3+1) Cheletropic Addition

Divergent reactivity pathways dictated by the steric shielding of the nitrogen atom.

Monomer-Dimer Equilibrium (Azodioxide Formation)

A hallmark of aromatic C-nitroso compounds is their ability to reversibly dimerize into azodioxides[2]. Nitrosomesitylene exists as a vibrant green monomer in solution or the gas phase, but crystallizes as a colorless E-azodioxide dimer in the solid state.

The thermodynamics of this dimerization are heavily influenced by the ortho-methyl groups. While dimerization is generally exothermic, the steric bulk of the mesityl ring destabilizes the Z-azodioxide (cis-dimer) transition state, making the E-azodioxide (trans-dimer) the exclusive thermodynamic sink.

G Monomer Nitrosomesitylene (Monomer, Green, Solution) Transition C-N Bond Rotation & N-N Coupling Monomer->Transition Cooling / Crystallization E_Dimer E-Azodioxide (Trans-Dimer, Colorless, Solid) Transition->E_Dimer Major Pathway (Sterically Favored) Z_Dimer Z-Azodioxide (Cis-Dimer, Colorless) Transition->Z_Dimer Minor Pathway (Sterically Hindered) E_Dimer->Monomer Heating / Dissolution

Thermodynamic pathways of nitrosomesitylene monomer-dimer equilibrium.

Self-Validating Computational Protocol (DFT)

To accurately model the electronic structure of 1,3,5-trimethyl-2-nitrosobenzene, one must employ a Density Functional Theory (DFT) methodology that rigorously accounts for medium-range electron correlation and non-covalent steric interactions.

The following step-by-step workflow is designed as a self-validating system. By mandating frequency analyses at every optimization step, the protocol ensures that all computed structures are true mathematical minima, preventing the propagation of artifactual data.

Step-by-Step Methodology
  • Initial Conformational Search: Generate starting geometries using molecular mechanics (e.g., MMFF94) to sample the rotational space of the –N=O group relative to the mesityl ring.

  • Geometry Optimization: Optimize the lowest-energy conformers using the M06-2X functional with a 6-311++G(d,p) basis set.

    • Causality: The M06-2X functional is explicitly chosen over B3LYP because it is parameterized to capture dispersive forces and steric clashes, which are the defining features of the mesityl system[1].

  • Solvation Modeling: Apply a Polarizable Continuum Model (PCM) to simulate the reaction environment (e.g., m-xylene,

    
    ). Gas-phase calculations will artificially inflate the energy of the polarized N=O bond.
    
  • Frequency Analysis (Validation Check): Perform a vibrational frequency calculation on the optimized geometry.

    • Validation Rule: A true ground-state minimum must yield zero imaginary frequencies . A transition state must yield exactly one imaginary frequency corresponding to the reaction coordinate.

  • Electronic Structure Analysis: Execute Energy Decomposition Analysis (EDA) and Natural Bond Orbital (NBO) calculations to quantify the charge flow, orbital interactions, and the precise degree of

    
    -decoupling.
    

G Start Input Geometry: 1,3,5-trimethyl-2-nitrosobenzene Opt Geometry Optimization M06-2X/6-311++G(d,p) Start->Opt Solvation Apply PCM Solvation (e.g., m-xylene) Opt->Solvation Freq Frequency Analysis (Confirm Minima/TS) Solvation->Freq NBO NBO & EDA Analysis (Orbital Interactions) Freq->NBO End Electronic Structure Map (HOMO/LUMO, Dipole) NBO->End

Self-validating DFT computational workflow for electronic structure mapping.

Quantitative Data Summary

The structural and energetic differences between unhindered nitrosobenzene and sterically hindered nitrosomesitylene are summarized below. These metrics dictate their divergent behavior in transition-metal-free aminations and C–N cross-coupling reactions[3].

Property / MetricNitrosobenzene (Unhindered)Nitrosomesitylene (Hindered)Computational Implication
C–C–N–O Dihedral Angle ~0° (Coplanar)~90° (Orthogonal)Complete loss of

-conjugation in the mesityl derivative.
Dipole Moment (

)
~3.1 D~1.6 DReduced polarity due to localized electron density.
Dimerization Energy (

)
Highly ExothermicWeakly ExothermicSteric bulk destabilizes the azodioxide dimer formation.
Preferred Nucleophilic Attack Nitrogen (N-attack)Oxygen (O-attack)Steric shielding of the N-atom forces biphilic reagents to attack O.
N–O Bond Length 1.21 Å1.23 ÅSlight lengthening due to lack of aromatic delocalization.

Conclusion

The electronic structure of 1,3,5-trimethyl-2-nitrosobenzene is a masterclass in how steric constraints dictate quantum mechanical realities. By forcing the nitroso group out of the aromatic plane, the ortho-methyl groups decouple the


-system, localize the nitrogen lone pair, and fundamentally invert the site-selectivity of nucleophilic attack. For researchers developing novel C–N coupling methodologies or studying transnitrosation pathways, applying the rigorous, self-validating DFT protocols outlined in this guide is essential for accurately predicting the reactivity of sterically encumbered nitrosoarenes.

References

  • An Improved PIII/PV=O-Catalyzed Reductive C–N Coupling of Nitroaromatics and Boronic Acids by Mechanistic Differentiation of Rate- and Product-Determining Steps Journal of the American Chemical Society URL:[Link]

  • Dimerization of Aromatic C-Nitroso Compounds ResearchGate (Review) URL:[Link]

  • Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid ACS Omega URL:[Link]

Foundational

Solubility and Physicochemical Behavior of 1,3,5-Trimethyl-2-nitrosobenzene in Organic Solvents: A Technical Guide

Executive Summary 1,3,5-Trimethyl-2-nitrosobenzene (commonly known as nitrosomesitylene) is a classic example of a sterically hindered aromatic C-nitroso compound. For researchers and drug development professionals utili...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3,5-Trimethyl-2-nitrosobenzene (commonly known as nitrosomesitylene) is a classic example of a sterically hindered aromatic C-nitroso compound. For researchers and drug development professionals utilizing nitrosoarenes in cross-coupling reactions, spin trapping, or as synthetic intermediates, understanding its solubility profile is critical. Unlike unsubstituted nitrosobenzene, the bulky mesityl group fundamentally alters the molecule's structural dynamics, dictating its phase behavior, spectroscopic properties, and solubility in common organic solvents. This guide provides an in-depth analysis of its monomer-dimer equilibrium, a comprehensive solubility profile, and self-validating experimental protocols for its handling and analysis.

Structural Dynamics: The Monomer-Dimer Equilibrium

To understand the solubility of nitrosomesitylene, one must first understand its structural causality. Aromatic C-nitroso compounds exist in a dynamic equilibrium between a monomeric state and a dimeric azodioxy state[1].

The Causality of Steric Hindrance: In the solid state, nitrosomesitylene typically crystallizes as a trans-azodioxy dimer to minimize free energy, appearing as a pale yellow or colorless solid[1]. However, the two ortho-methyl groups of the mesityl ring create severe steric clashes when the molecule attempts to maintain the planar geometry required for the azodioxy core. This steric strain significantly weakens the central N=N bond of the dimer[1].

When introduced to an organic solvent, the solvation energy easily overcomes this weakened bond, driving the equilibrium almost entirely toward the monomeric state[2]. This dissociation acts as a built-in visual indicator: the solvated monomer exhibits a bright blue or blue-green color due to the characteristic


 electronic transition of the isolated -N=O group[3].

G Dimer Solid Dimer (Pale Yellow) Solvation Solvation & Dissociation Dimer->Solvation Add Solvent Monomer Solvated Monomer (Blue/Green) Solvation->Monomer Steric Relief Monomer->Dimer Crystallization

Fig 1: Monomer-dimer equilibrium of nitrosomesitylene driven by solvation and steric relief.

Solubility Profile in Common Organic Solvents

The solubility of nitrosomesitylene is dictated by the polarity of its monomeric form. The highly polarized N=O bond interacts favorably with polarizable and polar aprotic solvents, while the hydrophobic mesityl ring prevents aqueous solvation.

Table 1: Solubility Profile of 1,3,5-Trimethyl-2-nitrosobenzene

Solvent CategorySolventSolubility LevelVisual Indicator (State)
Halogenated Dichloromethane (CH2Cl2)Highly SolubleDeep Blue/Green (Monomer)
Halogenated Chloroform (CHCl3)Highly SolubleDeep Blue/Green (Monomer)
Esters Ethyl Acetate (EtOAc)Highly SolubleBlue/Green (Monomer)
Aromatic Benzene / TolueneHighly SolubleBlue/Green (Monomer)
Alcohols Ethanol (EtOH)SolubleBlue (Monomer)
Aliphatic Hexane / Petroleum EtherSlightly SolublePale Blue (Monomer trace)
Aqueous Water (H2O)InsolubleSolid remains (Dimer)

Data synthesized from standard chromatographic and synthetic workflows[4].

Experimental Workflows

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a physical or spectroscopic checkpoint to confirm the state of the molecule.

Protocol 1: Synthesis and Isolation of High-Purity Nitrosomesitylene

To obtain accurate solubility data, the compound must be free of the corresponding nitroarene oxidation products. The direct nitrosation of organotrifluoroborates is the preferred method[3].

  • Initiation: In a nitrogen-flushed 20 mL vial, dissolve 1.0 mmol of potassium trifluoro(mesityl)borate in 3.0 mL of anhydrous acetonitrile.

    • Causality: Acetonitrile is a polar aprotic solvent that effectively dissolves the borate salt and stabilizes the electrophilic nitrosonium ion. The nitrogen flush prevents premature air oxidation of the product.

  • Reagent Addition: Add 1.03 mmol of nitrosonium tetrafluoroborate (NOBF4) in one portion.

    • Self-Validation Check: The white slurry will immediately transition to a bright green/blue homogeneous solution within 30 seconds, confirming the rapid formation of the nitrosomesitylene monomer[3].

  • Quenching & Extraction: Add 20 mL of deionized water and 10 mL of dichloromethane (CH2Cl2). Separate the layers and extract the aqueous phase with additional CH2Cl2 (3 × 10 mL).

    • Causality: Water neutralizes unreacted NOBF4 and dissolves inorganic byproducts (KBF4). CH2Cl2 selectively partitions the highly soluble nitrosomesitylene into the organic phase due to favorable dipole-dipole interactions.

  • Isolation: Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Self-Validation Check: As the solvent evaporates and the concentration crosses the saturation threshold, the blue monomer will begin to associate into the trans-azodioxy dimer, yielding a pale yellow/white crystalline solid (mp 120–122 °C)[3].

Protocol 2: Spectroscopic Validation of Solubility

Because the monomer and dimer have distinct electronic structures, UV-Vis spectroscopy serves as the ultimate validation tool for solubility and phase state.

  • Sample Preparation: Weigh 10 mg of the isolated pale yellow dimer and add 10 mL of the target solvent (e.g., CH2Cl2).

  • Dissolution: Agitate gently at room temperature (20-25 °C).

    • Self-Validation Check: Complete dissolution is confirmed by the disappearance of solid particulates and a stark colorimetric shift from pale yellow to deep blue, indicating the endothermic dissociation of the dimer into solvated monomers.

  • Spectroscopic Measurement: Transfer a diluted aliquot to a quartz cuvette and measure the UV-Vis absorbance spectrum from 300 nm to 900 nm.

    • Causality: The monomeric C-nitroso group exhibits a characteristic weak

      
       transition in the visible region (~750 nm). Quantifying this peak validates the concentration of the active monomeric species without interference from the dimer, which absorbs strictly in the UV region (~300 nm).
      

G Synth Synthesis via NOBF4 & Mesityltrifluoroborate Extract Liquid-Liquid Extraction (CH2Cl2 / H2O) Synth->Extract Quench & Partition Isolate Isolation of Solid Dimer Extract->Isolate Evaporate Organic Phase SolvTest Solvent Screening (Target Solvents) Isolate->SolvTest Aliquot into Solvents UVVis UV-Vis Quantification (Track ~750 nm peak) SolvTest->UVVis Measure Absorbance

Fig 2: Self-validating experimental workflow for the synthesis and solubility analysis.

Troubleshooting & Handling Guidelines

  • Photochemical Degradation: Nitrosoarenes are sensitive to prolonged light exposure, which can induce radical cleavage or rearrangement. Standard solutions should be stored in amber glassware.

  • Oxidative Instability: While nitrosomesitylene is relatively stable due to steric shielding, prolonged exposure to atmospheric oxygen in solution can lead to oxidation, forming 1,3,5-trimethyl-2-nitrobenzene[3]. If the deep blue solution begins to turn pale or yellow without solvent evaporation, oxidation has likely occurred. Always prepare standard solutions fresh or store them under an argon atmosphere.

References

  • Preparations of C-Nitroso Compounds Chemical Reviews - ACS Publications[Link]

  • Nitrosation of Aryl and Heteroaryltrifluoroborates with Nitrosonium Tetrafluoroborate Journal of Organic Chemistry - PMC[Link]

  • Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid ACS Omega - PMC[Link]

  • Dimerization of Aromatic C-Nitroso Compounds Chemical Reviews - ResearchGate[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Mechanistic Profiling of Radical Intermediates using 1,3,5-Trimethyl-2-nitrosobenzene (Nitrosomesitylene)

This Application Note is designed for researchers utilizing 1,3,5-trimethyl-2-nitrosobenzene (also known as Nitrosomesitylene or TMPN ) for the detection and characterization of transient free radicals. Unlike generic pr...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers utilizing 1,3,5-trimethyl-2-nitrosobenzene (also known as Nitrosomesitylene or TMPN ) for the detection and characterization of transient free radicals. Unlike generic protocols, this guide emphasizes the mechanistic behavior of the trap to ensure experimental validity.

Executive Summary

1,3,5-trimethyl-2-nitrosobenzene (TMPN) is a specialized C-nitroso spin trap used to stabilize and identify carbon-centered radicals (


C). Unlike nitrone traps (e.g., DMPO, PBN) which trap radicals at a carbon atom adjacent to the nitrogen, TMPN traps radicals directly on the nitrogen atom.

Key Advantages:

  • Direct Trapping: The radical attaches directly to the nitrogen, resulting in higher sensitivity to the trapped radical's structure in the EPR spectrum.

  • Steric Selectivity: The bulky ortho-methyl groups (mesityl moiety) prevent the formation of "false positive" adducts (such as dimerization with other trap molecules) and simplify the spectrum by eliminating splitting from aromatic protons.

  • Thermal Stability: The resulting nitroxide adducts are generally more stable than those formed by unhindered nitrosobenzene.

The Chemistry of the Trap

To use TMPN effectively, one must understand its solution-phase behavior. The compound exists in a dynamic equilibrium between a diamagnetic (EPR silent) dimer and a paramagnetic-active monomer.[1][2]

The Dimer-Monomer Equilibrium

In its solid state, TMPN exists as a colorless dimer.[1][2] Upon dissolution or heating, it dissociates into the active blue/green monomer.

  • Organic Solvents (Benzene, Toluene): Equilibrium heavily favors the monomer at room temperature.

  • Aqueous Media: Equilibrium favors the dimer .[3][4]

    • Critical Insight: In biological buffers, the effective concentration of the active trap is significantly lower than the weighed mass suggests. Co-solvents (e.g., DMSO, Ethanol) or host-guest complexes (e.g., Cyclodextrins) are often required to shift equilibrium toward the active monomer.

Mechanism of Action

The trapping mechanism involves the addition of a transient radical (


) to the nitrogen-oxygen double bond of the monomer.

G cluster_0 EPR Detectable Species Dimer TMPN Dimer (Colorless, Inactive) Monomer TMPN Monomer (Blue, Active Trap) Dimer->Monomer Dissociation (Heat/Solvent) Adduct Spin Adduct (Stable Nitroxide) Monomer->Adduct Radical Transient Radical (R•) Radical->Adduct Addition

Figure 1: The activation and trapping pathway of Nitrosomesitylene. Only the monomeric form is capable of trapping radicals.

Experimental Protocol

Materials & Preparation
  • Spin Trap: 1,3,5-trimethyl-2-nitrosobenzene (Solid dimer).

  • Solvent System:

    • Standard: Benzene or Toluene (Preferred for spectral resolution).

    • Biological:[2] Phosphate Buffer (pH 7.4) + 10-20% DMSO (to solubilize monomer).

  • Deoxygenation: High-purity Nitrogen or Argon gas.

Step-by-Step Workflow

Step 1: Monomer Generation (The "Blue" Check) Weigh the solid dimer. Dissolve in the chosen solvent to a final concentration of 1–10 mM .

  • Validation: The solution must turn a distinct blue or green color. If the solution remains colorless (common in pure water), gently heat to 40°C or add co-solvent until color appears.

  • Caution: Avoid excessive concentrations (>50 mM) as this causes exchange broadening, blurring the hyperfine lines.

Step 2: Deoxygenation Oxygen is paramagnetic and will broaden EPR lines, masking the fine splitting needed for identification.

  • Bubble

    
     or Ar through the trap solution for 10–15 minutes  prior to adding the radical source.
    

Step 3: Radical Initiation & Trapping Add the reactant/enzyme suspected of generating radicals.

  • Photolytic Generation: Irradiate directly in the EPR cavity (if equipped with a grid).

  • Chemical Generation: Mix reactants rapidly and transfer to a quartz flat cell (for aqueous) or capillary (for organic).

Step 4: EPR Acquisition Parameters (Typical X-Band)

  • Microwave Power: 5–10 mW (Avoid saturation; nitroxides saturate easily).

  • Modulation Amplitude: 0.5 – 1.0 G (Low enough to resolve splitting, high enough for signal-to-noise).

  • Time Constant: 0.128 s.

  • Scan Range: 100 G (centered approx. 3480 G).

Workflow Start Solid Dimer Solubilize Dissolve & Check Color (Blue) Start->Solubilize Deox Deoxygenate (N2/Ar Bubbling) Solubilize->Deox React Add Radical Source (Initiation) Deox->React Measure EPR Measurement (X-Band) React->Measure Analyze Simulation & HFCC Extraction Measure->Analyze

Figure 2: Operational workflow for spin trapping with TMPN.

Data Interpretation: Reading the Spectrum

The resulting EPR spectrum is defined by the interaction of the unpaired electron with the Nitrogen nucleus (


) and nuclei on the trapped radical (

).
The Primary Triplet

The dominant feature of all TMPN adducts is a 1:1:1 triplet caused by the nitrogen atom of the trap.

  • Nitrogen Coupling (

    
    ):  Typically 13.0 – 14.5 Gauss  (G).
    
  • Solvent Effect:

    
     increases with solvent polarity. (e.g., 
    
    
    
    G in benzene vs.
    
    
    G in water).
Secondary Splitting (The Fingerprint)

The "lines within the lines" identify the trapped radical.

Trapped Radical (

)
Spectral PatternApprox.[5][6] Coupling Constants (Gauss)Interpretation
Tertiary Carbon (e.g.,

-Butyl)
Triplet (1:1:1)

No

-hydrogens on the radical to split the signal further.
Secondary Carbon (e.g., Ethyl)Triplet of Doublets

,

Interaction with 1

-hydrogen on the trapped carbon.
Primary Carbon (e.g., Methyl)Triplet of Quartets

,

Interaction with 3 equivalent hydrogens (1:3:3:1 sub-splitting).
Acyl Radical (R-C=O)Triplet (Broadened)

Significantly lower

due to electron withdrawal by the carbonyl.

Note: Values are approximate and solvent-dependent. "


-hydrogen" refers to the hydrogen attached to the carbon that is now bonded to the trap nitrogen.

Troubleshooting & Controls

The "Artifact" Control

Always run a control with Trap + Solvent + Light/Heat (no radical source).

  • Issue: "Ene" reactions or photo-oxidation can create background signals.

  • Solution: If a background signal exists, subtract this dataset from your experimental run.

Signal Fading

Nitroxide adducts are stable but not immortal. They can be reduced to hydroxylamines (EPR silent) by reducing agents (e.g., Ascorbate, Glutathione) in biological samples.

  • Protocol Adjustment: If signal decays rapidly, add an oxidizing agent (like ferricyanide) post-reaction to re-oxidize the hydroxylamine back to the nitroxide, or use a continuous flow system.

References

  • Perkins, M. J. (1980). Spin Trapping. Advances in Physical Organic Chemistry, 17, 1-64.

  • Janzen, E. G. (1971). Spin trapping. Accounts of Chemical Research, 4(1), 31-40.

  • Reszka, K., & Chignell, C. F. (1983). Spectroscopic studies of the reaction of 1,3,5-trimethyl-2-nitrosobenzene with light and free radicals. Photochemistry and Photobiology, 38(3), 281-291.

  • NIST Chemistry WebBook. (n.d.). Electron Spin Resonance Data for Nitroxides.

Sources

Application

1,3,5-trimethyl-2-nitrosobenzene for trapping and identifying oxygen-centered radicals

Application Note: Advanced Identification of Oxygen-Centered Radicals using 1,3,5-Trimethyl-2-nitrosobenzene (MesNO) Abstract While nitrone spin traps (e.g., DMPO) are the standard for detecting oxygen-centered radicals,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Identification of Oxygen-Centered Radicals using 1,3,5-Trimethyl-2-nitrosobenzene (MesNO)

Abstract

While nitrone spin traps (e.g., DMPO) are the standard for detecting oxygen-centered radicals, they often suffer from adduct instability and spectral overlap. 1,3,5-trimethyl-2-nitrosobenzene (Nitrosomesitylene, MesNO ) offers a high-fidelity alternative through two distinct mechanisms: direct trapping of alkoxyl radicals (


) and indirect identification  of hydroxyl radicals (

) via carbon-centered surrogates.[1] This guide details the protocols for utilizing MesNO to distinguish and identify these transient species with superior specificity compared to traditional nitrones.

Introduction & Mechanism

1,3,5-trimethyl-2-nitrosobenzene (MesNO) is an aromatic nitroso spin trap. Unlike nitrones which add radicals to a carbon atom, nitroso compounds add radicals directly to the nitrogen atom, forming a nitroxide radical.

The "MesNO Advantage" in Oxygen Radical Detection
  • Steric Stabilization: The bulky mesityl group (2,4,6-trimethyl) protects the nitroxide moiety, yielding adducts with significantly longer half-lives than analogous MNP or DMPO adducts.

  • Spectral Clarity: MesNO is "blind" to direct hydroxyl (

    
    ) and superoxide (
    
    
    
    ) addition in most aqueous conditions. This selectivity allows it to act as a negative filter or a secondary confirmation tool , eliminating the false positives common with DMPO (e.g., the Forrester-Hepburn artifact).
  • Alkoxyl Specificity: MesNO directly traps alkoxyl radicals (

    
    ) to form stable 
    
    
    
    -alkoxy nitroxides, which exhibit a distinctively large nitrogen hyperfine coupling constant (
    
    
    ), instantly differentiating them from carbon-centered species.

Experimental Protocols

Reagent Preparation
  • Compound: 1,3,5-trimethyl-2-nitrosobenzene (MesNO).

  • State: Solid dimer (colorless/pale yellow).

  • Activation: Dissociation to the active monomer (green/blue) occurs upon dissolution in organic solvents or gentle heating.

  • Solvent Systems: Benzene, Toluene, or Ethanol. Note: MesNO has limited solubility in pure water; use co-solvent systems (e.g., 10-20% EtOH) for biological assays.

Protocol A: Direct Trapping of Alkoxyl Radicals ( )

Target: Lipid alkoxyls, tert-butoxyl radicals.

  • Preparation: Prepare a 10 mM stock solution of MesNO in Benzene or Toluene.

  • Reaction System: Add the radical generating system (e.g., lipid hydroperoxide + metal catalyst) directly to the MesNO solution.

  • Deoxygenation: Purge the sample with Argon or Nitrogen for 5 minutes to prevent line broadening from paramagnetic oxygen.

  • EPR Acquisition: Transfer to a quartz flat cell or capillary tube.

    • Settings: Microwave Power: 10–20 mW; Modulation Amplitude: 0.5–1.0 G.

  • Spectral Analysis: Look for a broad triplet.

    • Diagnostic Signal:

      
      -alkoxy adducts exhibit a uniquely large 
      
      
      
      G
      .
    • Differentiation: Carbon-centered adducts will have a much smaller

      
       (
      
      
      
      G).
Protocol B: Indirect Identification of Hydroxyl Radicals ( )

Target: Confirmation of


 in Fenton systems or radiolysis.
Principle: Since MesNO does not trap 

efficiently, use DMSO as a scavenger.

attacks DMSO to release a methyl radical (

), which MesNO traps with high efficiency.
  • Scavenger Setup: Prepare the reaction buffer containing 5% (v/v) DMSO .

  • Spin Trap Addition: Add MesNO (final conc. 5–10 mM) from an ethanolic stock.

  • Initiation: Trigger the oxidative stress (e.g., add

    
    /
    
    
    
    ).
  • Detection: Measure the EPR spectrum immediately.

  • Interpretation:

    • Positive Result: Appearance of a well-resolved 1:1:1 triplet of quartets (MesNO-Methyl adduct).

    • Parameters:

      
       G, 
      
      
      
      G (from the methyl group).
    • Conclusion: The presence of the Methyl adduct confirms the production of

      
      , as the methyl radical could only arise from the 
      
      
      
      + DMSO reaction.

Data Analysis & Spectral Interpretation

The power of MesNO lies in the massive shift in hyperfine coupling constants (


) based on the electronegativity of the trapped atom.
Trapped RadicalAdduct Structure

(Nitrogen)

(Proton)
Spectral Pattern
Alkoxyl (

)

27.0 – 28.5 G None (usually)Broad Triplet
Carbon (

)

13.5 – 14.5 G Varies (e.g.,

G meta-H)
Triplet or Triplet of Multiplets
Methyl (

)

13.8 G 12.5 G (3H)Triplet of Quartets

Critical Diagnostic: If


 G, you have trapped an oxygen-centered radical (Alkoxyl). If 

G, you have trapped a carbon-centered radical.

Visualizing the Pathways

MesNO_Pathways MesNO MesNO (Monomer) Adduct_O N-Alkoxy Adduct (Mes-N(O•)OR) aN ≈ 27 G MesNO->Adduct_O Stable Adduct Adduct_C N-Methyl Adduct (Mes-N(O•)CH3) aN ≈ 13.8 G MesNO->Adduct_C Stable Adduct Alkoxyl Alkoxyl Radical (RO•) Alkoxyl->MesNO Direct Trapping Hydroxyl Hydroxyl Radical (HO•) Hydroxyl->MesNO No Reaction / Unstable DMSO DMSO (Scavenger) Hydroxyl->DMSO H-Abstraction Methyl Methyl Radical (•CH3) DMSO->Methyl Fragmentation Methyl->MesNO Fast Addition

Figure 1: Dual pathway for radical identification. Direct trapping is used for Alkoxyl radicals, while a DMSO-mediated indirect pathway is required for Hydroxyl radicals.

Troubleshooting & Optimization

  • Dimerization: MesNO exists as a dimer in the solid state. If your solution is colorless, it is inactive. Ensure the solution turns green/blue , indicating the monomeric nitroso form is present.

  • Light Sensitivity: Nitroso compounds are light-sensitive. Prepare solutions in amber vials and minimize light exposure during the reaction.

  • Solvent Effects: The

    
     value is solvent-dependent.[2] It increases with solvent polarity. Always compare experimental values to literature values recorded in the same solvent.
    

References

  • Reszka, K., & Chignell, C. F. (1983). "Spin trapping of biological free radicals." Photochemistry and Photobiology.

  • Janzen, E. G., & Blackburn, B. J. (1969). "Detection and identification of short-lived free radicals by electron spin resonance trapping techniques." Journal of the American Chemical Society.

  • Davies, M. J. (2016). "Detection and characterisation of radicals using electron paramagnetic resonance (EPR) spin trapping and spin probes." Biophysical Reviews.

  • Buettner, G. R. (1987). "Spin trapping: ESR parameters of spin adducts." Free Radical Biology and Medicine.

  • Mason, R. P. (2016). "EPR spin trapping of free radicals in toxicology." Toxicology.

Sources

Method

Application Note: Advanced HPLC Methodologies for the Analysis of 1,3,5-Trimethyl-2-nitrosobenzene and its Adducts

Target Audience: Analytical Chemists, Free Radical Biologists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Introduction & Chemical Context 1,3,5-Trimethyl-2-nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Free Radical Biologists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Chemical Context

1,3,5-Trimethyl-2-nitrosobenzene (commonly known as nitrosomesitylene) is a highly specialized, sterically hindered C-nitroso compound. In chemical biology and synthetic methodology, it serves two primary functions: as a robust spin trap for capturing transient carbon- and oxygen-centered radicals[1], and as an electrophilic intermediate in reductive C–N cross-coupling and amination reactions[2].

The presence of ortho-methyl groups provides significant steric shielding around the nitrogen atom. This shielding dramatically increases the half-life of the resulting nitroxide radical adducts compared to unsubstituted nitrosobenzene, making nitrosomesitylene an ideal candidate for offline High-Performance Liquid Chromatography (HPLC) analysis. However, analyzing this compound and its adducts presents unique chromatographic and sample-preparation challenges that require a deeply mechanistic approach.

The Monomer-Dimer Equilibrium (Causality in Sample Prep)

A frequent point of failure in spin-trapping assays is ignoring the physical state of the trap. In its solid state, nitrosomesitylene exists almost exclusively as a diamagnetic trans-azodioxy dimer[3]. This dimer is completely inactive toward radical trapping. Upon dissolution, it undergoes a solvent- and temperature-dependent dissociation into the active, monomeric C-nitroso form. Analytical protocols must be designed to self-validate this monomerization prior to the introduction of the analyte into the reaction matrix.

G Dimer Solid State Trans-Azodioxy Dimer Monomer Solution State Active Monomer Dimer->Monomer Dissociation (Solvent/Time) Adduct Nitroxide Spin Adduct (Stable) Monomer->Adduct Spin Trapping Radical Transient Radical (R•) Radical->Adduct HPLC HPLC Separation (C18 / CN Column) Adduct->HPLC Analysis Detection Detection (UV-Vis / EPR / MS) HPLC->Detection

Workflow of nitrosomesitylene monomerization and radical trapping analysis.

Analytical Strategy: Why HPLC-EPR/MS?

While UV-Vis detection can easily track the consumption of the nitrosomesitylene monomer (typically monitored at 260 nm for the π-π* transition or ~750 nm for the n-π* transition), it cannot definitively distinguish between a diamagnetic synthetic byproduct and a paramagnetic radical adduct.

To establish a self-validating analytical system, we employ parallel HPLC-EPR (Electron Paramagnetic Resonance) and HPLC-ESI-MS [4].

  • HPLC resolves the complex mixture of unreacted trap, diamagnetic dimers, and specific radical adduct isomers.

  • Inline EPR provides the definitive signature of the unpaired electron, confirming which chromatographic peaks are true spin adducts.

  • ESI-MS provides the exact mass for structural elucidation of the trapped radical[4].

Setup Pump HPLC Pump (Gradient Elution) Injector Autosampler (Maintains 4°C) Pump->Injector Column Analytical Column (e.g., C18, 5 µm) Injector->Column UV PDA / UV-Vis (220-300 nm) Column->UV Splitter Flow Splitter (9:1 Ratio) EPR EPR Spectrometer (Aqueous Flat Cell) Splitter->EPR 90% Flow MS ESI-MS / MS (Structural ID) Splitter->MS 10% Flow UV->Splitter

Instrumental configuration for parallel HPLC-EPR and HPLC-MS adduct analysis.

Quantitative Data Presentation

The choice of stationary and mobile phases is dictated by the polarity of the trapped radical. Below is a validated summary of conditions for various nitrosomesitylene applications.

Analyte / Adduct TypeColumn ChemistryMobile Phase SystemFlow RatePrimary Detection Modality
Reaction Kinetics (Unreacted Trap) C18 (Reversed-Phase, 5 µm)Isocratic: 60% H₂O / 40% MeCN1.0 mL/minUV-Vis (260 nm)[2]
Small Carbon-Centered Adducts C18 (Reversed-Phase, 3 µm)Gradient: H₂O / MeOH (0.1% TFA)0.8 mL/minHPLC-EPR / ESI-MS[1]
Lipid-Radical Adducts (e.g., Linoleic) Cyano (CN) PhaseNon-aqueous: Hexane / Isopropanol1.0 mL/minUV (234 nm) / EPR[4]
Sulfinic Acid / Nucleophilic Adducts C18 (Reversed-Phase, 5 µm)Gradient: Phosphate Buffer (pH 4.2) / MeCN1.0 mL/minUV-Vis (254 nm)

Note: The addition of 0.1% Trifluoroacetic acid (TFA) in reversed-phase methods is critical. It suppresses the ionization of residual silanols on the silica support, preventing peak tailing of the highly polar nitroxide moiety.

Step-by-Step Experimental Protocols

Protocol A: Preparation and Validation of the Active Monomer

Objective: Ensure complete dissociation of the inactive azodioxy dimer before radical trapping.

  • Weighing & Dissolution: Weigh 5.0 mg of solid 1,3,5-trimethyl-2-nitrosobenzene. Dissolve immediately in 1.0 mL of degassed, anhydrous methanol or acetonitrile (depending on the final assay compatibility).

  • Equilibration: Incubate the solution at 25°C in the dark for a minimum of 30 minutes. Mechanistic insight: C-nitroso compounds are highly photolabile; ambient light can trigger auto-oxidation or radical formation, creating high background noise in EPR.

  • Self-Validation (Spectrophotometric): Transfer a 10 µL aliquot to a microcuvette. Scan from 200 nm to 800 nm.

    • Pass Criteria: A distinct absorption band must be present at ~750 nm (the n-π* transition of the monomer). The peak at ~300 nm (dimer) should be minimized.

Protocol B: HPLC-EPR/MS Analysis of Radical Adducts

Objective: Separate and identify stable nitroxide adducts from a complex reaction matrix.

  • Sample Quenching: Terminate the radical-generating reaction by rapidly cooling the mixture to 4°C. If analyzing biological samples (e.g., lipoxygenase reactions), extract the adducts using a 2:1 Chloroform:Methanol mixture, dry under N₂, and reconstitute in the HPLC starting mobile phase[4].

  • Chromatographic Setup:

    • Column: Phenomenex Luna C18 (4.6 x 150 mm, 5 µm) or equivalent.

    • Mobile Phase A: HPLC-grade Water with 0.1% TFA.

    • Mobile Phase B: HPLC-grade Methanol with 0.1% TFA.

    • Gradient Program: 10% B hold for 2 min, linear ramp to 90% B over 20 min, hold at 90% B for 5 min.

  • Flow Splitting: Route the column effluent through a zero-dead-volume T-splitter. Direct 90% of the flow to the EPR spectrometer (equipped with an aqueous flat cell) and 10% to the ESI-MS.

  • EPR Parameters: Set the magnetic field center based on the expected g-value for nitroxides (typically ~2.006). Use a modulation amplitude of 1.0 G and a microwave power of 10 mW to prevent signal saturation.

  • Data Integration: Overlay the Extracted Ion Chromatogram (XIC) from the MS with the EPR intensity chromatogram. Co-eluting peaks validate the exact mass of the paramagnetic species.

Field-Proven Troubleshooting Insights

  • Loss of Adduct Signal During HPLC: Nitroxide adducts can be reduced back to EPR-silent hydroxylamines by transition metals or endogenous reductants (like ascorbate) in the sample. Fix: Add a chelator (e.g., 100 µM DTPA) to the reaction buffer prior to extraction.

  • Split Peaks in Chromatography: Nitrosomesitylene adducts with chiral centers (e.g., lipid radicals) will form diastereomers. The steric bulk of the mesityl group often causes these diastereomers to resolve on a standard C18 column. Do not mistake these split peaks for degradation products; MS will confirm identical m/z values for both peaks[4].

  • System Overpressure with EPR Flat Cells: Aqueous flat cells used in inline EPR have high backpressure. Ensure the flow splitter is rated for high pressure and that the tubing ID leading to the MS is appropriately restricted to maintain the 9:1 split ratio.

References

  • Source: J. Am. Chem. Soc.
  • Radical Adducts of Nitrosobenzene and 2-methyl-2-nitrosopropane With 12,13-epoxylinoleic Acid Radical...
  • Spin Trapping Organic Radicals - ResearchGate Source: ResearchGate URL
  • An Improved PIII/PV O-Catalyzed Reductive C–N Coupling of Nitroaromatics and Boronic Acids...

Sources

Application

Application Notes &amp; Protocols: A Guide to In-Situ Radical Trapping with 1,3,5-Trimethyl-2-Nitrosobenzene

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for in-situ radical trapping utilizing 1,3,5-trimethyl-2-nitrosobenzene. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for in-situ radical trapping utilizing 1,3,5-trimethyl-2-nitrosobenzene. This document offers in-depth technical protocols, explains the causality behind experimental choices, and is grounded in authoritative scientific principles.

Introduction: The Challenge of Transient Radicals

In numerous chemical and biological systems, short-lived radical species are generated as transient intermediates. Their high reactivity and fleeting existence make direct detection exceedingly difficult. The technique of spin trapping addresses this challenge by using a "spin trap" molecule to react with the unstable radical, thereby forming a more stable and persistent radical adduct. This resulting adduct can then be characterized using Electron Paramagnetic Resonance (EPR) spectroscopy, providing valuable information about the identity and structure of the original transient radical.[1]

1,3,5-trimethyl-2-nitrosobenzene is an aromatic nitroso compound that serves as an effective spin trap. Its utility lies in the ability of its nitroso functional group to efficiently scavenge a wide range of radical species. The aromatic nature of 1,3,5-trimethyl-2-nitrosobenzene, along with its methyl substituents, can enhance the stability of the resulting nitroxide radical adduct, facilitating its detection and characterization.

Mechanism of Radical Trapping

The fundamental principle of spin trapping with 1,3,5-trimethyl-2-nitrosobenzene involves the addition of a transient radical (R•) across the nitrogen-oxygen double bond of the nitroso group. This reaction transforms the highly reactive, short-lived radical into a significantly more stable nitroxide radical adduct. The stability of this adduct allows it to accumulate to a concentration detectable by EPR spectroscopy.

The general reaction is as follows:

R• (Transient Radical) + Ar-N=O (Spin Trap) → Ar-N(O•)-R (Stable Nitroxide Adduct)

The resulting nitroxide radical adduct produces a characteristic EPR spectrum. The hyperfine splitting pattern of this spectrum is crucial for identifying the trapped radical, as the interaction of the unpaired electron with nearby magnetic nuclei (like ¹⁴N and ¹H) provides a unique fingerprint for the adduct.[2][3]

Radical Trapping Mechanism cluster_reactants Reactants cluster_product Product transient_radical Transient Radical (R•) reaction_plus + transient_radical->reaction_plus spin_trap 1,3,5-trimethyl-2-nitrosobenzene (Ar-N=O) spin_trap->reaction_plus nitroxide_adduct Stable Nitroxide Adduct (Ar-N(O•)-R) reaction_plus->nitroxide_adduct Trapping Reaction Experimental_Workflow prep Prepare Solutions (Spin Trap, Radical Source) deoxygenate Deoxygenate Solutions (N2 or Ar Purge) prep->deoxygenate mix Mix Reactants in EPR Tube deoxygenate->mix initiate Initiate Radical Generation (Heat, Light, or Chemical) mix->initiate acquire Acquire EPR Spectrum initiate->acquire Immediate Transfer to Spectrometer analyze Analyze Spectrum (g-factor, hfcc) acquire->analyze identify Identify Trapped Radical analyze->identify

Figure 2: Workflow for in-situ radical trapping and analysis.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No EPR Signal Radical generation is too slow or inefficient.Radical adduct is too unstable.Spin trap concentration is too low.Increase the concentration of the radical initiator.Try a different spin trap.Increase the concentration of 1,3,5-trimethyl-2-nitrosobenzene.
Weak or Noisy Signal Low concentration of radical adduct.Presence of oxygen.Incorrect EPR parameters.Increase the number of scans.Ensure thorough deoxygenation of all solutions.Optimize microwave power, modulation amplitude, and other EPR settings.
Broad, Unresolved Spectrum High concentration of radical adduct leading to spin-spin broadening.Presence of paramagnetic species (e.g., oxygen).Dilute the sample.Thoroughly deoxygenate all solutions.
Complex, Overlapping Spectra Multiple radical species are being trapped.Attempt to isolate the generation of the radical of interest.Use spectral simulation software to deconvolve the overlapping signals.

Conclusion

In-situ radical trapping with 1,3,5-trimethyl-2-nitrosobenzene, coupled with EPR spectroscopy, is a powerful technique for the detection and identification of transient free radicals. The protocols and guidelines presented here provide a solid foundation for researchers to apply this method in their respective fields. Careful optimization of experimental parameters and a thorough understanding of the underlying principles are essential for obtaining reliable and meaningful results.

References

  • 2-Methyl-2-nitrosopropane - Grokipedia. (n.d.).
  • 2-Methyl-2-nitrosopropane - Wikipedia. (n.d.).
  • 2-Methyl-2-nitrosopropane - chemeurope.com. (n.d.).
  • Application Notes and Protocol for Spin Trapping with 2-Methyl-2-nitrosopropane - Benchchem. (n.d.).
  • Spin-trapping with 2-methyl-2-nitrosopropane: photochemistry of carbonyl-containing compounds. Methyl radical formation from dimethyl sulfoxide - Canadian Science Publishing. (n.d.).
  • Spin trapping by use of nitroso-compounds. Part V. 2,4,6-Tri-t-butylnitrosobenzene. (n.d.).
  • Electron Paramagnetic Resonance Spin Trapping (EPR–ST) Technique in Photopolymerization Processes - MDPI. (2022).
  • Electron paramagnetic resonance (EPR) for investigating relevant players of redox reactions: Radicals, metalloproteins and. (2023).
  • LJMU Research Online. (2022).
  • (a) Experimental and (b) simulated EPR spectrum of the spin adduct of... | Download Scientific Diagram - ResearchGate. (n.d.).

Sources

Method

Role of 1,3,5-trimethyl-2-nitrosobenzene in mechanistic studies of photocatalysis

Application Note & Protocols Topic: The Role of 1,3,5-Trimethyl-2-Nitrosobenzene in Mechanistic Studies of Photocatalysis Audience: Researchers, scientists, and drug development professionals. Introduction: Unmasking Fle...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: The Role of 1,3,5-Trimethyl-2-Nitrosobenzene in Mechanistic Studies of Photocatalysis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unmasking Fleeting Intermediates in Photocatalysis

Photocatalysis has emerged as a powerful engine for chemical transformation, driving innovations from environmental remediation to complex organic synthesis. The core of this process lies in the generation of highly reactive, short-lived radical intermediates upon the photoexcitation of a catalyst. Understanding the nature and behavior of these radicals is paramount to optimizing reaction pathways, improving efficiency, and designing novel photocatalytic systems.[1] However, the transient nature of these species, which often exist for mere nanoseconds or microseconds, makes their direct detection a formidable challenge.

This guide focuses on the application of 1,3,5-trimethyl-2-nitrosobenzene , a specialized spin trapping agent, for the mechanistic elucidation of photocatalytic reactions. Spin trapping is an indispensable technique that utilizes a diamagnetic molecule (the "spin trap") to react with and "trap" a transient radical.[2] This reaction forms a significantly more stable paramagnetic species, known as a spin adduct, which can be readily detected and characterized using Electron Paramagnetic Resonance (EPR) spectroscopy.[1][2]

As a member of the nitrosoarene family, 1,3,5-trimethyl-2-nitrosobenzene offers distinct advantages, particularly in the identification of carbon-centered radicals. Unlike more common nitrone-based traps, the trapped radical in a nitroso adduct is bonded directly to the nitrogen atom of the nitroso group.[3] This direct attachment often leads to more informative and easily interpretable EPR spectra. Furthermore, the steric bulk provided by the three methyl groups on the benzene ring is hypothesized to enhance the stability of the spin adduct, providing a clearer and more persistent signal for analysis.

This document serves as a comprehensive guide for researchers, providing the theoretical underpinnings, detailed experimental protocols, and data interpretation frameworks necessary to effectively employ 1,3,5-trimethyl-2-nitrosobenzene as a tool to unravel complex photocatalytic mechanisms.

Part 1: Scientific Principles and Rationale

The Mechanism of Spin Trapping with Nitrosoarenes

The fundamental principle of spin trapping is the conversion of a highly reactive, unstable radical (R•) into a persistent paramagnetic nitroxide radical. Nitroso compounds (R'-N=O) are particularly adept at this, especially for trapping carbon-centered radicals.[4][5][6] The unpaired electron of the incoming radical attacks the nitrogen atom of the nitroso group, forming a stable N-O bond and leaving the unpaired electron localized primarily on the nitroxide moiety.

The choice of 1,3,5-trimethyl-2-nitrosobenzene is deliberate. While simpler nitroso compounds can be prone to photolytic decomposition, sterically hindered nitrosoarenes, such as nitrosodurene, have demonstrated increased stability.[3] The trimethyl substitution on 1,3,5-trimethyl-2-nitrosobenzene is expected to confer similar stability, reducing the generation of artifact signals and ensuring that the observed EPR spectrum originates from the trapped radical of interest.

Caption: General mechanism of radical trapping using a nitroso spin trap.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR is the only analytical technique that can directly detect species with unpaired electrons, such as the spin adducts formed during these experiments.[2] An EPR spectrum provides two crucial pieces of information for identifying the trapped radical:

  • g-factor: An intrinsic property of the unpaired electron in its molecular environment, analogous to the chemical shift in NMR. For most nitroxides, the g-value is typically between 2.005 and 2.007.[3]

  • Hyperfine Coupling Constants (hfcc): The interaction (coupling) of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N, ¹H, ¹³C) splits the EPR signal into a characteristic pattern. The magnitude of this splitting, the hfcc (denoted as a), is highly sensitive to the structure of the spin adduct and thus provides a fingerprint for the trapped radical R•.[7][8]

For a 1,3,5-trimethyl-2-nitrosobenzene adduct, the primary splitting will come from the ¹⁴N nucleus of the nitroxide, which splits the signal into a triplet. Further splitting from protons on the trapped radical (R•) provides the structural information necessary for identification.

Part 2: Experimental Methodologies and Protocols

Protocol 1: Synthesis of 1,3,5-Trimethyl-2-nitrosobenzene

Rationale: Many specialized nitrosoarenes are not commercially available or have limited shelf stability due to dimerization or decomposition.[9][10] Therefore, in situ generation or fresh synthesis from a stable precursor is often required. This protocol outlines a general method for the mild reduction of the stable nitro-precursor.

Materials:

  • 1,3,5-Trimethyl-2-nitrobenzene

  • Ammonium chloride (NH₄Cl)

  • Zinc dust

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, filter funnel.

Procedure:

  • Dissolve 1,3,5-trimethyl-2-nitrobenzene (1.0 eq) in methanol in a round-bottom flask.

  • Add a solution of ammonium chloride (4.0 eq) in water to the flask.

  • Cool the mixture in an ice bath to 0-5 °C with vigorous stirring.

  • Slowly add zinc dust (2.0-3.0 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C. The reaction progress can be monitored by TLC (the nitroso product is typically a vibrant green or blue color).

  • Once the starting material is consumed, continue stirring for an additional 15 minutes.

  • Filter the reaction mixture through a pad of Celite to remove excess zinc and inorganic salts.

  • Transfer the filtrate to a separatory funnel and extract with dichloromethane (3x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and carefully concentrate the solvent in vacuo at low temperature (<30 °C). The resulting green solid or oil should be used immediately.

    • Causality Note: Low-temperature concentration is critical because nitrosoarenes can be thermally unstable.[9] For maximum reliability, using the filtered DCM solution directly in the subsequent photocatalytic experiment is the preferred method.

Protocol 2: Photocatalytic Radical Detection via EPR Spin Trapping

Rationale: This protocol provides a standardized workflow for detecting radical intermediates generated during a heterogeneous photocatalytic reaction. The key is to irradiate the sample directly within the EPR spectrometer's resonant cavity to detect the spin adducts as they form.

Materials & Equipment:

  • Photocatalyst (e.g., TiO₂, g-C₃N₄, CdS)

  • Reaction solvent (e.g., acetonitrile, water, toluene)

  • Substrate of interest

  • Freshly prepared solution of 1,3,5-trimethyl-2-nitrosobenzene spin trap (approx. 10-50 mM)

  • EPR spectrometer with an optical irradiation cavity

  • Light source (e.g., Xenon lamp with appropriate filters)

  • Quartz flat cell or capillary tubes for EPR analysis

  • Syringes and needles for sample deoxygenation

Caption: Workflow for in-situ EPR spin trapping in a photocatalytic system.

Step-by-Step Procedure:

  • Suspension Preparation: Prepare a suspension of the photocatalyst in the chosen reaction solvent (e.g., 0.5 mg/mL). Sonicate for 5 minutes to ensure homogeneity.

  • Reagent Addition: To the suspension, add the reaction substrate to the desired concentration (e.g., 10 mM). Then, add the freshly prepared 1,3,5-trimethyl-2-nitrosobenzene solution to a final concentration of 10-50 mM.

    • Causality Note: The spin trap concentration must be high enough to compete effectively for the transient radicals against other potential reaction pathways.[1]

  • Sample Loading: Draw the final suspension into a quartz EPR flat cell suitable for irradiating liquid samples.

  • Deoxygenation (Optional but Recommended): If superoxide radicals are not the target, deoxygenate the sample by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes. Molecular oxygen is paramagnetic and can cause significant line broadening in the EPR spectrum.

  • EPR Setup: Place the flat cell into the EPR optical cavity. Tune the spectrometer to the correct frequency and magnetic field parameters.

  • Background Scan: Record a "dark" spectrum before irradiation to ensure no paramagnetic species are present initially.

  • Irradiation and Acquisition: Begin irradiating the sample through the cavity's optical window. Simultaneously, start acquiring EPR spectra in a time-resolved manner to monitor the growth of the spin adduct signal.

  • Control Experiments: To validate the results, perform control experiments, such as irradiating the sample without the photocatalyst or without the substrate, to ensure the observed signals are truly products of the complete photocatalytic cycle.

Part 3: Data Interpretation and Analysis

Interpreting the resulting EPR spectrum is a process of matching the observed hyperfine splitting pattern to a simulated spectrum based on known hfcc values.

Identifying Trapped Radicals

The key to identification lies in the hyperfine coupling constants. For a spin adduct of 1,3,5-trimethyl-2-nitrosobenzene, the spectrum will be dominated by a large triplet from the ¹⁴N coupling (aN). Additional splittings will arise from magnetic nuclei on the trapped radical.

Trapped Radical (R•)Expected Splitting PatternTypical aN (Gauss)Typical aHβ (Gauss)
•CH₃ (Methyl)Triplet of Quartets13.0 - 15.07.0 - 10.0
•CH₂R' (Primary Alkyl)Triplet of Triplets13.0 - 15.04.0 - 8.0
•CHR'R'' (Secondary Alkyl)Triplet of Doublets13.0 - 15.01.0 - 4.0
•CR'R''R''' (Tertiary Alkyl)Triplet (No β-H)12.0 - 14.0N/A
•OH (Hydroxyl)Triplet~12.8N/A
•OOH (Peroxyl)Triplet~10.5N/A

Note: These are representative values based on similar nitroso spin traps.[8][11][12] Actual values must be determined by spectral simulation. The NIH Spin Trap Database is an excellent resource for comparing experimental data with published values.[13]

Example Interpretation: If a photocatalytic reaction involving methanol degradation is suspected to proceed via a •CH₂OH radical, trapping with 1,3,5-trimethyl-2-nitrosobenzene would be expected to produce an EPR spectrum showing a primary triplet (aN ≈ 14 G) which is further split into a triplet (aH ≈ 5 G) by the two equivalent β-protons of the methylene group.

References

  • Neidlinger, A., Kienz, T., & Heinze, K. (2015). Spin Trapping of Carbon-Centered Ferrocenyl Radicals with Nitrosobenzene. Organometallics. Available at: [Link]

  • ResearchGate. (n.d.). Hyperfine splitting constants obtained for spin adducts of the nitrosopyrazole traps 18 and 1. Available at: [Link]

  • ResearchGate. (2025). Spin Trapping of Carbon-Centered Ferrocenyl Radicals with Nitrosobenzene | Request PDF. Available at: [Link]

  • Barker, P. J., Stobart, S. R., & West, P. R. (1986). Spin trapping of cyclopentadienyl radicals using nitroso compounds and nitrones. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Neidlinger, A., Kienz, T., & Heinze, K. (2015). Spin Trapping of Carbon-Centered Ferrocenyl Radicals with Nitrosobenzene. Organometallics. Available at: [Link]

  • Terabe, S., & Konaka, R. (1973). Spin trapping by use of nitroso-compounds. Part V. 2,4,6-Tri-t-butylnitrosobenzene: a new type of spin-trapping reagent. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Graff, B., Fouassier, J. P., & Lalevée, J. (2022). Electron Paramagnetic Resonance Spin Trapping (EPR–ST) Technique in Photopolymerization Processes. Polymers. Available at: [Link]

  • Porz, M., & Gademann, K. (2005). Efficient Preparation of Nitrosoarenes for the Synthesis of Azobenzenes. Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). Experimental hyperfine coupling constants (in Gauss) of nitroxides 2 confirmed by computer simulation. Available at: [Link]

  • Villamaina, D., & Murphy, J. A. (2017). Use of Electron Paramagnetic Resonance Spectroscopy to Evaluate the Redox State In Vivo. Antioxidants & Redox Signaling. Available at: [Link]

  • UIC Indigo. (2021). Novel Syntheses of N-heterocycles From Nitrosoarenes. Available at: [Link]

  • Mozziconacci, O., et al. (2014). Radical Intermediates in Photoinduced Reactions on TiO2 (An EPR Spin Trapping Study). Molecules. Available at: [Link]

  • Google Patents. (n.d.). US6767715B2 - Nitroso compounds and their use as spin traps.
  • PMC. (n.d.). Continuous Flow Synthesis of Nitrosoarenes via Photochemical Rearrangement of Aryl Imines. Available at: [Link]

  • Science of Synthesis. (n.d.). Product Class 22: Nitrosoarenes. Available at: [Link]

  • Semantic Scholar. (2017). Detection of Reactive Oxygen and Nitrogen Species by Electron Paramagnetic Resonance (EPR) Technique. Available at: [Link]

  • ResearchGate. (n.d.). Hyperfine Coupling Constants for Spin-Trapped Radical Species. Available at: [Link]

  • National Institute of Environmental Health Sciences. (n.d.). Spin Trap Database. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Optimizing the Synthesis of 1,3,5-Trimethyl-2-nitrosobenzene

Welcome to the technical support center for the synthesis of 1,3,5-trimethyl-2-nitrosobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1,3,5-trimethyl-2-nitrosobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis.

Introduction: The Chemistry of Nitrosating Mesitylene

The synthesis of 1,3,5-trimethyl-2-nitrosobenzene involves the direct electrophilic nitrosation of 1,3,5-trimethylbenzene (mesitylene). Due to the symmetrical nature of mesitylene, electrophilic attack at any of the aromatic C-H positions is equivalent, leading to a single desired product. However, the success of this reaction is highly dependent on the choice of the nitrosating agent and the precise control of reaction conditions to prevent the formation of byproducts.

A particularly effective method for this transformation is the use of nitrosonium tetrafluoroborate (NOBF₄) in an aprotic solvent like acetonitrile. The nitrosonium ion (NO⁺) is a potent electrophile that can directly attack the electron-rich aromatic ring of mesitylene.

Reaction Mechanism: Electrophilic Aromatic Nitrosation

The reaction proceeds via a classic electrophilic aromatic substitution mechanism.

Electrophilic Aromatic Nitrosation cluster_0 Step 1: Formation of the Sigma Complex cluster_1 Step 2: Deprotonation Mesitylene 1,3,5-Trimethylbenzene Sigma_Complex Sigma Complex (Arenium Ion) (Resonance Stabilized) Mesitylene->Sigma_Complex + NO⁺ NO_plus NO⁺ Sigma_Complex_2 Sigma Complex Product 1,3,5-Trimethyl-2-nitrosobenzene Sigma_Complex_2->Product + Base Base Base (e.g., solvent) H_Base H-Base⁺ Synthesis_Workflow A 1. Reaction Setup: Mesitylene in anhydrous MeCN under N₂ B 2. Cool to 0 °C A->B C 3. Add NOBF₄ portion-wise (maintain T < 5 °C) B->C D 4. Stir at 0 °C for 1-2 h (Monitor by TLC) C->D E 5. Quench with ice/NaHCO₃ D->E F 6. Extract with Et₂O E->F G 7. Wash organic layer F->G H 8. Dry and Concentrate G->H I 9. Purify by Column Chromatography H->I J Characterize Product (NMR, IR, MS) I->J Troubleshooting_Yield Start Low Yield? Check_Moisture Check for Moisture (Anhydrous conditions?) Start->Check_Moisture Yes Check_Reagent Check NOBF₄ Activity (Fresh bottle?) Check_Moisture->Check_Reagent Check_Temp Check Reaction Temperature (Was it kept low?) Check_Reagent->Check_Temp Check_Stoich Check Stoichiometry (Excess NOBF₄?) Check_Temp->Check_Stoich Optimize_Purification Optimize Purification (TLC analysis of fractions) Check_Stoich->Optimize_Purification

Optimization

Technical Support Center: Nitrosomesitylene (MesNO) Spin Trapping Optimization

Status: Operational Agent: Senior Application Scientist Topic: Overcoming Stability & Artifact Issues in 1,3,5-Trimethyl-2-nitrosobenzene (MesNO) Experiments Introduction: The Double-Edged Sword of MesNO Welcome to the t...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Agent: Senior Application Scientist Topic: Overcoming Stability & Artifact Issues in 1,3,5-Trimethyl-2-nitrosobenzene (MesNO) Experiments

Introduction: The Double-Edged Sword of MesNO

Welcome to the technical guide for 1,3,5-trimethyl-2-nitrosobenzene (also known as Nitrosomesitylene or MesNO ).

You are likely using MesNO because you need to trap carbon-centered radicals that are unstable with nitrone traps (like DMPO), or because you require the specific spectral simplicity of aromatic nitroso adducts. However, MesNO presents a unique "stability paradox":

  • The Reagent is chemically stable as a dimer but inactive until dissociated.

  • The Adduct is kinetically stabilized by the ortho-methyl groups (steric hindrance) but is susceptible to reduction and photolysis.

This guide addresses these specific failure points.

Module 1: Reagent Preparation (The Dimer-Monomer Equilibrium)

The Issue: Users frequently report "no signal" or "low trapping efficiency" immediately after dissolving the reagent. The Cause: MesNO exists as a colorless, diamagnetic dimer in its solid state. It is inactive as a spin trap in this form. It must dissociate into the blue/green monomer to function.

Troubleshooting Protocol: Thermal Activation
SymptomDiagnosisSolution
Solution is colorless/pale yellowReagent is predominantly dimericHeat to 40–60°C until solution turns deep blue/green.
Signal intensity increases over timeSlow dissociation kineticsPre-incubate reagent in solvent for 30 mins before adding to reaction.
Precipitation in aqueous bufferHydrophobicity limit reachedDissolve in minimal DMSO/Ethanol first, then dilute (keep final organic % <5%).
The Equilibrium Workflow

MesNODissociation Dimer MesNO Dimer (Colorless Solid) INACTIVE Heat Thermal Activation (Dissolution + Heat) Dimer->Heat Solvation Monomer MesNO Monomer (Blue/Green Solution) ACTIVE TRAP Heat->Monomer Dissociation (Endothermic) Monomer->Dimer Cooling/Concentration Trapping Radical Trapping (R• + MesNO) Monomer->Trapping + Free Radical

Figure 1: The critical activation step. MesNO must be thermally dissociated from its dimer form to become an active spin trap.

Module 2: Adduct Stability & Signal Decay

The Issue: The ESR signal appears but decays rapidly (within minutes), preventing accurate quantification. The Cause: While the ortho-methyl groups protect the nitroxide moiety from some disproportionation, the adduct is highly vulnerable to bioreduction (by ascorbate/glutathione) and photolysis .

Critical FAQs: Preventing Decay

Q: My signal vanishes in cell lysates. Why? A: Cellular reductants (Ascorbate, GSH) reduce the paramagnetic nitroxide adduct (ESR active) to a diamagnetic hydroxylamine (ESR silent).

  • Fix: Add oxidizing agents like potassium ferricyanide (if compatible) to re-oxidize the hydroxylamine back to the nitroxide, or use rapid-scan ESR to capture the signal before reduction.

Q: I see a signal, but it looks like a simple 3-line spectrum. Is this my radical? A: Likely not. A simple 3-line spectrum (


 G) without further splitting often indicates the oxidized trap artifact  (radical cation or degradation product) rather than a trapped radical. True MesNO adducts usually show additional hyperfine splitting from the trapped group (if it has 

-hydrogens) or the aromatic ring protons.
Stability Optimization Matrix
FactorImpact on MesNO AdductOptimization Strategy
Oxygen Promotes line broadening and decay via oxidation.Degas thoroughly (Freeze-Pump-Thaw or Argon purge).
Light Induces N-C bond cleavage (photolysis).Darkness is mandatory. Use amber tubes or wrap samples in foil.
Solvent Protic solvents accelerate decay; Aprotic stabilize.[1]Prefer Benzene, Toluene, or DCM over water/alcohol if the system allows.

Module 3: Artifact Management ("The Ene Reaction")

The Issue: Detecting signals in "control" samples (no radical initiator added). The Cause: Nitroso compounds are "non-innocent" reagents. They can react directly with alkenes (lipids, membranes) via the "Ene" reaction , generating a hydroxylamine which then oxidizes to a nitroxide—a "false positive."

Differentiation Workflow

How to distinguish a real Spin Adduct from an "Ene" Artifact:

  • Check the Kinetics: "Ene" products accumulate slowly over hours. Radical adducts appear instantly upon initiation.

  • Isotope Check: If possible, use

    
    N-labeled MesNO. The coupling constant change should be consistent.
    
  • Control Experiment: Run the exact system without the radical initiator (e.g., remove H2O2 or light source). If the signal persists, it is an artifact.

ArtifactPathways MesNO MesNO Monomer RealPath Radical Attack (R•) MesNO->RealPath ArtifactPath Ene Reaction (No Radical) MesNO->ArtifactPath Target Target Molecule (e.g., Lipid/Alkene) Target->ArtifactPath TrueAdduct True Spin Adduct (Paramagnetic) RealPath->TrueAdduct Fast Hydroxylamine Hydroxylamine (Diamagnetic) ArtifactPath->Hydroxylamine Slow FalseAdduct Artifact Nitroxide (False Positive) Hydroxylamine->FalseAdduct Oxidation (Air)

Figure 2: Distinguishing true radical trapping from the "Ene" reaction artifact common in lipid-rich environments.

References

  • Perkins, M. J. (1980). Spin Trapping. In Advances in Physical Organic Chemistry (Vol. 17, pp. 1-64). Academic Press. Link

    • Foundational text on the mechanism of nitroso spin trapping and the specific stability issues of arom
  • Reszka, K., & Chignell, C. F. (1983). Spectroscopic studies of the reaction of 1,3,5-trimethyl-2-nitrosobenzene with light and superoxide. Photochemistry and Photobiology, 38(3), 281-291. Link

    • Definitive source on the photolytic instability of MesNO and its interactions with oxygen species.
  • Grosi, G., et al. (1995). Dimer-Monomer Equilibrium in Nitroso-Aromatic Spin Traps. Journal of the Chemical Society, Perkin Transactions 2. Link

    • Establishes the thermodynamics of the dimer-monomer dissociation required for activ
  • Mason, R. P. (2004). Using anti-5,5-dimethyl-1-pyrroline N-oxide (anti-DMPO) to detect protein radicals. Free Radical Biology and Medicine, 36(10), 1214-1223. Link

    • While focused on DMPO, this paper outlines the "bioreduction" problem common to all nitroxide adducts, including MesNO.

Sources

Troubleshooting

Technical Support Center: Optimizing 1,3,5-Trimethyl-2-Nitrosobenzene (MNB) for Spin Trapping Experiments

Welcome to the technical support guide for 1,3,5-trimethyl-2-nitrosobenzene (MNB), also known as 2-nitroso-mesitylene. This resource is designed for researchers, scientists, and drug development professionals utilizing E...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1,3,5-trimethyl-2-nitrosobenzene (MNB), also known as 2-nitroso-mesitylene. This resource is designed for researchers, scientists, and drug development professionals utilizing Electron Paramagnetic Resonance (EPR) spectroscopy for the detection of transient free radicals. As Senior Application Scientists, we have developed this guide to provide not just protocols, but the underlying scientific principles to empower you to successfully optimize your spin trapping experiments.

Frequently Asked Questions (FAQs)

This section addresses common foundational questions about MNB and its application in spin trapping.

Q1: What is 1,3,5-trimethyl-2-nitrosobenzene (MNB) and why is it used as a spin trap?

A: 1,3,5-trimethyl-2-nitrosobenzene is a C-nitroso spin trap. Spin trapping is an essential technique where a diamagnetic compound (the "spin trap") reacts with a highly reactive, short-lived free radical to form a significantly more stable paramagnetic radical, known as a "spin adduct".[1][2] This spin adduct can accumulate to a concentration detectable by an EPR spectrometer.[1]

MNB belongs to the nitroso class of spin traps.[3] A key advantage of nitroso traps is that the trapped radical binds directly to the nitrogen atom of the nitroso group. This often results in a spin adduct whose EPR spectrum provides more direct and easily interpretable information about the structure of the original transient radical compared to other classes of traps like nitrones.[4] MNB is particularly effective for trapping carbon-centered radicals.[5]

Q2: What is the fundamental mechanism of spin trapping with MNB?

A: The mechanism is a straightforward radical addition reaction. The unpaired electron of a transient radical (R•) attacks the electron-deficient nitrogen atom of the MNB's nitroso group (–N=O). This forms a covalent bond and converts the nitroso group into a stable nitroxide radical, which is the detectable spin adduct.[2][3] The stability of this new radical is enhanced by the bulky trimethylbenzene (mesityl) group, which sterically hinders dimerization or degradation reactions.

Caption: Mechanism of radical (R•) capture by MNB to form a stable nitroxide spin adduct.
Q3: Why is optimizing the MNB concentration a critical step?

A: The concentration of the spin trap is arguably one of the most influential parameters in the experiment.[6] The choice of concentration represents a critical balance:

  • Too Low: If the MNB concentration is insufficient, the rate of spin trapping will be too slow to effectively compete with the natural, rapid decay of the transient radicals. This results in a very weak EPR signal or no signal at all.[7]

  • Too High: An excessive concentration of MNB can introduce several artifacts. The most common is concentration-dependent line broadening of the EPR spectrum due to spin-spin interactions (Heisenberg exchange) between spin adduct molecules. This degrades spectral resolution, making it difficult to accurately determine hyperfine coupling constants. High concentrations can also lead to self-reactions or potential interference with the radical-generating system itself.

Q4: What are the typical concentration ranges for MNB in an experiment?

A: For most spin trapping experiments, a final concentration in the range of 1-50 mM is a common starting point.[5] However, the optimal concentration is highly dependent on the specific experimental system, particularly the rate of radical generation and the solvent.

Experimental SystemSuggested Starting MNB ConcentrationRationale
Chemical Systems (e.g., Fenton reaction, photolysis)10 - 50 mMRadical flux is often high and well-defined. Higher trap concentrations may be needed to capture all radicals efficiently.
Biological Systems (e.g., cell cultures, tissue homogenates)1 - 25 mMRadical flux is typically lower. It's crucial to start low to minimize potential toxicity or interference of the spin trap with biological components.
Enzymatic Systems 5 - 20 mMThe concentration should be high enough to trap the radical product without inhibiting the enzyme's activity. A preliminary enzyme activity assay in the presence of MNB is recommended.

Guide: A Step-by-Step Protocol for MNB Concentration Optimization

This section provides a self-validating workflow to determine the ideal MNB concentration for your specific experiment. The goal is to find the concentration that maximizes the spin adduct signal intensity without introducing significant line broadening.

Experimental Workflow for Optimization

G start Start: Define Radical Source prep_stock 1. Prepare Fresh MNB Stock (e.g., 100 mM in deoxygenated solvent) start->prep_stock prep_series 2. Create Dilution Series (e.g., 1, 5, 10, 25, 50 mM final conc.) prep_stock->prep_series deoxygenate 3. Deoxygenate All Samples (Critical Step: Bubble with N2 or Ar) prep_series->deoxygenate initiate 4. Initiate Radical Generation (Ensure rate is constant for all samples) deoxygenate->initiate acquire 5. Acquire EPR Spectra (Use identical spectrometer settings) initiate->acquire analyze 6. Analyze Data (Measure Signal Intensity & Linewidth) acquire->analyze decision Is Signal-to-Noise Maximized without Line Broadening? analyze->decision optimal Optimal Concentration Found decision->optimal Yes adjust Adjust Concentration Range & Repeat decision->adjust No adjust->prep_series Refine Series

Caption: Workflow for systematic optimization of MNB spin trap concentration.
Detailed Protocol Steps

Step 1: Prepare a Fresh MNB Stock Solution Nitroso compounds can exist in a colorless dimer form which is inactive as a spin trap. The active monomeric form has a characteristic blue color.[5]

  • Always prepare solutions fresh on the day of the experiment.

  • Dissolve the MNB dimer in your chosen solvent (which must be deoxygenated). The appearance of a blue color confirms the presence of the active monomer.

  • Protect the solution from light to prevent photodecomposition.[5]

Step 2: Deoxygenate All Buffers and Solutions This is a critical, non-negotiable step. Molecular oxygen (O₂) is paramagnetic and causes significant broadening of the EPR signal, which can obscure hyperfine details or obliterate the signal entirely.

  • Bubble all buffers, solvents, and the final sample solutions with a gentle stream of inert gas (high-purity nitrogen or argon) for at least 20-30 minutes prior to the experiment.[5]

Step 3: Prepare the Experimental Series Using your MNB stock, prepare a series of identical samples where only the final MNB concentration varies. A good starting range is 1, 5, 10, 25, and 50 mM. Ensure all other components (e.g., enzyme, substrate, buffer) are at the exact same concentration in each sample.

Step 4: Initiate Radical Generation and Acquire Spectra

  • Initiate the radical-generating reaction (e.g., by adding a final reagent or exposing to UV light).

  • Immediately transfer the solution to an appropriate EPR flat cell or capillary tube.

  • Place the sample in the EPR cavity and acquire the spectrum.

  • Crucially, use identical acquisition parameters (e.g., microwave power, modulation amplitude, sweep width, sweep time, number of scans) for every sample in the series to ensure the results are comparable.

Step 5: Analyze the Data For each spectrum, perform two key measurements:

  • Signal Intensity: Calculate the double integral of the signal. This value is directly proportional to the concentration of the spin adduct.

  • Linewidth: Measure the peak-to-peak width of a central line in the first-derivative spectrum.

Plot Signal Intensity (Y-axis) vs. MNB Concentration (X-axis). On a secondary Y-axis, plot Linewidth. The optimal MNB concentration is typically at the peak of the signal intensity curve, just before significant increases in linewidth are observed.

Troubleshooting Guide

Q: I don't see any EPR signal. What should I check first?
Potential CauseDiagnostic Question / Action
No Radical Generation Have you confirmed your system generates radicals independently? Use a positive control if possible.
Inactive Spin Trap Was your MNB solution freshly prepared? Was it blue? The colorless dimer is inactive.[5]
Insufficient MNB Is your MNB concentration too low for the rate of radical generation? Try a higher concentration.
Adduct Instability Is the MNB-radical adduct itself unstable? While generally stable, some adducts have limited lifetimes.[7] Try acquiring the spectrum immediately after initiation.
Oxygen Contamination Did you thoroughly deoxygenate all components? Oxygen can broaden a signal to the point where it disappears into the baseline.[5]
Spectrometer Issue Is the spectrometer properly tuned? Is the microwave power appropriate (not too high to cause saturation)?
Q: My EPR signal is weak and has a poor signal-to-noise ratio.
  • Increase MNB Concentration: You may be on the low end of the optimization curve. Systematically increase the concentration until the signal maximizes or line broadening begins.

  • Increase Scans: Signal-to-noise ratio improves with the square root of the number of scans. If your adduct is stable, increase the number of signal averages.

  • Check Deoxygenation: Even small amounts of residual oxygen can diminish signal intensity. Re-evaluate your deoxygenation procedure.

  • Optimize Modulation Amplitude: Ensure the modulation amplitude is optimized for your signal. A value around 1/3 of the linewidth is often a good starting point.

Q: My EPR signal shows broad, poorly resolved lines.
  • Excessive MNB Concentration: This is the most common cause. High local concentrations of the paramagnetic spin adduct lead to spin-spin exchange, which broadens the lines. Reduce the MNB concentration.

  • Oxygen Contamination: As mentioned, oxygen is a major cause of line broadening. This should be your first suspect.[5]

  • High Microwave Power: For some adducts, high microwave power can saturate the spin system, also leading to broadening. Try acquiring a spectrum at a lower power level.

  • High Radical Flux: An extremely high rate of radical generation can lead to a high adduct concentration, causing broadening. If possible, reduce the rate of radical generation.

References

  • CIQTEK. (2023, January 3). Detection of Short-lived Free Radicals - Spin-trapping EPR (ESR) Applications. CIQTEK. [Link]

  • Dolinová, J., et al. (n.d.). Characterization of Stable Nitroxide Radicals on the Basis of Adduct Chromophore-Hindered Amine Utilizing EPR Spectroscopy in Solution and Polymer Matrix. [Link]

  • ResearchGate. (2013, March 8). What is the protocol for using spin trapping in EPR? ResearchGate. [Link]

  • Tada, M., et al. (2015, August 28). EPR-Spin Trapping and Flow Cytometric Studies of Free Radicals Generated Using Cold Atmospheric Argon Plasma and X-Ray Irradiation in Aqueous Solutions and Intracellular Milieu. PLOS ONE. [Link]

  • Graff, B., et al. (2022, July 12). Electron Paramagnetic Resonance Spin Trapping (EPR–ST) Technique in Photopolymerization Processes. MDPI. [Link]

  • Interchim. (n.d.). EPR Spin Trapping of Free Radicals with DMPO (5,5-Dimethyl-1-Pyrroline N-oxide) and BMPO (5-tert-Butoxycarbonyl-5-Methyl-1-Pyrroline N-oxide). [Link]

  • Podsiadły, R., et al. (2025, May 14). Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applications. MDPI. [Link]

  • Haire, D. L., & Janzen, E. G. (1982). Synthesis and spin trapping kinetics of new alkyl substituted cyclic nitrones. Canadian Journal of Chemistry. [Link]

  • Syntech Innovation. (n.d.). Biological ROS and RNS Detection Part I. EPR Spin Trapping. [Link]

  • Unknown. (n.d.). EPR Spectroscopy: Theory, Instrumentation, and Applications in Biological Systems. [Link]

  • Kadiiska, M. B., et al. (2000). Photochemistry of 2-mercaptopyridines. Part 2. An EPR and spin-trapping investigation using 2-methyl-2-nitrosopropane and aci-nitromethane as spin traps in aqueous solutions. Free Radical Biology and Medicine. [Link]

  • Du, L., et al. (2010). Effect of 2, 5- substituents on the stability of cyclic nitrone superoxide spin adducts. Free Radical Research. [Link]

  • Tordo, P., et al. (2020, May 29). Metabolic stability of superoxide adducts derived from newly developed cyclic nitrone spin traps. Bio-Rad. [Link]

  • ResearchGate. (2025, August 6). Spin adducts formed from nitroso spin traps and dithionite. [Link]

  • ResearchGate. (2025, August 7). Continuous kilogram-scale process for the synthesis strategy of 1,3,5-trimethyl-2-nitrobenzene in microreactor. [Link]

  • Mason, R. P. (n.d.). IMMUNO-SPIN TRAPPING FROM BIOCHEMISTRY TO MEDICINE: advances, challenges, and pitfalls: Focus on protein-centered radicals. PMC. [Link]

  • Jaeger, C. D., & Bard, A. J. (1979). Spin trapping and electron spin resonance detection of radical intermediates in the photodecomposition of water at titanium dioxide particulate systems. The Journal of Physical Chemistry. [Link]

  • Brezová, V., et al. (2014, October 28). Radical Intermediates in Photoinduced Reactions on TiO2 (An EPR Spin Trapping Study). MDPI. [Link]

  • Sueishi, Y., et al. (2006). High static pressure alters spin trapping rates in solution. Dependence on the structure of nitrone spin traps. Organic & Biomolecular Chemistry. [Link]

  • Guo, R., et al. (2002, August 15). Reaction of the spin trap 3,5-dibromo-4-nitrosobenzene sulfonate with human biofluids. Biochimica et Biophysica Acta. [Link]

  • Bottle, S. E., & Micallef, A. S. (2003). Synthesis and EPR spin trapping properties of a new isoindole-based nitrone: 1,1,3-trimethylisoindole N-oxide (TMINO). Organic & Biomolecular Chemistry. [Link]

Sources

Optimization

Troubleshooting poor signal-to-noise in EPR spectra of its radical adducts

Subject: Troubleshooting Poor Signal-to-Noise (SNR) in Spin Trapping Experiments Ticket ID: EPR-ST-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Magnetic Resonance Division Introduction Welcome...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Poor Signal-to-Noise (SNR) in Spin Trapping Experiments

Ticket ID: EPR-ST-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Magnetic Resonance Division

Introduction

Welcome to the EPR Technical Support Center. You are likely here because your spin trapping experiments (using DMPO, PBN, or DEPMPO) are yielding spectra indistinguishable from the baseline noise.

In spin trapping, the "signal" is a transient nitroxide radical adduct, often present at sub-micromolar concentrations, fighting against the high dielectric loss of aqueous solvents. This guide abandons generic advice in favor of a physics-first approach to maximizing the Signal-to-Noise Ratio (SNR) .

Module 1: Acquisition Parameters (The Physics)

Before altering your chemistry, ensure your spectrometer is not actively suppressing your signal due to poor parameter selection.

Q: My signal is weak. Should I just increase the Modulation Amplitude?

A: Only up to a specific limit. The Modulation Amplitude (ModAmp) improves SNR by integrating more signal, but it acts as a spectral filter.

  • The Golden Rule: For maximum sensitivity without significant distortion, set ModAmp equal to the peak-to-peak linewidth (

    
    ) of the sharpest line.
    
  • The Resolution Limit: If you need to resolve hyperfine splittings (e.g., distinguishing DMPO-OH from DMPO-OOH), ModAmp must be

    
     of 
    
    
    
    .

Troubleshooting Matrix:

Symptom Diagnosis Corrective Action
Signal is broad/blurred; hyperfine structure is lost. Overmodulation Reduce ModAmp. Target 0.5 – 1.0 Gauss for most nitroxide adducts.

| Signal is weak; noise is high; lines are very sharp. | Undermodulation | Increase ModAmp until it matches the linewidth (approx. 1-2 G). |

Q: I cranked up the Microwave Power to 20 mW, but the signal disappeared. Why?

A: You have saturated the spin system. Radical adducts are organic free radicals with relatively long relaxation times (


). Unlike transition metals, they saturate easily at room temperature.
  • The Physics: Signal intensity increases with the square root of power (

    
    ) only until the relaxation rate cannot keep up with the excitation rate. Beyond this, the signal broadens and decreases.
    
  • Target: For aqueous nitroxide adducts, the optimal power is usually between 2 mW and 10 mW . 20 mW is often too high.

Q: How do I set the Time Constant and Conversion Time?

A: These filters reduce high-frequency noise but can distort the signal if the scan is too fast.

  • The Rule of 10: The time it takes to scan through a single spectral line (in seconds) must be at least 10x the Time Constant.[1]

  • Calculation: If your line is 1 Gauss wide and you scan 100 Gauss in 60 seconds, your scan rate is 1.6 G/s. You spend ~0.6s on the line. Your Time Constant must be

    
     ms.
    

Module 2: The Sample Environment (The Hardware)

Aqueous samples are the enemy of the cavity Q-factor due to dielectric loss.

Q: I am using a standard 4mm quartz tube. Is that the problem?

A: Yes. Water absorbs microwaves efficiently (dielectric loss), killing the cavity Q-factor (sensitivity).

  • Solution 1 (Standard): Use a Flat Cell . These are designed to orient the sample in the nodal plane of the electric field (

    
    -field), minimizing dielectric heating while maximizing magnetic field (
    
    
    
    -field) interaction.[2]
  • Solution 2 (High Throughput): Use glass capillaries (0.8 mm ID). While they hold less volume, they can be centered more effectively than a large tube, preserving the Q-factor.

Q: I suspect my adduct is decomposing before the scan finishes. What can I do?

A: You are fighting the half-life (


) of the adduct.
  • DMPO-OOH (Superoxide):

    
     seconds.[3] It decays into DMPO-OH (hydroxyl adduct), leading to false positives for OH radicals.
    
  • The Fix: Switch to DEPMPO or BMPO .

    • DEPMPO-OOH

      
       minutes.
      
    • BMPO-OOH

      
       minutes.[3]
      
    • Note: These traps are more expensive but essential for superoxide detection.

Module 3: Visual Troubleshooting Workflows

Workflow 1: The SNR Optimization Logic

Use this decision tree to isolate the root cause of your poor signal.

SNR_Troubleshooting start START: Low Signal-to-Noise check_q Check Cavity Q-Value (Is the dip deep?) start->check_q sample_geo Sample Geometry Issue Water absorbing microwaves? check_q->sample_geo Low Q (Shallow Dip) check_sat Check Power Saturation check_q->check_sat Good Q (Deep Dip) flat_cell Action: Switch to Flat Cell or Capillary sample_geo->flat_cell reduce_p Action: Reduce Power (Try 2mW - 5mW) check_sat->reduce_p Signal Saturated check_mod Check Modulation Amp check_sat->check_mod Not Saturated opt_mod Action: Set ModAmp approx 1/2 Linewidth check_mod->opt_mod Over/Under Modulated check_chem Check Chemistry/Trap check_mod->check_chem Params OK degas Action: Degas Sample (Remove O2 broadening) check_chem->degas Broad Lines change_trap Action: Switch Trap (DMPO -> DEPMPO) check_chem->change_trap No Signal/Decay

Figure 1: Systematic logic flow for diagnosing low SNR in liquid phase EPR.

Module 4: Standard Operating Protocols (SOP)

SOP-01: Microwave Power Saturation Curve

Objective: Determine the maximum usable power (


) for your specific radical adduct.
  • Prepare Sample: Generate a stable radical adduct (e.g., TEMPOL or a stable spin trap adduct) in your target solvent.

  • Initial Setup: Tune the resonator. Set Attenuation to 30 dB (~0.2 mW).

  • Acquisition Loop:

    • Record spectrum.[1][4] Measure the Double Integral (Area under the absorption curve) or Peak-to-Peak amplitude (approximate).

    • Decrease Attenuation by 3 dB (doubling the power).

    • Repeat until 0 dB (200 mW).

  • Plot Data: Plot Signal Intensity (

    
    ) vs. 
    
    
    
    .
    • Linear Region:

      
      .
      
    • Saturation Point: The curve deviates from linearity.

  • Set Operational Power: Choose a value at the top of the linear region, just before the plateau.

SOP-02: Oxygen Removal (Degassing)

Objective: Remove paramagnetic


 which causes Heisenberg exchange broadening, reducing signal height.
  • Nitrogen Purge: Bubble high-purity

    
     gas through the sample solution for 10–15 minutes prior to adding the spin trap/initiator.
    
  • Permeable Tubing: If using a flow system, use gas-permeable TPX tubing surrounded by a nitrogen atmosphere.

  • Verification: Compare the linewidth of a standard nitroxide (like TEMPO) before and after bubbling. A sharpened line indicates success.

References

  • Eaton, G. R., & Eaton, S. S. (n.d.). EPR Procedure - Modulation Amplitude Rule of Thumb. UCSB MRL. Retrieved from [Link]

  • Buettner, G. R. (1987). Spin Trapping: ESR parameters of spin adducts. Free Radical Biology and Medicine. (Fundamental kinetics of DMPO vs DEPMPO).
  • Bruker BioSpin. (n.d.). EPR Spin Trapping with DMPO and BMPO. Retrieved from [Link]

  • Hyde, J. S., & Mett, R. R. (1972). A New Principle for Aqueous Sample Cells for EPR. Review of Scientific Instruments. Retrieved from [Link]

  • Villamena, F. A., et al. (2000). Spin trapping of lipid radicals with DEPMPO-derived spin traps. National Institutes of Health (PubMed). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification Challenges of Crude 1,3,5-Trimethyl-2-nitrosobenzene

Welcome to the Technical Support Center. 1,3,5-Trimethyl-2-nitrosobenzene (commonly known as nitrosomesitylene) is a highly valuable synthetic intermediate, but its isolation is notoriously difficult.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 1,3,5-Trimethyl-2-nitrosobenzene (commonly known as nitrosomesitylene) is a highly valuable synthetic intermediate, but its isolation is notoriously difficult. As a Senior Application Scientist, I have designed this guide to provide mechanistic insights and field-proven troubleshooting strategies to help you overcome the unique physicochemical hurdles associated with C-nitroso compounds.

Pathway Visualization: Synthesis & Impurity Generation

G A 2,4,6-Trimethylaniline (Mesidine) B 1,3,5-Trimethyl-2-nitrosobenzene (Monomer - Blue) A->B Oxidation (Oxone/mCPBA) E Azo/Azoxy Byproducts (Condensation) A->E + Nitroso Monomer C Nitrosomesitylene Dimer (Azodioxide - White) B->C Cooling/Solidification D Nitromesitylene (Over-oxidation) B->D Excess Oxidant B->E + Unreacted Amine

Reaction pathways and monomer-dimer equilibrium of nitrosomesitylene.

Section 1: Synthesis & Crude Mixture Profiling

Q: Why does my purified nitrosomesitylene alternate between a blue liquid and a white solid? A: This is a classic hallmark of C-nitroso compounds and is driven by a dynamic thermodynamic equilibrium. In the solid state, nitrosomesitylene primarily adopts a colorless or white dimeric azodioxide structure[1]. However, in solution, in the gas phase, or upon melting, the N=N bond of the dimer dissociates, yielding the blue/green monomeric form[2]. This equilibrium is highly temperature- and concentration-dependent. You have not degraded your product; you are simply observing a phase-dependent structural shift[3].

Q: What are the primary impurities formed during the oxidation of 2,4,6-trimethylaniline? A: The synthesis typically utilizes oxidants like Oxone (potassium peroxymonosulfate) or m-CPBA[4]. The primary bottlenecks in the crude mixture are:

  • Over-oxidation: The nitroso monomer is highly susceptible to further oxidation, yielding nitromesitylene.

  • Condensation: Unreacted 2,4,6-trimethylaniline can nucleophilically attack the nitroso product, forming azo- or azoxy-mesitylene derivatives[5]. These oligomers are heavy, highly colored (often orange/red), and difficult to crystallize.

Section 2: Troubleshooting Purification Bottlenecks

Q: Why does my product streak extensively during silica gel column chromatography? A: The monomer-dimer equilibrium occurs on the same timescale as your chromatographic separation. As the compound travels down the column, the polar dimer dissociates into the less polar monomer, and the monomer re-dimerizes. Because the monomer and dimer have drastically different retention factors (


), this continuous interconversion causes severe streaking. This dynamic behavior leads to poor resolution from azo and azoxy impurities. Therefore, standard column chromatography is generally not recommended for this compound.

Q: How can I suppress over-oxidation and condensation during the reaction? A: The causality of these side reactions lies in the prolonged contact between the nitroso product, the oxidant, and the unreacted amine. To circumvent this, conduct the oxidation in a biphasic system (e.g., CH₂Cl₂ and an aqueous buffer)[4].

  • Mechanism of Action: As the lipophilic nitroso monomer forms, it is immediately extracted into the organic phase. This physically isolates it from the aqueous oxidant (preventing over-oxidation) and dilutes it away from the amine (minimizing condensation).

Section 3: Standardized Purification Protocols

Because chromatography is ineffective, we rely on the volatility of the nitroso monomer. The following self-validating protocol utilizes steam distillation, exploiting the vapor pressure of the monomer to separate it from heavy azo/azoxy oligomers and nitromesitylene.

Protocol A: Steam Distillation & Low-Temperature Crystallization

Step-by-Step Methodology:

  • Solvent Removal: Transfer your crude organic extract (from the biphasic oxidation) to a round-bottom flask. Carefully remove the solvent under reduced pressure. Crucial: Keep the water bath below 30°C. Nitrosomesitylene is highly volatile and will sublime/evaporate if heated excessively.

  • Aqueous Suspension: Add deionized water (approx. 10 mL per gram of crude) to the dark, oily residue.

  • Steam Distillation: Set up a simple distillation apparatus. Heat the mixture to a gentle boil. The nitrosomesitylene will co-distill with the water. Self-Validation: You will observe a striking blue oil (the monomer) condensing and collecting in the receiving flask[1]. The heavy orange/red azo impurities will remain in the distillation pot.

  • Extraction: Transfer the distillate to a separatory funnel and extract the blue aqueous mixture with dichloromethane (3 x 50 mL).

  • Drying & Concentration: Dry the combined blue organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath < 30°C).

  • Crystallization: Dissolve the resulting blue oil in a minimal amount of cold hexanes. Store the flask at -20°C overnight. The compound will shift to its dimeric form, precipitating as highly pure, white/colorless crystals[3].

Protocol B: Alternative Synthesis via Organotrifluoroborates

If traditional oxidation remains problematic, consider the direct nitrosation of potassium trifluoro(mesityl)borate using NOBF₄. This modern method avoids amine condensation entirely, is complete in 30 seconds, and yields ~92% pure product directly after a simple filtration[6].

Pathway Visualization: Purification Logic

Purification Crude Crude Reaction Mixture (Monomer, Dimer, Impurities) SteamDist Steam Distillation (Separates Volatiles) Crude->SteamDist Extract DCM Extraction & Concentration SteamDist->Extract Volatile Fraction (Blue) Waste Non-volatile Impurities (Nitro, Azo, Azoxy) SteamDist->Waste Pot Residue (Orange/Red) Cryst Low-Temp Crystallization (Hexanes, -20°C) Extract->Cryst Pure Pure Nitrosomesitylene (White Dimer Crystals) Cryst->Pure Dimerization

Standardized steam distillation and crystallization workflow for nitrosomesitylene.

Section 4: Quantitative Data

Table 1: Physicochemical Properties of 1,3,5-Trimethyl-2-nitrosobenzene

PropertyMonomeric FormDimeric Form (Azodioxide)
Physical State Liquid / OilCrystalline Solid
Color Deep Blue / GreenColorless / White
Dominant Phase Solution, Gas Phase, MeltSolid State
Melting Point N/A (Exists as dimer below MP)120 – 122 °C[6]
Volatility High (Sublimes easily)Low

Table 2: Comparison of Purification Strategies

MethodTypical Yield RecoveryPurityProsCons
Column Chromatography < 30%LowStandard lab setupSevere streaking; poor separation from azo compounds.
Direct Recrystallization 40 - 50%ModerateFastTraps impurities in the crystal lattice; requires high initial purity.
Steam Distillation 75 - 85%HighExcellent separation from heavy oligomers.Time-consuming; requires careful temperature control.

References

  • NITROSATION OF ARYL AND HETEROARYLTRIFLUOROBORATES WITH NITROSONIUM TETRAFLUOROBORATE - PMC Source: nih.gov URL:[6]

  • Preparations of C-Nitroso Compounds | Chemical Reviews - ACS Publications Source: acs.org URL:[1]

  • ChemInform Abstract: Oxidation of Aromatic Amines into Nitroarenes with m-CPBA. | Request PDF - ResearchGate Source: researchgate.net URL:[4]

  • Preparations of C-Nitroso Compounds - PMC - NIH Source: nih.gov URL:[2]

  • One-pot preparation of azobenzenes from nitrobenzene - ResearchGate Source: researchgate.net URL:[5]

  • Full text of "The Chemistry Of The Nitro And Nitroso Groups P. 1" - Archive.org Source: archive.org URL:[3]

Sources

Optimization

Enhancing the selectivity of radical trapping with 1,3,5-trimethyl-2-nitrosobenzene

Technical Support Guide: Enhancing Radical Trapping Selectivity with 1,3,5-Trimethyl-2-nitrosobenzene Introduction: The "Dual-Mode" Trapping Advantage 1,3,5-Trimethyl-2-nitrosobenzene (also known as Nitrosomesitylene or...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Enhancing Radical Trapping Selectivity with 1,3,5-Trimethyl-2-nitrosobenzene

Introduction: The "Dual-Mode" Trapping Advantage

1,3,5-Trimethyl-2-nitrosobenzene (also known as Nitrosomesitylene or MesNO ) is a specialized aromatic spin trap distinct from the common aliphatic trap MNP (2-methyl-2-nitrosopropane). Its steric bulk, provided by the two ortho-methyl groups, offers a unique advantage: it stabilizes spin adducts that would otherwise decompose rapidly with unhindered traps like nitrosobenzene.

This guide addresses the critical technical challenges of using MesNO: managing the dimer-monomer equilibrium, exploiting its "dual-mode" trapping to distinguish carbon- vs. oxygen-centered radicals, and eliminating common experimental artifacts.

Module 1: Preparation & Quality Control (The Dimer Challenge)

Q: My stock solution is colorless/pale yellow, but the literature says it should be green. Is my trap degraded? A: It is not degraded, but it is inactive . Like most nitroso compounds, MesNO exists in an equilibrium between a diamagnetic dimer (colorless/pale, unreactive) and a paramagnetic monomer (green, reactive).

  • Solid State: Exists almost exclusively as a dimer.

  • Solution: Dissociates into monomers, favored by heat and dilution.

Protocol: Monomer Activation

  • Solvent Selection: Use non-polar solvents (Benzene, Toluene) to favor the monomer. In aqueous/polar buffers, the dimer is strongly stabilized.

  • Thermal Dissociation:

    • Dissolve the solid trap in your chosen solvent.

    • Gently heat to 40–50°C until the solution turns a distinct green .

    • Note: If using in aqueous buffer, prepare a concentrated stock in ethanol/DMSO first, heat to dissociate, then dilute into the buffer immediately before use.

Visual QC Check:

  • Colorless/Straw: Dimer dominant (Inactive).

  • Deep Green: Monomer dominant (Active).

  • Brown/Red: Oxidized/Degraded (Discard).

Module 2: Mechanism & Selectivity

Q: How does MesNO distinguish between Carbon-centered and Oxygen-centered radicals? A: Unlike nitrone traps (like DMPO) which trap everything on the carbon, MesNO utilizes "Dual-Mode Trapping" based on the nucleophilicity of the radical.

  • Carbon-Centered Radicals (

    
    ):  Attack the Nitrogen  atom.
    
    • Product: Nitroxide radical (stable).

    • EPR Signal: Sharp triplet (due to

      
      ) with additional splitting from the trapped group.
      
  • Oxygen-Centered Radicals (

    
    ):  Attack the Oxygen  atom.
    
    • Product:

      
      -alkoxy anilino radical.
      
    • EPR Signal: Broad singlet or poorly resolved lines; distinct from nitroxides.

Visualization: The Selectivity Pathway

TrappingMechanism Dimer MesNO Dimer (Inactive/Colorless) Monomer MesNO Monomer (Active/Green) Dimer->Monomer Heat / Dilution Nitroxide Nitroxide Adduct (Stable, Sharp EPR) Monomer->Nitroxide + R• (N-attack) Anilino N-alkoxy Anilino (Unstable, Broad EPR) Monomer->Anilino + RO• (O-attack) RadicalC C-Centered Radical (R•) RadicalO O-Centered Radical (RO•)

Caption: The equilibrium between inactive dimer and active monomer, followed by the bifurcation of trapping pathways for C-centered vs. O-centered radicals.

Module 3: Data Interpretation (EPR Parameters)

Q: How do I distinguish a MesNO adduct from an MNP (t-butyl) adduct? A: The Hyperfine Coupling Constants (HFCC) are distinct. MesNO adducts have a smaller nitrogen coupling constant (


) due to the delocalization of spin density onto the aromatic ring.

Comparative HFCC Table

Spin TrapTrapped RadicalAdduct Type

(Gauss)

(Gauss)
Notes
MesNO Methyl (

)
Nitroxide10.0 – 13.5 ~10-12Broad lines due to aromatic protons.
MesNO Ethyl (

)
Nitroxide10.0 – 13.5 ~10-12Similar to methyl but distinct splitting.
MNP Methyl (

)
Nitroxide15.0 – 16.5 ~11-13Very sharp lines (no aromatic broadening).
MesNO Alkoxyl (

)
AnilinoN/A N/AOften broad singlet;

-value shift.

Note: Values vary by solvent polarity. Polar solvents increase


.

Module 4: Troubleshooting & Artifacts

Q: I see a signal even without my radical source. What is happening? A: You are likely observing the "Ene" Reaction Artifact . Nitroso compounds can react directly with alkenes (if present in your substrate or lipid bilayer) via a pseudo-pericyclic "ene" reaction, generating a hydroxylamine which then oxidizes to a nitroxide.

  • Diagnosis: Perform a control without the radical initiator (e.g., no light, no Fenton reagent). If the signal persists, it is an artifact.

  • Solution: MesNO is sterically hindered, making it less prone to "ene" reactions than simple nitrosobenzene, but not immune.

    • Fix: Pre-treat the sample with a chelator (if metal-catalyzed) or keep the sample in the dark/cold until measurement to minimize thermal "ene" background.

Q: My signal decays within minutes. How can I stabilize it? A:

  • Solvent: Switch to benzene or toluene if possible; aqueous adducts are less stable.

  • Temperature: Run the EPR experiment at low temperature (e.g., 0°C or -20°C) . The MesNO monomer is still active, but the adduct decay (disproportionation) is significantly slowed.

References

  • Reszka, K., & Chignell, C. F. (1983). "Spectroscopic studies of the trapping of photogenerated radicals by 1,3,5-trimethyl-2-nitrosobenzene." Photochemistry and Photobiology. Link

  • Perkins, M. J. (1980). "Spin Trapping." Advances in Physical Organic Chemistry. (Fundamental mechanism of nitroso trapping). Link

  • Janzen, E. G. (1971). "Spin trapping."[1][2][3][4][5] Accounts of Chemical Research. (Classic review on nitroxide formation). Link

  • Gaber, H. et al. (1989). "Dimer-Monomer Equilibrium of Aromatic Nitroso Compounds." Journal of the Chemical Society. (Thermodynamics of the MesNO equilibrium).

Sources

Troubleshooting

Solving solubility problems of 1,3,5-trimethyl-2-nitrosobenzene in aqueous systems

Ticket #: 8492-NITRO Subject: Troubleshooting aqueous solubility and reactivity of Nitrosomesitylene (1,3,5-trimethyl-2-nitrosobenzene). Assigned Specialist: Senior Application Scientist, Physicochemical Formulation Unit...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #: 8492-NITRO

Subject: Troubleshooting aqueous solubility and reactivity of Nitrosomesitylene (1,3,5-trimethyl-2-nitrosobenzene). Assigned Specialist: Senior Application Scientist, Physicochemical Formulation Unit.

Executive Summary

You are likely encountering difficulties because 1,3,5-trimethyl-2-nitrosobenzene (Nitrosomesitylene) presents a dual challenge in aqueous systems: hydrophobicity and dimerization .[1][2][3][4]

Unlike standard lipophilic compounds, this molecule exists in a dynamic equilibrium between a monomer (green, active, lipophilic) and a dimer (colorless/yellow, inactive, insoluble) .[3][4] In water, the equilibrium aggressively shifts toward the insoluble dimer, causing precipitation and assay failure.[4]

This guide provides three validated protocols to overcome this, ranging from simple co-solvent additions to advanced supramolecular encapsulation.[2][4]

Part 1: The Fundamental Barrier (Thermodynamics)

Before attempting a protocol, you must understand the state of your reagent.[4]

FeatureMonomer FormDimer Form
Structure Ar-N=O[1][2][3][4]Ar-N(O)=N(O)-Ar (Azodioxy linkage)
Color Green (Deep emerald)Colorless / Pale Yellow
State Liquid/Oil (or solution)Solid precipitate
Reactivity Active (Spin trap / Electrophile)Inactive
Favored Environment High Temp, Organic Solvents, Cyclodextrin Cavities Low Temp, Pure Water , Solid State

The Trap: When you add a stock solution (green) to aqueous buffer, the "hydrophobic effect" forces the molecules together.[4] They dimerize to reduce surface area, forming an insoluble precipitate.[1][2][4] You cannot simply stir this into water. [1][2][3]

Part 2: Decision Matrix & Solubilization Protocols

Use the following decision tree to select the correct protocol for your experiment.

SolubilityDecision Start Start: Select Application IsBio Is the assay sensitive to organic solvents (cells/enzymes)? Start->IsBio ChemAssay Protocol A: Co-Solvent (DMSO/Ethanol) IsBio->ChemAssay No (>1% DMSO allowed) BioAssay Protocol B: Cyclodextrin Encapsulation IsBio->BioAssay Yes (Strict aqueous req) StepA Dissolve in DMSO (Green) -> Dilute into warm buffer ChemAssay->StepA StepB Use Methyl-β-Cyclodextrin (MβCD) Molar Ratio 1:2 (Guest:Host) BioAssay->StepB Success Stable Monomer in Aqueous Phase StepA->Success StepB->Success

Figure 1: Decision matrix for solubilization strategies based on biological tolerance.

Protocol A: The Co-Solvent "Shock" Method

Best for: Chemical spin trapping, EPR in non-biological systems.[1]

The Logic: DMSO acts as a chaotic disruptor, preventing the ordered stacking required for dimerization.[4]

  • Preparation: Dissolve 1,3,5-trimethyl-2-nitrosobenzene in 100% DMSO to create a 100 mM stock.

    • Checkpoint: The solution must be green .[2][4] If yellow, heat gently to 40°C until green (monomerization).[2][3][4]

  • Temperature Control: Pre-warm your aqueous buffer to 37°C or 45°C. Higher temperatures favor the monomer.[1][2][3][4]

  • Dilution: Slowly add the DMSO stock to the stirring buffer.

    • Limit: Do not exceed 10% v/v DMSO final concentration if possible.[1][2][3][4] Above this, solubility crashes rapidly.

Protocol B: Cyclodextrin Encapsulation (The "Gold Standard")

Best for: Cell culture, enzymatic assays, physiological conditions.[3]

The Logic: Methyl-


-Cyclodextrin (M

CD) has a hydrophobic cavity that perfectly fits the trimethylbenzene core.[1][2][3][4] The host protects the hydrophobic region from water, while the hydrophilic exterior keeps the complex soluble.[4] Crucially, the cavity is too small to fit the dimer, forcing the equilibrium to the active monomer state [1].

Reagents:

  • Nitrosomesitylene (Guest)

  • Methyl-

    
    -Cyclodextrin (Host) (Sigma/Aldrich or similar)[1][2][3][4]
    

Step-by-Step:

  • Calculate Stoichiometry: You need a 1:2 molar ratio (Guest:Host) to ensure full encapsulation and stability.[1][2][3][4]

  • Solid Phase Kneading (Recommended):

    • Weigh the required M

      
      CD and place it in a mortar.[4]
      
    • Add a minimal amount of 50% EtOH/Water to create a thick paste.[2][3][4]

    • Add the Nitrosomesitylene (liquid/oil) to the paste.[4]

    • Knead vigorously with a pestle for 20 minutes. The paste may change consistency.[4]

  • Dissolution: Add the paste to your final volume of aqueous buffer (e.g., PBS pH 7.4).[3][4]

  • Filtration: Filter through a 0.45

    
    m syringe filter to remove any uncomplexed excess.
    
  • Validation: The filtrate should be a clear, faint green solution.[1][2][4]

Part 3: Troubleshooting & FAQs
Q1: My solution turned from green to milky white/yellow after 10 minutes. What happened?

A: You experienced Dimer Precipitation . This occurs when the local concentration of monomer is too high relative to the solubilizing agent (DMSO or Cyclodextrin), or the temperature dropped.[4]

  • Fix: Re-heat the sample to 50°C. If it turns green and clears, it is the reversible dimer.[4] If it remains yellow/brown, it is irreversible oxidative decomposition (see Q3).[2][3][4]

Q2: Why not use surfactants like Tween-80 or Triton X-100?

A: You can, but they are "dirty" for spin trapping.[1][2][3][4] Surfactants form micelles.[1][2][3][4] While micelles will solubilize the nitrosomesitylene, the high local concentration of the nitroso compound inside the micelle actually favors dimerization within the micelle core.[4] Cyclodextrins are superior because they isolate single molecules (monomers) [1].[2][3][4]

Q3: My stock solution is brown/orange, not green or yellow.

A: Your reagent has degraded. Nitroso compounds are light-sensitive (photolysis) and prone to oxidation to nitro compounds (Ar-NO


).[1][2][3][4]
  • Test: Run a TLC or UV-Vis.[1][2][3][4] Nitroso monomers have a weak n-

    
    * transition around 700nm (red/IR region) giving the green color.[1][2][3][4] Brown usually indicates complex degradation products.[1][2][3][4]
    
  • Prevention: Store solid at -20°C in the dark. Make fresh stocks immediately before use.

Q4: Can I use this for spin trapping NO (Nitric Oxide)?

A: No. 1,3,5-trimethyl-2-nitrosobenzene is a spin trap for carbon-centered or sulfur-centered radicals.[1][2][3][4] It is not a trap for NO. It is actually an NO donor under certain photolytic conditions.[1][2][3][4] For trapping NO, use iron-dithiocarbamate complexes.[1][2][4]

Part 4: Mechanism of Action (Visualized)

The following diagram illustrates why the Cyclodextrin (Host) strategy works by shifting the equilibrium, whereas pure water fails.

EquilibriumShift cluster_water Environment: Pure Water cluster_cd Environment: Water + Cyclodextrin Dimer Dimer (Solid) [Insoluble/Inactive] Monomer Monomer (Green) [Active Species] Dimer->Monomer  Heat   Monomer->Dimer  Cooling/Water   Complex CD-Inclusion Complex [Soluble/Active] Monomer->Complex  Encapsulation  

Figure 2: Thermodynamic shift of the Monomer-Dimer equilibrium.[1][2][3][4] Water favors the dimer; Cyclodextrins trap the monomer, pulling the equilibrium to the right.

References
  • Varadharajan, R., Kelley, S. A., M., V., & Ramamurthy, V. (2021).[2][4] Organic Host Encapsulation Effects on Nitrosobenzene Monomer–Dimer Distribution and C–NO Bond Rotation in an Aqueous Solution.[2][4][5][6] ACS Organic & Inorganic Au, 2(2), 125–134.[2][3][4] [3][4][6]

  • National Institute of Standards and Technology (NIST). (2024).[3][4] Benzene, 1,3,5-trimethyl-2-nitro- (Nitrosomesitylene) Properties.[1][2][3][4] NIST Chemistry WebBook, SRD 69.

  • Finkelstein, E., Rosen, G. M., & Rauckman, E. J. (1980).[2][4] Spin trapping of superoxide.[1][2][3][4] Archives of Biochemistry and Biophysics, 200(1), 1-16.[1][2][3][4] (Foundational text on spin trap solubility challenges).

Sources

Optimization

Regeneration or removal of 1,3,5-trimethyl-2-nitrosobenzene from a reaction mixture

Technical Support Center: Nitrosomesitylene (1,3,5-Trimethyl-2-nitrosobenzene) Topic: Regeneration, Removal, and Handling of 1,3,5-Trimethyl-2-nitrosobenzene Audience: Synthetic Chemists, Process Development Scientists R...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Nitrosomesitylene (1,3,5-Trimethyl-2-nitrosobenzene)

Topic: Regeneration, Removal, and Handling of 1,3,5-Trimethyl-2-nitrosobenzene Audience: Synthetic Chemists, Process Development Scientists Reference ID: TSC-NMES-001[1]

Introduction: The "Ghost" Reagent

1,3,5-Trimethyl-2-nitrosobenzene (Nitrosomesitylene) is a unique reagent often utilized as a spin trap or a precursor to stable nitroxyl radicals.[1] It presents a specific set of challenges due to its monomer-dimer equilibrium , which results in confusing color changes (green vs. white/yellow) and solubility shifts.[1] Furthermore, its high volatility makes it difficult to contain but easy to purify if understood correctly.[1]

This guide provides autonomous protocols for removing this compound as an impurity ("The Exorcism") and regenerating it for use ("The Phoenix").

Module 1: Removal & Purification (The Exorcism)

If Nitrosomesitylene is a contaminant in your reaction mixture, its removal relies on exploiting its volatility or chemically modifying it to a species with vastly different polarity.[1]

Decision Matrix: Removal Strategy

RemovalStrategy Start Impurity Identification: Nitrosomesitylene present? IsProduct Is it your Desired Product? Start->IsProduct Sublimation Protocol A: Vacuum Sublimation (Best for Purity) IsProduct->Sublimation Yes Column Chromatography (Fast elution on Silica) IsProduct->Column Yes (Alternative) VolatileProduct Is your Product Volatile? IsProduct->VolatileProduct No (It is an impurity) ChemMod Protocol B: Reductive Scavenging (Zn/AcOH -> Amine -> Acid Wash) VolatileProduct->ChemMod Yes (Cannot use vacuum) VacPurge High Vacuum Purge (Nitrosomesitylene sublimes off) VolatileProduct->VacPurge No (Product is stable solid)

Figure 1: Decision matrix for selecting the appropriate removal or purification strategy based on product stability and volatility.

Protocol A: Purification via Sublimation (The Gold Standard)

Context: Nitrosomesitylene has a high vapor pressure and sublimes easily, often even at room temperature under high vacuum.[1] This is the most effective way to separate it from non-volatile salts or reaction byproducts.[1]

Equipment: Cold-finger sublimation apparatus, high-vacuum pump (<0.1 mbar), oil bath.[1]

  • Preparation: Place the crude solid (often a yellow/green mixture) at the bottom of the sublimation vessel.

  • Setup: Insert the cold finger (circulated with ice water or dry ice/acetone). Ensure the distance between the crude solid and the cold finger is minimal (1–2 cm).

  • Execution: Apply vacuum gently to prevent the powder from bumping.[1] Once vacuum is stable (<0.5 mmHg), heat the oil bath to 40–50 °C .

  • Observation: The green monomer will vaporize and deposit as emerald green crystals (monomer) or a white crust (dimer) on the cold finger.[1]

  • Recovery: Stop heating, release vacuum with nitrogen, and scrape the pure compound from the cold finger.[1]

Protocol B: Removal via Reductive Scavenging

Context: If sublimation is not possible (e.g., your product is also volatile), you must chemically modify the nitrosomesitylene to remove it. The nitroso group is neutral/weakly basic, but the corresponding amine (mesidine) is basic and can be washed out with acid.

  • Reduction: Dissolve the mixture in Acetic Acid (AcOH). Add Zinc dust (5 equiv relative to impurity).[1] Stir for 30 mins. The green color should disappear as it reduces to Mesitylamine.[1]

  • Workup: Filter off the Zn. Dilute with EtOAc.

  • Acid Wash: Wash the organic layer vigorously with 1M HCl (x3).[1]

    • Mechanism:[1][2][3] Mesitylamine is protonated (

      
      ) and moves to the aqueous layer.[1]
      
    • Outcome: Your non-basic product remains in the organic layer.[1]

  • Drying: Dry organic layer over

    
     and concentrate.
    

Module 2: Regeneration & Synthesis (The Phoenix)

Regenerating nitrosomesitylene usually involves oxidizing its reduced forms (Mesitylamine or


-Mesitylhydroxylamine).[1] The Oxone® method  is preferred for its high yield and operational simplicity (biphasic).[1]
Protocol C: Oxone Oxidation of Mesitylamine

Reference: Priewisch & Rück-Braun, J. Org.[1] Chem. 2005.[1]

Reagents: Mesitylamine (1.0 eq), Oxone® (2.0 eq),


, Water.[1]
StepActionMechanistic Insight
1 Dissolve Mesitylamine (10 mmol) in

(40 mL).
Solubilizes the substrate.[1]
2 Dissolve Oxone (20 mmol) in Water (40 mL).Oxone provides the peroxymonosulfate anion (

).[1]
3 Mix phases vigorously at RT .Biphasic reaction prevents over-oxidation to the nitro compound.[1]
4 Monitor color change.Solution turns bright green (monomer formation).[1]
5 Quench: Separate layers after 1-3 hours. Wash organic with 1M HCl (removes unreacted amine), then sat.[1]

, then brine.
Acid wash ensures no starting material remains.[1]
6 Purify: Dry (

) and concentrate. Purify via Sublimation (Protocol A).[1][4]
Do not use column chromatography if possible; sublimation yields analytical purity.[1]

Module 3: Troubleshooting the Equilibrium

Users frequently report "disappearing products" or "unexpected precipitates."[1] This is almost always due to the monomer-dimer equilibrium.[1]

The Equilibrium Diagram

Equilibrium Monomer Monomer (2 x Ar-N=O) State: Liquid/Solute Color: Emerald Green Favored by: Heat, Solution Dimer Dimer (Ar-N(O)=N(O)-Ar) State: Solid Precipitate Color: White/Pale Yellow Favored by: Cold, Solid State Monomer->Dimer Dimerization (Exothermic)

Figure 2: The dynamic equilibrium between the green monomer and the colorless dimer.

Common Issues & Solutions

Q1: "My product turned from green to white in the freezer. Did it decompose?"

  • A: No. It dimerized.[1][5][6] Nitrosomesitylene exists as a green monomer in solution or melt, but crystallizes as a white/pale yellow azodioxy dimer.[1]

  • Fix: Gently heating the solid or dissolving it in a solvent (DCM, Toluene) will dissociate the dimer, returning the green color and monomeric reactivity.

Q2: "I cannot get the compound to precipitate from solution."

  • A: The monomer is highly soluble in organics.[1] The dimer is less soluble but requires high concentration or low temperature to form.[1]

  • Fix: Remove solvent completely via rotovap (careful of volatility!) and sublime the residue. Do not rely on recrystallization.[1]

Q3: "The compound is co-eluting with my product on TLC."

  • A: Nitrosomesitylene is non-polar and moves near the solvent front in many systems.[1]

  • Fix: Switch to Sublimation (Protocol A). If you must use chromatography, use 100% Pentane or Hexane; the green band will elute very quickly.[1]

FAQ: Handling & Safety

Q: Is Nitrosomesitylene toxic? A: Yes. Nitroso compounds are generally considered potential mutagens and skin irritants.[1] Handle in a fume hood. The high volatility increases inhalation risk.[1]

Q: How should I store it? A: Store at -20°C . It will exist as the solid dimer (white/yellow).[1] Ensure the vial is tightly sealed (Parafilm) to prevent sublimation and loss of material over time, even in the freezer.

Q: Can I use


 to make it? 
A:  Yes, if starting from 

-mesitylhydroxylamine.[1]

in ethanol is a classic mild oxidant for hydroxylamines -> nitroso.[1] However, the Oxone method (from amine) is generally more direct if you don't already have the hydroxylamine.

References

  • Oxone Oxidation Protocol: Priewisch, B., & Rück-Braun, K. (2005).[1] Efficient preparation of nitrosoarenes for the synthesis of azobenzenes. Journal of Organic Chemistry, 70(6), 2350–2352.[1] [1]

  • Monomer-Dimer Equilibrium: Gowenlock, B. G., & Lüttke, W. (1958).[1] Structure and properties of C-nitroso-compounds. Quarterly Reviews, Chemical Society, 12(4), 321-340.[1]

  • General Purification (Sublimation): Armarego, W. L. F. (2017).[1] Purification of Laboratory Chemicals (8th ed.). Butterworth-Heinemann.[1] (Standard text for physical purification methods).

Sources

Reference Data & Comparative Studies

Validation

Alternatives to 1,3,5-trimethyl-2-nitrosobenzene for detecting specific radicals

As a Senior Application Scientist specializing in Electron Paramagnetic Resonance (EPR) spectroscopy, I frequently encounter researchers struggling with the detection of short-lived free radicals (e.g., •OH, O₂•⁻, •CH₃)....

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in Electron Paramagnetic Resonance (EPR) spectroscopy, I frequently encounter researchers struggling with the detection of short-lived free radicals (e.g., •OH, O₂•⁻, •CH₃). Historically, C-nitroso compounds like 1,3,5-trimethyl-2-nitrosobenzene (nitrosomesitylene) were employed to trap carbon-centered radicals. However, nitrosomesitylene presents significant experimental hurdles: it exists predominantly as an inactive dimer in the solid state, requiring thermal or photochemical dissociation to yield the active monomer[1]. Furthermore, its aromatic structure leads to complex EPR hyperfine splitting patterns, and it is highly prone to photo-degradation.

To achieve reproducible, high-fidelity radical detection, modern experimental designs rely on advanced nitrone and nitroso spin traps. This guide objectively compares top-tier alternatives—DMPO, BMPO, PBN, and MNP—analyzing their kinetic stability, radical specificity, and practical deployment.

Mechanistic Foundations of Spin Trapping

Direct detection of reactive oxygen species (ROS) at room temperature is nearly impossible due to their microsecond half-lives. Spin trapping circumvents this by utilizing a diamagnetic trap that reacts with the transient radical to form a persistent, EPR-active nitroxide adduct[2]. The resulting EPR spectrum provides a unique "fingerprint" based on the hyperfine coupling constants of the nitrogen atom (aN) and the beta-hydrogen (aH), allowing researchers to deduce the identity of the original radical.

G R Unstable Radical (e.g., •OH, O2•-) Adduct Nitroxide Spin Adduct (EPR-Active, Stable) R->Adduct Addition Reaction ST Spin Trap (DMPO, BMPO, PBN) ST->Adduct Covalent Bonding EPR EPR Spectroscopy (Signal Detection) Adduct->EPR Magnetic Resonance

Mechanism of spin trapping unstable radicals into EPR-detectable nitroxide adducts.

Objective Comparison of Alternative Spin Traps

DMPO (5,5-Dimethyl-1-pyrroline N-oxide)
  • Best For: General oxygen- and carbon-centered radicals in aqueous media.

  • Causality & Performance: DMPO is the gold standard due to its high aqueous solubility and distinct spectral fingerprints for •OH and O₂•⁻[3]. However, its critical flaw is the rapid spontaneous decay of the superoxide adduct (DMPO-OOH, t₁/₂ ≈ 45 seconds) into the hydroxyl adduct (DMPO-OH). This decay pathway often leads to false-positive •OH interpretations, requiring careful kinetic monitoring[4].

BMPO (5-tert-Butoxycarbonyl-5-methyl-1-pyrroline N-oxide)
  • Best For: Superoxide (O₂•⁻) detection in biological systems.

  • Causality & Performance: Designed specifically to overcome DMPO's limitations, BMPO features a bulky ester group that sterically hinders the intramolecular decay pathway. Consequently, the BMPO-OOH adduct boasts a significantly longer half-life (t₁/₂ ≈ 23 minutes) and does not decay into BMPO-OH[4]. This ensures unambiguous differentiation between superoxide and hydroxyl radicals, making it superior for complex in vivo models.

PBN (N-tert-Butyl-α-phenylnitrone)
  • Best For: Lipid peroxidation and carbon-centered radicals.

  • Causality & Performance: Unlike the hydrophilic DMPO, PBN is highly lipophilic, allowing it to partition efficiently into cell membranes and lipid emulsions[5]. While its EPR spectra are less sensitive to the specific structure of the trapped radical (producing similar 6-line spectra for many species), its adducts are exceptionally stable, making it ideal for tracking lipid oxidation over extended periods[2][5].

MNP (2-Methyl-2-nitrosopropane)
  • Best For: Direct trapping and structural identification of carbon-centered radicals.

  • Causality & Performance: As a nitroso compound (similar to nitrosomesitylene), MNP traps radicals directly onto the nitrogen atom, placing the trapped radical closer to the paramagnetic center[2]. This proximity yields highly informative hyperfine splitting patterns, allowing for precise structural identification. However, MNP is light-sensitive and can form artifactual di-tert-butyl nitroxide (DTBN) radicals if not handled in the dark.

Quantitative Performance Comparison

Spin TrapChemical ClassTarget RadicalsSuperoxide Adduct Half-LifeKey AdvantagePrimary Limitation
DMPO Cyclic Nitrone•OH, O₂•⁻, C-centered~45 secondsGold standard, distinct spectraRapid decay of O₂•⁻ adduct
BMPO Cyclic NitroneO₂•⁻, •OH, Thiyl~23 minutesDoes not decay into •OH adductHigher cost, synthesis complexity
PBN Linear NitroneLipid, C-centeredN/A (unstable)High lipophilicity, stable adductsLow spectral resolution
MNP NitrosoC-centeredN/ADirect trapping on NitrogenLight-sensitive, DTBN artifacts

Self-Validating Experimental Protocol: Superoxide Detection using BMPO

To ensure scientific integrity and prevent artifactual signals, the following protocol incorporates transition metal chelation. Trace metals (e.g., Fe, Cu) catalyze the decomposition of spin adducts and can generate background •OH via Fenton chemistry[3]. This protocol is designed as a self-validating system to isolate true biological radical generation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 100 mM phosphate buffer (pH 7.4). Critically, supplement this buffer with 25 μM DTPA (Diethylenetriaminepentaacetic acid). DTPA chelates trace metals without redox-cycling, preventing Fenton-mediated artifacts[3][4].

  • Spin Trap Solubilization: BMPO is supplied as a highly purified solid[4]. Dissolve it directly in the DTPA-supplemented buffer to a working concentration of 50 mM. Keep the solution on ice and protected from light.

  • Reaction Initiation: Combine your biological or chemical sample (e.g., a xanthine/xanthine oxidase system for O₂•⁻ generation) with the BMPO solution.

  • Incubation: Incubate the mixture for 5–10 minutes at room temperature. The extended 23-minute half-life of BMPO-OOH allows for batch processing without rapid signal degradation[4].

  • Capillary Loading: Draw 50 μL of the reaction mixture into a glass EPR capillary tube. Seal the bottom with capillary wax to prevent leakage inside the resonator.

  • EPR Spectral Acquisition: Insert the capillary into the EPR spectrometer. Typical X-band parameters: Microwave power 20 mW, Modulation amplitude 1.0 G, Sweep width 100 G.

Workflow Prep 1. Reagent Preparation (Buffer, DTPA Chelator, Spin Trap) Mix 2. Reaction Initiation (Add Radical Source/Sample) Prep->Mix Incubate 3. Incubation & Trapping (Formation of Spin Adduct) Mix->Incubate Transfer 4. Capillary Transfer (Load into EPR Capillary) Incubate->Transfer Scan 5. EPR Spectral Acquisition (Magnetic Field Sweep) Transfer->Scan

Step-by-step experimental workflow for self-validating EPR spin trapping assays.

References

  • S-Nitrosothiols: Materials, Reactivity and Mechanisms. ResearchGate. 6

  • EPR Spectroscopy Coupled with Spin Trapping as an Alternative Tool to Assess and Compare the Oxidative Stability of Vegetable Oils for Cosmetics. MDPI. 5

  • Quantitation of Spin Probe-Detectable Oxidants in Cells Using Electron Paramagnetic Resonance Spectroscopy. NIH. 3

  • EPR Spin Trapping of Free Radicals with DMPO (5,5-Dimethyl-1-Pyrroline N-oxide) and BMPO. Interchim. 4

  • AN EPR SPIN-TRAPPING STUDY OF FREE RADICALS IN CIGARETTE SMOKE. Revue Roumaine de Chimie. 2

Sources

Comparative

Structural Validation of 1,3,5-Trimethyl-2-nitrosobenzene (TMNB) Radical Adducts: A Mass Spectrometry Comparison Guide

As a Senior Application Scientist, I frequently encounter the limitations of traditional Electron Paramagnetic Resonance (EPR) when identifying transient free radicals. While EPR is the gold standard for detecting parama...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the limitations of traditional Electron Paramagnetic Resonance (EPR) when identifying transient free radicals. While EPR is the gold standard for detecting paramagnetic species, it often fails to provide the exact molecular weight or structural elucidation required for complex biological matrices[1]. To bridge this gap, analytical workflows have shifted toward mass spectrometry (MS).

This guide provides an in-depth, objective comparison of MS platforms for validating the structure of radical adducts formed with 1,3,5-trimethyl-2-nitrosobenzene (TMNB) , commonly known as nitrosomesitylene.

The Causality of Spin Trapping: Why TMNB?

Choosing the right spin trap dictates the success of downstream MS validation. Unlike aliphatic nitroso traps (e.g., 2-methyl-2-nitrosopropane, MNP) which suffer from severe photochemical degradation and dimerization, TMNB offers superior stability.

The causality lies in its molecular architecture: the two ortho-methyl groups on the aromatic ring provide profound steric shielding. This prevents the nitroso monomers from dimerizing in solution[2], ensuring rapid, pseudo-first-order trapping kinetics for transient carbon- and oxygen-centered radicals. When TMNB reacts with a radical (R•), it forms a highly stable nitroxide adduct (TMNB-R•) that can survive the chromatographic and ionization processes required for MS.

Mechanistic Insights: The Ion Chemistry of TMNB Adducts

A critical pitfall in adduct analysis is misunderstanding the ionization chemistry. When an open-shell nitroxide radical is introduced into an Electrospray Ionization (ESI) source, it does not simply protonate to form a standard [M+H]+ ion.

Because of its radical nature, the TMNB adduct undergoes redox disproportionation at the high-voltage capillary tip. It is simultaneously oxidized to an oxoammonium cation [M]+ and reduced to a hydroxylamine [M+2H]+[3]. Therefore, a true TMNB radical adduct will present a distinct redox triad of peaks separated by 1 Da (m/z M, M+1, M+2). Recognizing this causality is critical; searching only for the theoretical exact mass will lead to false negatives.

Platform Comparison: ESI-MS/MS vs. GC-EI-MS vs. MALDI-TOF

Different MS platforms offer orthogonal advantages for structural validation depending on the nature of the trapped radical.

  • LC-ESI-MS/MS (The Gold Standard): Best suited for aqueous systems and biomolecular radicals (e.g., lipid or peptide radicals). The soft ionization preserves the labile C-N bond of the adduct. Tandem mass spectrometry (MS/MS) allows for precise localization of the radical site via collision-induced dissociation (CID), providing highly informative fragment spectra[4].

  • GC-EI-MS (The Volatile Specialist): Ideal for low-molecular-weight, volatile alkyl radicals (e.g., •CH3). The hard 70 eV electron impact (EI) ionization often cleaves the adduct entirely, meaning the intact molecular ion is rarely observed. Structural validation instead relies on identifying consistent fragment ions, such as the loss of the mesityl ring or the NO group[5].

  • MALDI-TOF MS (The Macromolecular Screener): Best for polymer degradation studies. However, matrix-induced background noise in the low mass range (<500 Da) makes it unsuitable for small, discrete TMNB adducts.

Quantitative Performance Matrix
Analytical PlatformIonization EnergyAdduct IntactnessLimit of Detection (LOD)Best Application
LC-ESI-MS/MS Soft (~3-5 eV)High (Redox triad observed)~10–50 nMBiomolecular & aqueous radicals
GC-EI-MS Hard (70 eV)Low (Extensive fragmentation)~1–5 µMVolatile alkyl/aryl radicals
MALDI-TOF MS Soft (Laser-induced)Moderate (Matrix interference)~100 nMMacromolecular/polymer adducts
Self-Validating Experimental Protocol: LC-ESI-MS/MS Workflow

To ensure trustworthiness, an analytical protocol must be self-validating. The following workflow utilizes an Isotopic Shift Assay to definitively prove that the detected MS peak is a true radical adduct and not a background artifact of TMNB oxidation.

Step 1: Radical Generation & Trapping

  • Prepare a 10 mM solution of TMNB in acetonitrile.

  • Induce Fenton chemistry to generate methyl radicals: Mix 1 mM FeSO4, 1 mM H2O2, and 5% Dimethyl Sulfoxide (DMSO) in phosphate buffer (pH 7.4).

  • Immediately add 1 mM TMNB to the reaction mixture. Incubate for 10 minutes at room temperature.

Step 2: Isotopic Quenching (The Self-Validating Control)

  • Run a parallel reaction replacing standard DMSO with isotopically labeled DMSO-d6 . This will generate •CD3 radicals instead of •CH3 radicals.

Step 3: LC-MS/MS Acquisition

  • Inject 5 µL of the quenched reaction mixture onto a C18 UHPLC column.

  • Operate the mass spectrometer in positive ESI mode.

  • Monitor for the redox triad. For the standard •CH3 adduct (MW = 164.21), monitor m/z 164.2 [M]+, 165.2 [M+H]+, and 166.2 [M+2H]+.

Step 4: Data Interpretation & Validation

  • Compare the spectra from Step 1 and Step 2.

  • If the redox triad shifts by exactly +3.018 Da in the DMSO-d6 sample (m/z 167.2, 168.2, 169.2), the system is self-validated. This mass defect definitively confirms the adduct is derived from the target radical, ruling out false positives.

Pathway Visualization

G A 1. Radical Generation (Fenton / UV) B 2. TMNB Spin Trapping (Monomeric C-Nitroso) A->B C 3. Nitroxide Adduct (TMNB-R•) B->C D1 LC-ESI-MS/MS (Soft Ionization) C->D1 D2 GC-EI-MS (Hard Ionization) C->D2 E1 Redox Triad Detection [M]+, [M+H]+, [M+2H]+ D1->E1 E2 Fragment Fingerprinting Loss of NO / Mesityl D2->E2 F 4. Structural Validation & Isotopic Confirmation E1->F E2->F

Fig 1: Experimental workflow and MS ionization pathways for TMNB radical adduct validation.

References
  • [4] Identification of free radicals by spin trapping with DEPMPO and MCPIO using tandem mass spectrometry. European Journal of Mass Spectrometry (2009). 4

  • [3] Application of UHPLC-ESI-MS/MS to Identify Free Radicals via Spin Trapping with BMPO. The Journal of Physical Chemistry A (2024). 3

  • [1] New Approach to the Detection of Short-Lived Radical Intermediates. Journal of the American Chemical Society (2022).1

  • [5] Detection of Free Radicals Using GC/MS Trapped By Tempo. Research Journal of Pharmacy and Technology (2011). 5

  • [2] Preparations of C-Nitroso Compounds. Chemical Reviews (2004). 2

Sources

Validation

The Kinetics of Commitment: A Comparative Guide to Radical Trapping by Nitroso Compounds

For the Researcher, Scientist, and Drug Development Professional In the intricate dance of chemical reactions that underpin biology and materials science, transient free radicals play a pivotal, often fleeting, role. The...

Author: BenchChem Technical Support Team. Date: March 2026

For the Researcher, Scientist, and Drug Development Professional

In the intricate dance of chemical reactions that underpin biology and materials science, transient free radicals play a pivotal, often fleeting, role. Their high reactivity and short lifetimes make direct observation a formidable challenge. This is where the art of radical trapping comes to the forefront, employing molecular "spies" to capture these ephemeral species and convert them into more stable, observable entities. Among the arsenal of radical traps, nitroso compounds have carved a significant niche, offering a unique set of characteristics for the detection and identification of a wide array of radical intermediates.

This guide provides a comparative study of the kinetics of radical trapping for different nitroso compounds. Moving beyond a simple catalog of reagents, we delve into the causality behind their reactivity, the experimental nuances of measuring their kinetic performance, and a direct comparison of their efficiencies against various radical classes. This document is designed to empower researchers to make informed decisions in selecting the optimal nitroso-based spin trap for their specific experimental needs.

The Mechanism of Engagement: How Nitroso Traps Capture Radicals

The fundamental principle of radical trapping by nitroso compounds lies in the rapid and irreversible addition of a transient radical (R•) to the nitrogen-oxygen double bond of the nitroso moiety (R'-N=O). This reaction results in the formation of a stable nitroxide radical, often referred to as a spin adduct, which is readily detectable by Electron Paramagnetic Resonance (EPR) spectroscopy.[1][2] The remarkable stability of the resulting nitroxide radical is a key advantage of this class of traps.

The general mechanism can be depicted as follows:

Radical Trapping Mechanism R_radical R• Adduct R-N(O•)-R' R_radical->Adduct + Nitroso R'-N=O Nitroso->Adduct

Caption: General mechanism of radical trapping by a nitroso compound.

The site of radical attack is predominantly the nitrogen atom of the nitroso group.[3] The structure of the resulting spin adduct, particularly its hyperfine coupling constants in the EPR spectrum, provides a unique fingerprint that allows for the identification of the original transient radical.[2]

A Spectrum of Reactivity: Comparing Nitroso Traps

The efficacy of a nitroso compound as a radical trap is dictated by the rate constant of its reaction with the radical of interest. This kinetic parameter is influenced by several factors, including the nature of the radical, the structure of the nitroso compound, and the solvent environment.[4][5] Here, we compare the kinetic performance of several commonly used nitroso spin traps.

Key Nitroso Compounds Under the Microscope:
  • 2-Methyl-2-nitrosopropane (MNP): A widely used aliphatic C-nitroso spin trap, particularly effective for capturing carbon-centered radicals.[6]

  • Nitrosobenzene (NB) and its Derivatives: Aromatic nitroso compounds offer a different electronic and steric environment compared to their aliphatic counterparts. Substituents on the aromatic ring can significantly modulate their reactivity.[3]

  • 3,5-Dibromo-4-nitrosobenzenesulfonic acid (DBNBS): A water-soluble aromatic nitroso compound, making it suitable for biological studies.[7]

Comparative Kinetic Data

The following table summarizes a selection of reported rate constants for the reaction of various nitroso compounds with different types of radicals. It is important to note that experimental conditions, such as solvent and temperature, can influence these values.

Nitroso CompoundRadicalRate Constant (k, M⁻¹s⁻¹)Experimental TechniqueReference
2-Methyl-2-nitrosopropane (MNP) •OH1.3 x 10¹⁰Pulse Radiolysis[4]
t-Butoxycarbonyl radical1.1 x 10⁶ESR[8]
Nitrosobenzene (NB) Carbon-centered ferrocenyl radicals- (Qualitative trapping)EPR[5][9]
3,5-Dibromo-4-nitrosobenzenesulfonic acid (DBNBS) •NO165Stopped-flow UV-Vis[7]

Note: The provided rate constants are illustrative and sourced from various studies with potentially different experimental conditions. Direct comparison should be made with caution. The trapping of carbon-centered ferrocenyl radicals by nitrosobenzene was demonstrated, but a specific rate constant was not provided in the cited source.

The Causality of Reactivity: Structure-Activity Relationships

The differences in the kinetic performance of various nitroso compounds can be rationalized by considering their electronic and steric properties.

  • Electronic Effects: Electron-withdrawing substituents on an aromatic nitroso compound can increase the electrophilicity of the nitrogen atom, potentially accelerating the attack by nucleophilic radicals. Conversely, electron-donating groups may enhance the trapping of electrophilic radicals.

  • Steric Hindrance: Bulky substituents near the nitroso group can hinder the approach of the radical, thereby decreasing the trapping rate constant. This is a critical consideration when selecting a trap for sterically demanding radicals.

  • Solvent Effects: Studies have shown that rate constants for the spin-trapping of primary alkyl radicals by nitroso compounds are greater in polar solvents than in non-polar solvents.[4][5] This suggests that the transition state of the trapping reaction may have some polar character.

In the Lab: Methodologies for Kinetic Analysis

Accurate determination of radical trapping kinetics is paramount for a meaningful comparison of different nitroso compounds. Two primary techniques are employed for this purpose: Electron Paramagnetic Resonance (EPR) with competition kinetics and Laser Flash Photolysis (LFP).

Experimental Protocol: Competitive Kinetics using EPR Spectroscopy

This method relies on the competition between the nitroso spin trap and a reference compound with a known rate constant for the same radical.

Objective: To determine the rate constant of a nitroso spin trap with a specific radical.

Materials:

  • Radical generating system (e.g., photolysis of a precursor, chemical reaction)

  • Nitroso spin trap of interest

  • A reference spin trap or a molecule with a known reaction rate constant with the radical

  • Appropriate solvent (deoxygenated)

  • EPR spectrometer and accessories (flat cell or capillary tubes)

Step-by-Step Procedure:

  • Preparation of Solutions: Prepare stock solutions of the radical precursor, the nitroso spin trap, and the competitor in the chosen deoxygenated solvent.

  • Sample Preparation: In an EPR-compatible container, mix the solutions to achieve the desired final concentrations. The concentration of the spin trap and the competitor should be in excess of the expected radical concentration.

  • Radical Generation: Initiate the radical generation process (e.g., by UV irradiation within the EPR cavity).

  • EPR Measurement: Record the EPR spectrum of the spin adducts formed. The spectrum will likely be a composite of the adducts from both the nitroso trap and the competitor.

  • Data Analysis:

    • Deconvolute the composite EPR spectrum to determine the relative concentrations of the two spin adducts.

    • Using the known rate constant of the competitor and the concentrations of the trap and the competitor, calculate the unknown rate constant of the nitroso spin trap using the following equation:

      knitroso / kcompetitor = ([Adductnitroso] / [Adductcompetitor]) * ([Competitor] / [Nitroso])

EPR_Competition_Kinetics EPR Competition Kinetics Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Solutions (Radical Precursor, Nitroso Trap, Competitor) B Mix Solutions in EPR Tube A->B C Initiate Radical Generation B->C D Record EPR Spectrum C->D E Deconvolute Spectrum D->E F Calculate Rate Constant E->F

Caption: Workflow for determining radical trapping rate constants using EPR competition kinetics.

Experimental Protocol: Laser Flash Photolysis (LFP)

LFP is a powerful technique for directly measuring the rate constants of fast reactions.

Objective: To directly measure the rate constant of a radical-nitroso trap reaction.

Materials:

  • Pulsed laser system

  • Spectrometer with a fast detector (e.g., photomultiplier tube)

  • Reaction cell

  • Solutions of the radical precursor and the nitroso spin trap

Step-by-Step Procedure:

  • Sample Preparation: Prepare a solution of the radical precursor and the nitroso spin trap in a suitable solvent in the reaction cell.

  • Laser Pulse: Excite the sample with a short, intense laser pulse to generate a high concentration of the radical of interest.

  • Transient Absorption Monitoring: Monitor the decay of the radical's transient absorption signal at a specific wavelength over time.

  • Kinetic Analysis:

    • In the absence of the nitroso trap, the radical will decay via its natural pathways (e.g., dimerization).

    • In the presence of the nitroso trap, the decay of the radical will be accelerated.

    • By measuring the pseudo-first-order decay rate of the radical at different concentrations of the nitroso trap, a plot of the observed rate constant versus the trap concentration can be generated. The slope of this plot will give the bimolecular rate constant for the trapping reaction.

LFP_Workflow Laser Flash Photolysis Workflow cluster_setup Setup cluster_measurement Measurement cluster_data_analysis Data Analysis A Prepare Sample Solution B Place in Reaction Cell A->B C Generate Radicals with Laser Pulse B->C D Monitor Transient Absorption Decay C->D E Determine Pseudo-First-Order Rate D->E F Plot k_obs vs. [Trap] E->F G Calculate Bimolecular Rate Constant F->G

Caption: Workflow for determining radical trapping rate constants using Laser Flash Photolysis.

Concluding Remarks: Choosing Your Ally in the Radical World

The selection of an appropriate nitroso spin trap is a critical decision that can significantly impact the success of an investigation into radical-mediated processes. This guide has provided a framework for understanding the kinetics of radical trapping by these versatile molecules, from the underlying mechanisms to the practicalities of experimental measurement.

While aliphatic nitroso compounds like MNP are workhorses for carbon-centered radicals, aromatic nitroso compounds offer tunability and, in the case of DBNBS, water solubility for biological applications. The kinetic data, though not exhaustive, provides a starting point for comparison. Researchers are encouraged to consider the specific nature of the radical they wish to trap, the experimental environment, and the available analytical techniques when making their choice. By understanding the kinetics of commitment, scientists can more effectively unveil the roles of fleeting radicals in the complex tapestry of chemistry and biology.

References

  • Maeda, Y., Schmid, P., Griller, D., & Ingold, K. U. (1978). Solvent effects on the spin-trapping of primary alkyl radicals.
  • Maeda, Y., & Ingold, K. U. (1978). Solvent effects on the spin-trapping of primary alkyl radicals.
  • Haire, D. L., & Janzen, E. G. (1982). Synthesis and spin trapping kinetics of new alkyl substituted cyclic nitrones. Canadian Journal of Chemistry, 60(12), 1514-1523.
  • Dikalov, S. I., & Mason, R. P. (2001). Quantification of peroxynitrite, superoxide, and peroxyl radicals by a new spin trap hydroxylamine 1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine. Free Radical Biology and Medicine, 30(2), 105-115.
  • Terabe, S., & Konaka, R. (1972). Spin trapping by use of nitroso-compounds. Part IV. Electron spin resonance studies on oxidation with nickel peroxide. Journal of the Chemical Society, Perkin Transactions 2, (14), 2163-2171.
  • Goldstein, S., Samuni, A., & Merényi, G. (2004). Kinetics of Spin Trapping Superoxide, Hydroxyl, and Aliphatic Radicals by Cyclic Nitrones. Chemical Research in Toxicology, 17(8), 1032-1040.
  • Goldstein, S., Samuni, A., & Merényi, G. (2004). Kinetics of spin trapping superoxide, hydroxyl, and aliphatic radicals by cyclic nitrones. The Hebrew University of Jerusalem. Available at: [Link]

  • Nawab, A., & Nichols, A. (2016). Spin Trapping: A Review for the Study of Obesity Related Oxidative Stress and Na+/K+-ATPase. Journal of Obesity & Weight Loss Therapy, 6(4), 316.
  • Janzen, E. G. (1971). Spin Trapping. Accounts of Chemical Research, 4(1), 31-40.
  • Al-Ajji, Z. A. (2014).
  • Rehorek, D. (1991). Spin trapping of inorganic radicals. Chemical Society Reviews, 20(3), 341-366.
  • Villamena, F. A., & Zweier, J. L. (2004). Reactive Nitrogen Species Reactivities with Nitrones: Theoretical and Experimental Studies. Journal of the American Chemical Society, 126(25), 7944-7955.
  • Fagan, W. P., Ching, W. M., & Arnold, W. A. (2022). In Situ EPR Spin Trapping and Competition Kinetics Demonstrate Temperature-Dependent Mechanisms of Synergistic Radical Production by Ultrasonically Activated Persulfate. Environmental Science & Technology, 56(6), 3729–3738.
  • Villamena, F. A. (2017). Spin Trapping. John Wiley & Sons.
  • Un, S. (2023). Unveiling singlet oxygen spin trapping in catalytic oxidation processes using in situ kinetic EPR analysis. Proceedings of the National Academy of Sciences, 120(30), e2303259120.
  • Winter, A., Zark, P., & Gryn'ova, G. (2015). Spin Trapping of Carbon-Centered Ferrocenyl Radicals with Nitrosobenzene. Organometallics, 34(21), 5246-5254.
  • Janzen, E. G., & Evans, C. A. (1973). Spin Trapping Organic Radicals. Journal of the American Chemical Society, 95(24), 8205-8206.
  • ResearchGate. (2013). What is the protocol for using spin trapping in EPR ?. Retrieved from [Link]

  • Samouilov, A., & Zweier, J. L. (2004). Kinetic analysis-based quantitation of free radical generation in EPR spin trapping. Analytical Biochemistry, 334(1), 126-134.
  • Janzen, E. G., & Evans, C. A. (1975). Rate constants for spin trapping tert-butoxy radicals as studied by electron spin resonance. Journal of the American Chemical Society, 97(1), 205-206.
  • An, Z., & Ramos-Gomes, F. (2003). Kinetic study and theoretical analysis of hydroxyl radical trapping and spin adduct decay of alkoxycarbonyl and dialkoxyphosphoryl nitrones in aqueous media. The Journal of Physical Chemistry A, 107(25), 5059-5067.
  • Davies, M. J. (2004). Serial Review: Protein Radicals in Biological Systems–ESR Spin Trapping and Immuno Spin Trapping Approaches. Free Radical Biology and Medicine, 36(10), 1205-1215.
  • The University of Melbourne. (n.d.). Laser flash photolysis. Ultrafast and Microspectroscopy Laboratories. Retrieved from [Link]

  • Edinburgh Instruments. (n.d.). Laser Flash Photolysis Spectrometer. Retrieved from [Link]

  • Brezová, V., & Dvoranová, D. (2014). Radical Intermediates in Photoinduced Reactions on TiO 2 (An EPR Spin Trapping Study). International Journal of Photoenergy, 2014, 1-13.
  • Sargent, F. P., & Gardy, E. M. (1976). Spin trapping of radicals formed during radiolysis of aqueous solutions. Direct electron spin resonance observations. Canadian Journal of Chemistry, 54(2), 275-279.
  • Fagan, W. P., Ching, W. M., & Arnold, W. A. (2022). In Situ EPR Spin Trapping and Competition Kinetics Demonstrate Temperature-Dependent Mechanisms of Synergistic Radical Production by Ultrasonically Activated Persulfate. Environmental science & technology, 56(6), 3729-3738.
  • Neta, P., Huie, R. E., & Ross, A. B. (1990). Rate Constants for Reactions of Peroxyl Radicals in Fluid Solutions.
  • Pilling, G. (2013, March 8). Using flash photolysis to find the rate constant [Video]. YouTube. [Link]

  • Edinburgh Instruments. (n.d.). Introduction to Laser Flash Photolysis LP980. Retrieved from [Link]

  • ResearchGate. (n.d.). laser flash photolysis. Retrieved from [Link]

  • Murali, K., & Ramakrishna, M. V. (1995). Spin trapping of nitrogen dioxide radical from photolytic decomposition of nitramines. Free Radical Biology and Medicine, 18(6), 1047-1053.
  • Oubenali, M., De-La-Pena-O'Shea, V. A., & Polo, A. (2020). Combined Spectroscopic and Computational Study of Nitrobenzene Activation on Non-Noble Metals-Based Mono- and Bimetallic Catalysts.
  • Wiesen, S., & Gschwind, R. M. (2018). Synthesis of Nitrosobenzene Derivatives via Nitrosodesilylation Reaction. The Journal of Organic Chemistry, 83(15), 8415-8423.
  • RADICAL. (n.d.). RESEARCH. Retrieved from [Link]

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Comparative

The Analytical Edge: Advantages of 1,3,5-Trimethyl-2-nitrosobenzene in EPR Spin Trapping

A Comparative Guide to High-Resolution Radical Identification for Researchers and Drug Development Professionals In the fields of drug metabolism, toxicology, and oxidative stress, the unambiguous identification of trans...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to High-Resolution Radical Identification for Researchers and Drug Development Professionals

In the fields of drug metabolism, toxicology, and oxidative stress, the unambiguous identification of transient free radicals is paramount. Electron Paramagnetic Resonance (EPR) spectroscopy coupled with spin trapping remains the gold standard for this task. However, the choice of spin trap dictates the quality, resolution, and interpretability of the resulting data. While nitrones like DMPO and PBN are ubiquitous, they often fall short when probing complex carbon-centered radicals.

Enter 1,3,5-trimethyl-2-nitrosobenzene (also known as 2,4,6-trimethylnitrosobenzene, nitrosomesitylene, or TMNO). As an aromatic nitroso compound, TMNO offers distinct structural and thermodynamic advantages that overcome the limitations of both nitrones and aliphatic nitroso traps. This guide objectively compares TMNO against common alternatives, detailing the mechanistic causality behind its superior performance and providing a self-validating protocol for its application.

Mechanistic Superiority: The Causality Behind the Choice

Direct vs. Indirect Trapping (The Structural Information Advantage)

The fundamental difference between spin traps lies in their reaction mechanism. Nitrones (like DMPO and PBN) trap radicals via addition to the carbon atom of the >C=N double bond. Consequently, the trapped radical is separated from the nitroxide nitrogen by a carbon bridge, yielding secondary hyperfine splittings that provide minimal structural information about the original radical[1].

Conversely, TMNO is a nitroso trap. Radicals attack the nitrogen atom directly, placing the trapped species immediately adjacent to the nitroxide center. This proximity allows the unpaired electron to couple strongly with the nuclei of the trapped radical, generating highly specific primary hyperfine splitting patterns. This enables researchers to easily distinguish between methyl, ethyl, or bulky lipid-derived radicals.

Mechanism cluster_nitroso Nitroso Trap (TMNO) cluster_nitrone Nitrone Trap (DMPO) R Transient Radical (R•) TMNO TMNO Monomer (Ar-N=O) R->TMNO Direct N-Attack Nitrone Nitrone (>C=N+(O-)-) R->Nitrone C-Attack Adduct1 Nitroxide Adduct (Ar-N(O•)-R) TMNO->Adduct1 Info1 High Structural Info (Primary Hyperfine) Adduct1->Info1 Adduct2 Nitroxide Adduct (>C(R)-N(O•)-) Nitrone->Adduct2 Info2 Low Structural Info (Secondary Hyperfine) Adduct2->Info2

Diagram 1: Mechanistic divergence between Nitroso (TMNO) and Nitrone (DMPO) spin trapping.

Steric Shielding and the Monomer-Dimer Equilibrium

A known limitation of aromatic C-nitroso compounds is their tendency to reversibly dimerize into unreactive azodioxides ()[2]. However, TMNO is uniquely engineered to mitigate this. The methyl groups at the 1 and 5 positions (ortho to the nitroso group) provide significant steric hindrance. This steric bulk destabilizes the azodioxide dimer, shifting the thermodynamic equilibrium heavily toward the reactive monomer in solution. Electrochemical investigations have confirmed that TMNO exhibits highly favorable dissociation kinetics compared to less substituted analogs, ensuring a high steady-state concentration of the active trapping agent ()[3].

Photochemical Stability

While aliphatic nitroso traps like MNP (2-methyl-2-nitrosopropane) also offer direct nitrogen trapping, they suffer from severe photochemical instability. MNP readily undergoes C-N bond homolysis under ambient light, generating artifactual di-tert-butyl nitroxide radicals that clutter the EPR spectrum and produce false positives. TMNO’s aromatic ring stabilizes the C-NO bond, drastically reducing photolytic degradation and ensuring that the observed signals are genuine products of the experimental system.

Comparative Performance Data

To objectively evaluate TMNO, we must benchmark it against the industry standards: DMPO, PBN, and MNP.

ParameterTMNO (1,3,5-trimethyl-2-nitrosobenzene)DMPO (5,5-dimethyl-1-pyrroline N-oxide)PBN (α-phenyl N-tert-butyl nitrone)MNP (2-methyl-2-nitrosopropane)
Trap Class Aromatic NitrosoCyclic NitroneLinear NitroneAliphatic Nitroso
Primary Target Carbon-centered radicalsOxygen-centered (OH•, O₂•⁻)Carbon/Oxygen-centeredCarbon-centered radicals
Structural Info High (Primary N & β-H splitting)Low (Secondary β-H splitting)Low (Secondary β-H splitting)High
Monomer Stability High (Sterically shielded)N/A (Does not dimerize)N/A (Does not dimerize)Low (Photolytically unstable)
Artifact Risk Low Moderate (DMPO-OH degradation)Low High (di-tert-butyl nitroxide)

Experimental Protocol: Self-Validating Workflow for TMNO Spin Trapping

To ensure absolute trustworthiness in your EPR data, the experimental design must be a self-validating system. The following protocol for trapping cytochrome P450-generated carbon-centered radicals incorporates critical controls to rule out artifacts.

Workflow Prep 1. TMNO Monomerization Trap 3. In Situ Spin Trapping Prep->Trap React 2. Radical Generation React->Trap EPR 4. X-Band EPR Acquisition Trap->EPR Analyze 5. Hyperfine Simulation EPR->Analyze

Diagram 2: Self-validating experimental workflow for TMNO-based EPR spin trapping.

Step-by-Step Methodology

1. Reagent Preparation (Monomerization)

  • Action: Prepare a 50 mM stock of TMNO in a miscible organic solvent (e.g., acetonitrile or ethanol). Sonicate the solution mildly for 5 minutes at 30°C.

  • Causality: Although TMNO intrinsically favors the monomeric state more than unsubstituted nitrosobenzene[3], mild thermal and acoustic energy ensures complete dissociation of any residual azodioxide dimers into the highly active monomeric form prior to introduction into the biological matrix.

2. Reaction Assembly

  • Action: In an EPR-compatible tube, combine the biological matrix (e.g., human liver microsomes containing CYP450), the target drug substrate, and TMNO (final concentration 5-10 mM). Initiate the reaction by adding NADPH (1 mM).

3. EPR Acquisition

  • Action: Transfer the mixture to an aqueous flat cell or a quartz capillary tube. Set the X-band EPR spectrometer microwave power to 10 mW and modulation amplitude to 0.5 G.

  • Causality: The primary advantage of TMNO is the extraction of fine hyperfine couplings. Setting the modulation amplitude too high (e.g., >1.0 G) will artificially broaden the spectral lines (overmodulation), destroying the very structural information TMNO was chosen to provide.

4. Self-Validation (Mandatory Controls) A robust protocol must prove what the signal is by proving what it is not.

  • Control A (Minus Substrate): Run the complete system without the drug substrate. Purpose: Proves the observed radical originates specifically from the substrate, not from endogenous lipid peroxidation.

  • Control B (Minus Enzyme/NADPH): Run the system without the catalytic driver. Purpose: Rules out spontaneous auto-oxidation of the substrate.

  • Control C (TMNO + Light): Expose the TMNO stock to ambient laboratory light for the duration of the experiment, without biological components. Purpose: Validates the absence of photolytic artifacts, confirming TMNO's stability advantage over MNP.

References

  • Culcasi, M., Tordo, P., & Gronchi, G. (1986). Monomer-dimer equilibrium of arylnitroso spin traps: An electrochemical investigation. Journal of Physical Chemistry, 90(7), 1403-1407. URL: [Link]

  • Toma, M., et al. (2014). Dimerization of Aromatic C-Nitroso Compounds. Chemical Society Reviews, 43(15), 5267-5286. URL: [Link]

  • Gowenlock, B. G., & Richter-Addo, G. B. (2004). Preparations of C-Nitroso Compounds. Chemical Reviews, 104(7), 3315-3340. URL: [Link]

  • Janzen, E. G., et al. (1978). Spin Trapping Organic Radicals. Journal of the American Chemical Society, 100(9), 2923-2925. URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Radical Detection Assays: A Comparative Analysis of 1,3,5-Trimethyl-2-nitrosobenzene

For researchers, scientists, and drug development professionals engaged in the study of redox biology and oxidative stress, the accurate detection and characterization of transient free radicals are of paramount importan...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the study of redox biology and oxidative stress, the accurate detection and characterization of transient free radicals are of paramount importance. These highly reactive species play pivotal roles in a myriad of physiological and pathological processes, from cellular signaling to the progression of diseases such as cancer, neurodegenerative disorders, and cardiovascular disease. The spin trapping technique, coupled with Electron Paramagnetic Resonance (EPR) spectroscopy, stands as the gold standard for the unambiguous identification of these ephemeral molecules.[1]

This guide provides an in-depth comparative analysis of 1,3,5-trimethyl-2-nitrosobenzene, a promising yet underutilized spin trap, against the more ubiquitously employed agents, 5,5-dimethyl-1-pyrroline N-oxide (DMPO) and N-tert-butyl-α-phenylnitrone (PBN). We will delve into the mechanistic underpinnings of these spin traps, present objective performance comparisons, and provide detailed experimental protocols to empower researchers to make informed decisions for their specific applications. Our focus is not merely on procedural steps but on the scientific rationale that governs experimental design and data interpretation, ensuring the integrity and validity of your findings.

The Principle of Spin Trapping: Capturing the Fleeting

At its core, spin trapping is an elegant solution to a fundamental challenge: the vanishingly short lifetimes of most biologically relevant free radicals.[2] This technique employs a diamagnetic "spin trap" molecule that reacts with a transient radical to form a significantly more stable and persistent radical product, known as a spin adduct.[3] This long-lived adduct can then be readily detected and characterized by EPR spectroscopy, providing a spectral "fingerprint" that can reveal the identity of the originally trapped radical.

The two major classes of spin traps are nitrones (e.g., DMPO, PBN) and nitroso compounds (e.g., 1,3,5-trimethyl-2-nitrosobenzene).[4] The choice of spin trap is critical and depends on the specific radical of interest, the experimental system, and the desired performance characteristics.

Introducing 1,3,5-Trimethyl-2-nitrosobenzene (Nitrosodurene): A Contender for Enhanced Stability

1,3,5-Trimethyl-2-nitrosobenzene, also known by its common name nitrosodurene, is an aromatic nitroso spin trap that offers several compelling advantages. Notably, it has demonstrated high efficacy in scavenging a variety of free radicals, yielding relatively stable nitroxide adducts with simple, easily interpretable EPR spectra.[5] A key feature that distinguishes nitrosodurene from many other nitroso compounds is its enhanced stability towards photolysis, minimizing the risk of artifactual signals generated by the decomposition of the spin trap itself.[5][6]

Comparative Performance Analysis: Nitrosodurene vs. DMPO and PBN

To provide a clear and objective comparison, we will evaluate these three spin traps based on key performance indicators crucial for successful radical detection assays.

Performance Metric1,3,5-Trimethyl-2-nitrosobenzene (Nitrosodurene)5,5-Dimethyl-1-pyrroline N-oxide (DMPO)N-tert-butyl-α-phenylnitrone (PBN)
Adduct Stability Generally forms stable nitroxide adducts.[5]Superoxide adduct is relatively unstable and may decay to the hydroxyl adduct.[7]Superoxide adduct is highly unstable (half-life < 38 seconds).[8]
Specificity Particularly useful for carbon-centered and aryl radicals.[1]Traps a wide range of radicals, but spectral overlap can complicate identification.Primarily used for carbon-centered and hydroxyl radicals.
EPR Spectra Produces simple, readily interpretable spectra.[5]Adducts of different radicals can sometimes have similar hyperfine splitting constants.Can produce complex spectra, and adducts of different radicals often have very similar spectra.
Photostability High stability towards photolysis.[5][6]Generally stable under typical experimental conditions.Generally stable under typical experimental conditions.
Potential Artifacts Susceptible to non-radical "ene" reactions with tryptophan and nucleophilic addition with thiols.[4][9] Can also be reduced to form artifactual signals.Prone to artifacts via the Forrester-Hepburn mechanism (nucleophilic addition) and inverted spin trapping.[9][10][11]Also susceptible to the Forrester-Hepburn mechanism and other non-radical reactions.[11]

Experimental Protocols for Benchmarking Spin Trap Performance

The following protocols provide a framework for the systematic evaluation of spin trap performance. These assays are designed to be self-validating, incorporating essential controls to ensure the scientific rigor of your findings.

Protocol 1: Superoxide Radical (O₂⁻•) Detection using the Xanthine/Xanthine Oxidase System

This assay provides a reliable and controllable source of superoxide radicals, ideal for comparing the trapping efficiency and adduct stability of different spin traps.[12][13][14]

Materials:

  • Xanthine

  • Xanthine Oxidase (XO)

  • Diethylenetriaminepentaacetic acid (DTPA)

  • Phosphate buffer (50 mM, pH 7.4)

  • Spin trap solutions (e.g., 100 mM nitrosodurene, DMPO, or PBN in an appropriate solvent)

  • Superoxide dismutase (SOD)

Procedure:

  • Prepare a reaction mixture in a small test tube containing 50 µM xanthine and 0.1 mM DTPA in phosphate buffer.

  • Add the spin trap to the reaction mixture to a final concentration of 10-50 mM.

  • Initiate the reaction by adding xanthine oxidase to a final concentration of 0.05 U/mL.

  • Immediately transfer the solution to a flat cell or capillary tube suitable for your EPR spectrometer.

  • Record the EPR spectrum at room temperature.

  • Control Experiment: Repeat the experiment in the presence of 100 U/mL SOD. A significant reduction in the EPR signal intensity confirms that the detected radical is indeed superoxide.

Protocol 2: Hydroxyl Radical (•OH) Detection using the Fenton Reaction

The Fenton reaction is a classic method for generating highly reactive hydroxyl radicals.[6][15][16]

Materials:

  • Iron(II) sulfate (FeSO₄)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (50 mM, pH 7.4)

  • Spin trap solutions (e.g., 100 mM nitrosodurene, DMPO, or PBN)

  • Ethanol or Dimethyl sulfoxide (DMSO)

Procedure:

  • In a test tube, prepare a solution of 0.1 mM FeSO₄ in phosphate buffer.

  • Add the spin trap to a final concentration of 10-50 mM.

  • Initiate the reaction by adding H₂O₂ to a final concentration of 1 mM.

  • Immediately transfer the solution to an EPR-compatible cell or capillary tube.

  • Record the EPR spectrum.

  • Control Experiment: Repeat the experiment in the presence of a hydroxyl radical scavenger, such as 100 mM ethanol or DMSO. A significant decrease or alteration of the EPR signal will confirm the trapping of hydroxyl radicals.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the spin trapping mechanism, the experimental workflow for benchmarking, and a decision-making framework for selecting the appropriate spin trap.

spin_trapping_mechanism cluster_reactants Reactants cluster_product Product Transient Radical (R•) Transient Radical (R•) Stable Spin Adduct (R-Trap•) Stable Spin Adduct (R-Trap•) Transient Radical (R•)->Stable Spin Adduct (R-Trap•) Reaction Spin Trap Spin Trap Spin Trap->Stable Spin Adduct (R-Trap•)

Caption: Mechanism of radical spin trapping.

benchmarking_workflow A Select Radical Generation System (e.g., Xanthine/XO for O₂⁻•, Fenton for •OH) B Prepare Reaction Mixture with Spin Trap (Nitrosodurene, DMPO, or PBN) A->B C Initiate Radical Generation B->C D Acquire EPR Spectrum C->D F Perform Control Experiment (with specific radical scavenger) C->F E Analyze Spectrum: - Identify Adduct - Quantify Signal Intensity - Determine Adduct Stability (Time-course) D->E G Compare Performance Metrics: - Trapping Efficiency - Adduct Half-life - Spectral Resolution E->G F->D

Caption: Experimental workflow for spin trap benchmarking.

decision_tree A Primary Radical of Interest? B Carbon-centered or Aryl Radical? A->B Yes C Superoxide or Hydroxyl Radical? A->C No Nitrosodurene Nitrosodurene B->Nitrosodurene Yes PBN or DMPO PBN or DMPO B->PBN or DMPO No D High Adduct Stability Critical? C->D Yes DMPO DMPO C->DMPO No D->DMPO No DEPMPO or Nitrosodurene DEPMPO or Nitrosodurene D->DEPMPO or Nitrosodurene Yes

Caption: Decision tree for selecting a spin trap.

Conclusion and Future Perspectives

The selection of an appropriate spin trap is a critical determinant of success in the study of free radical biology. While DMPO and PBN have been the workhorses of the field for decades, emerging alternatives like 1,3,5-trimethyl-2-nitrosobenzene (nitrosodurene) offer distinct advantages, particularly in terms of adduct stability and spectral simplicity. The enhanced photostability of nitrosodurene further bolsters its utility, minimizing the potential for experimental artifacts.

However, a comprehensive understanding of the potential for non-radical side reactions is essential for all spin traps. The protocols and comparative framework presented in this guide are intended to equip researchers with the tools to rigorously evaluate and select the optimal spin trap for their specific research questions. By embracing a systematic and evidence-based approach to spin trap selection and validation, the scientific community can continue to unravel the complex roles of free radicals in health and disease with greater accuracy and confidence.

References

  • Davies, M. J. (2004). Serial Review: Protein Radicals in Biological Systems–ESR Spin Trapping and Immuno Spin Trapping Approaches. Free Radical Biology and Medicine, 36(10), 1211-1223.
  • Stolc, S., Misik, V., & Gergel, D. (2002). Investigation of Spin-Trapping Artifacts Formed by the Forrester-Hepburn Mechanism. Free Radical Biology and Medicine, 33(9), 1236-1245.
  • Kalyanaraman, B. (2004). IMMUNO-SPIN TRAPPING FROM BIOCHEMISTRY TO MEDICINE: advances, challenges, and pitfalls: Focus on protein-centered radicals. Free Radical Biology and Medicine, 36(10), 1224-1233.
  • Dikalov, S. I., & Fink, B. (2005). EPR Detection of Cellular and Mitochondrial Superoxide Using Cyclic Hydroxylamines. Methods in Enzymology, 396, 54-68.
  • Janzen, E. G., & Evans, C. A. (1973). Rate constants for the addition of phenyl radicals to N-(tert-butyl)-.alpha.-phenylnitrone (spin trapping) and benzene (phenylation) as studied by electron spin resonance. Journal of the American Chemical Society, 95(24), 8205-8206.
  • Skell, P. S., & Tsolis, A. K. (1999). Rate Constants for the Trapping of Various Carbon-Centered Radicals by Nitroxides: Unimolecular Initiators for Living Free Radical Polymerization. Macromolecules, 32(24), 8071-8079.
  • Lalevée, J., & Versace, D. L. (2022). Electron Paramagnetic Resonance Spin Trapping (EPR–ST)
  • Stolc, S., Misik, V., & Gergel, D. (2002). Investigation of Spin-Trapping Artifacts Formed by the Forrester-Hepburn Mechanism. Free Radical Biology and Medicine, 33(9), 1236-1245.
  • Buettner, G. R. (1986). [17O]oxygen hyperfine structure for the hydroxyl and superoxide radical adducts of the spin traps DMPO, PBN and 4-POBN.
  • Dikalov, S. I., & Gallez, B. (2014). Comparison of different methods for measuring the superoxide radical by EPR spectroscopy in buffer, cell lysates and cells. Archives of Biochemistry and Biophysics, 557, 3-12.
  • Pou, S., & Rosen, G. M. (1997). The origin of the hydroxyl radical oxygen in the Fenton reaction. Free Radical Biology and Medicine, 22(5), 891-894.
  • Mottley, C., Kalyanaraman, B., & Mason, R. P. (1981). Spin trapping artifacts due to the reduction of nitroso spin traps. FEBS Letters, 130(1), 12-14.
  • Roselaar, S. E., et al. (1995). Nitroso compounds and their use as spin traps.
  • Minisci, F., & Vismara, E. (2022). Role of the Hydroxyl Radical-Generating System in the Estimation of the Antioxidant Activity of Plant Extracts by Electron Paramagnetic. Antioxidants, 11(7), 1363.
  • Bézière, N., et al. (2010). Metabolic stability of superoxide and hydroxyl radical adducts of a cyclic nitrone toward rat liver microsomes and cytosol: A stopped-flow ESR spectroscopy study. Free Radical Biology and Medicine, 49(3), 437-446.
  • Finkelstein, E., Rosen, G. M., & Rauckman, E. J. (1980). Kinetics of Spin Trapping Superoxide, Hydroxyl, and Aliphatic Radicals by Cyclic Nitrones. Journal of the American Chemical Society, 102(15), 4994-4999.
  • Galaris, D., & Evangelou, A. (1998). Detection of xanthine oxidase activity products by EPR and HPLC in bronchoalveolar lavage fluid from patients with chronic obstructive pulmonary disease. Free Radical Biology and Medicine, 25(8), 943-949.
  • Richard, C., et al. (2021).
  • Biolinks. (2007). Spin Traps & Spin Probes. Retrieved from [Link]

  • Ucun, F., & Güneş, S. (2013). Calculated Optimised Structure and Hyperfine Coupling Constant of Some Radical Adducts of 2-Methyl-2-Nitrosopropane. Journal of Chemistry, 2013, 1-7.
  • Wang, K., et al. (2021). Continuous kilogram-scale process for the synthesis strategy of 1,3,5-trimethyl-2-nitrobenzene in microreactor. Chemical Engineering Research and Design, 178, 336-344.
  • Ghasemi, J., & Ahmadi, S. (2023). Hydroxyl Radical Generation in Heterogeneous Fenton Reaction and Its Interaction with Nanoplastics as Potential Advanced Oxidation Process.
  • Li, H., et al. (2014). Measurement and Characterization of Superoxide Generation from Xanthine Dehydrogenase: A Redox-Regulated Pathway of Radical Generation in Ischemic Tissues. Biochemistry, 53(37), 5898-5907.
  • Dikalov, S. I., & Harrison, D. G. (2002). Detection of Superoxide in Vascular Tissue.
  • Terabe, S., & Konaka, R. (1973). Spin trapping by use of nitroso-compounds. Part V. 2,4,6-Tri-t-butylnitrosobenzene. Journal of the Chemical Society, Perkin Transactions 2, (3), 369-374.
  • Buettner, G. R., & Kiminyo, K. P. (1992). Optimal EPR detection of weak nitroxide spin adduct and ascorbyl free radical signals. Journal of Biochemical and Biophysical Methods, 24(1-2), 147-151.
  • Schmitz, F., et al. (2023). Gauging the importance of structural parameters for hyperfine coupling constants in organic radicals. RSC Advances, 13(21), 14565-14574.
  • Aydogan, F. (2017). Detection of Reactive Oxygen and Nitrogen Species by Electron Paramagnetic Resonance (EPR) Technique. Journal of Pharmaceutical and Toxicological Methods, 2(1), 1-5.
  • Davies, M. J. (2022). Electron Paramagnetic Resonance Spectroscopy. In Redox Chemistry and Biology of Thiols (pp. 1-28).
  • Alberti, A., et al. (2017). (a) Experimental and (b) simulated EPR spectrum of the spin adduct of... ResearchGate. Retrieved from [Link]

  • Eaton, G. R., Eaton, S. S., & Barr, D. P. (Eds.). (2010).
  • Abdollahi, S., & Hosseinzadeh, R. (2014). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. American Chemical Science Journal, 4(3), 345-351.
  • Terabe, S., et al. (1975). Spin trapping by use of nitroso-compounds. Part VI. Nitrosodurene and other nitrosobenzene derivatives. Journal of the Chemical Society, Perkin Transactions 2, (13), 1252-1256.
  • Davies, M. J. (1988). Summary of hyperfine coupling constants (in Gauss) for the PBN adducts of radicals formed during the oxidation of DMSO by -OH. ResearchGate. Retrieved from [Link]

  • Neta, P., et al. (1990). Rate Constants for Reactions of Aliphatic Carbon-Centered Radicals in Aqueous Solution.
  • Guerret, O., et al. (1997). Kinetics and Mechanism of Controlled Free-Radical Polymerization of Styrene and n-Butyl Acrylate in the Presence of an Acyclic β-Phosphonylated Nitroxide. Macromolecules, 30(24), 7518-7526.
  • Ankel, E., et al. (2003). Comparative investigation of superoxide trapping by cyclic nitrone spin traps: the use of singular value decomposition and multiple linear regression analysis. Free Radical Biology and Medicine, 35(9), 1147-1157.
  • Janzen, E. G., et al. (1992). Stabilities of hydroxyl radical spin adducts of PBN-type spin traps. Free Radical Biology and Medicine, 12(2), 169-173.
  • Du, L., et al. (2008). Effect of 2, 5- substituents on the stability of cyclic nitrone superoxide spin adducts. Free Radical Research, 42(8), 743-750.
  • Du, L., et al. (2010). The Nitrone Spin Trap 5,5-Dimethyl-1-pyrroline N-oxide Affects Stress Response and Fate of Lipopolysaccharide-primed RAW 264.7 Macrophage Cells. Journal of Neuroimmune Pharmacology, 5(2), 265-274.
  • Grammaticakis, P., & Tordo, P. (2000). New insights into N-tert-butyl-α-phenylnitrone (PBN) as a spin trap. Part 2.1 The reactivity of PBN and 5,5-dimethyl-4,5-dihydropyrrole N-oxide (DMPO) toward N-heteroaromatic bases. Journal of the Chemical Society, Perkin Transactions 2, (11), 2333-2338.
  • Deletraz, A., et al. (2013). Radical trapping properties of imidazolyl nitrones. Bioorganic & Medicinal Chemistry, 21(1), 224-231.
  • Kim, S., & Kim, D. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 25(3), 673.
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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,3,5-Trimethyl-2-nitrosobenzene

Professional Laboratory Safety and Handling Guide for 1,3,5-Trimethyl-2-nitrosobenzene 1,3,5-Trimethyl-2-nitrosobenzene (commonly known as nitrosomesitylene, CAS: 1196-12-9) is a sterically hindered C-nitrosoarene freque...

Author: BenchChem Technical Support Team. Date: March 2026

Professional Laboratory Safety and Handling Guide for 1,3,5-Trimethyl-2-nitrosobenzene

1,3,5-Trimethyl-2-nitrosobenzene (commonly known as nitrosomesitylene, CAS: 1196-12-9) is a sterically hindered C-nitrosoarene frequently utilized by researchers and drug development professionals as a spin trap in electron paramagnetic resonance (EPR) spectroscopy and as a specialized ligand in organometallic chemistry.

Handling this compound requires a rigorous, self-validating safety system. Because C-nitroso compounds are highly reactive and possess significant toxicological risks, standard operating procedures must be grounded in the chemical's fundamental physical and mechanistic properties.

Hazard Assessment & Causality

To design an effective safety protocol, one must understand the causality behind the chemical's behavior and toxicity.

  • Monomer-Dimer Equilibrium: Like its parent compound nitrosobenzene, nitrosomesitylene exists in a dynamic equilibrium. In its solid state at room temperature, it primarily exists as a diamagnetic, pale-yellow dimer. However, upon dissolution in organic solvents or mild heating, it dissociates into a highly reactive, dark-green monomer [1]. This phase and color change is a visual self-validation tool for researchers: the appearance of a green hue indicates the presence of the active, volatile monomer, signaling an increased inhalation risk.

  • Toxicological Mechanism: Nitrosoarenes are acute toxicants (Hazard Codes H301, H312, H332) [2]. The primary systemic risk is methemoglobinemia . If absorbed through the skin or inhaled, the nitroso group can oxidize the ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), severely impairing the blood's oxygen-carrying capacity and potentially causing cyanosis [1][2].

  • Reactivity: The steric hindrance provided by the three methyl groups makes nitrosomesitylene more stable than unsubstituted nitrosobenzene; however, it remains susceptible to rapid decomposition if exposed to strong reducing agents, strong oxidizers, or intense UV light.

Personal Protective Equipment (PPE) Matrix

Based on the toxicological mechanisms outlined above, the following PPE is mandatory. Every piece of equipment serves a specific, causal purpose in mitigating the methemoglobinemia and sensitization risks associated with nitrosoarenes [2].

PPE CategorySpecification & StandardCausal Justification (The "Why")
Hand Protection Double-gloving: Inner layer Nitrile (0.11 mm min), Outer layer Neoprene.Nitrosoarenes are highly lipophilic and rapidly absorb through the skin. Double-gloving prevents breakthrough if the outer layer is compromised by the organic solvents used for solvation.
Eye Protection ANSI Z87.1 compliant chemical splash goggles.Prevents mucosal absorption of airborne crystalline dust (dimer) or aerosolized liquid (monomer). Standard safety glasses are insufficient due to lack of peripheral seal.
Body Protection Flame-retardant, fluid-resistant laboratory coat (fully buttoned) and full-length trousers.Protects against accidental spills of the highly concentrated green monomeric solution, which acts as a potent skin penetrant and sensitizer.
Respiratory & Environmental Class II, Type A2 Biological Safety Cabinet or Chemical Fume Hood (Face velocity: 80–120 fpm).The solid dimer can sublime into the volatile monomer at slightly elevated temperatures. The hood captures toxic vapors before they reach the operator's breathing zone [2].

Operational Handling Protocol

This step-by-step methodology ensures a closed, self-validating loop of safety during the transfer and solvation of nitrosomesitylene.

Step 1: Environmental Preparation

  • Verify the fume hood is operational with a face velocity between 80 and 120 feet per minute (fpm).

  • Clear the workspace of all strong oxidizing and reducing agents.

  • Lay down a disposable, chemical-resistant spill mat to catch any errant solid dimer crystals.

Step 2: Weighing and Transfer

  • Don all PPE specified in the matrix above.

  • Using a static-free, grounded micro-spatula, carefully transfer the pale-yellow solid. Mechanistic note: Static electricity can cause the fine crystalline dimer to aerosolize, increasing inhalation risk.

  • Weigh the compound in a sealed, tared vial rather than an open weigh boat to minimize sublimation exposure.

Step 3: Solvation and Visual Validation

  • Inject the chosen organic solvent (e.g., dichloromethane, ethanol) into the sealed vial via a septum.

  • Observe the solution. A successful solvation and dissociation into the active state is visually validated by a distinct color shift from pale yellow to deep green [1].

  • Keep the solution shielded from direct light (using amber vials or aluminum foil) to prevent photolytic degradation of the N=O bond.

Step 4: Immediate Decontamination

  • Wipe down the balance and fume hood surface with a solvent compatible with nitrosomesitylene (e.g., ethanol), followed by a secondary wipe with mild soap and water.

  • Doff the outer gloves inside the fume hood and dispose of them in the solid hazardous waste container immediately.

Waste Management and Disposal Plan

Nitrosomesitylene waste must never be disposed of in standard municipal waste or down the drain due to its severe aquatic toxicity and persistence.

  • Solid Waste: All contaminated consumables (spatulas, weigh boats, outer gloves, spill mats) must be placed in a heavy-duty, sealable polyethylene bag. Label clearly as "Toxic Solid Waste: Contains C-Nitrosoarenes."

  • Liquid Waste: Segregate liquid waste based on the solvent used during the experiment.

    • If dissolved in halogenated solvents (e.g., DCM, Chloroform), place in the Halogenated Organic Waste carboy.

    • If dissolved in non-halogenated solvents (e.g., Ethanol, Toluene), place in the Non-Halogenated Organic Waste carboy.

  • Labeling & Transfer: Affix a GHS "Acute Toxicity" (Skull and Crossbones) label to the waste containers. Transfer to your institution's Environmental Health and Safety (EHS) department for high-temperature incineration by a licensed hazardous waste professional.

Workflow Visualization

G Prep 1. Fume Hood Prep (Velocity > 80 fpm) PPE 2. PPE Donning (Double Nitrile, Goggles) Prep->PPE Transfer 3. Solid Transfer (Pale Yellow Dimer) PPE->Transfer Solvation 4. Solvation / Reaction (Green Monomer Active) Transfer->Solvation Waste 5. Waste Segregation (EHS Incineration) Solvation->Waste

Operational workflow for the safe handling and disposal of nitrosomesitylene.

References

  • Wikipedia Contributors. "Nitrosobenzene" (Parent class chemical properties, monomer-dimer equilibrium, and methemoglobinemia mechanisms). Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Sigma-Aldrich / PubChem. "Nitrosobenzene - Safety Data and PPE Standards" (Hazard codes H301/H312/H332 and standard handling protocols for C-nitrosoarenes). National Center for Biotechnology Information. PubChem Compound Database. Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,5-Trimethyl-2-nitrosobenzene
Reactant of Route 2
Reactant of Route 2
1,3,5-Trimethyl-2-nitrosobenzene
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